4-Methoxycyclohexanamine
Description
BenchChem offers high-quality 4-Methoxycyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXLAZIFYYECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347613 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-46-5, 121588-79-2 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methoxycyclohexyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxycyclohexanamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the presence of a methoxy and an amino group, provides a unique three-dimensional structure that is valuable for designing molecules with specific pharmacological activities. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, plays a crucial role in determining the biological activity of its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-methoxycyclohexanamine, with a particular focus on its relevance to drug discovery and development.
Chemical Identification and Properties
4-Methoxycyclohexanamine exists as two geometric isomers, cis and trans, which have distinct physical and chemical properties. It is also commercially available as a mixture of these isomers.
Table 1: Chemical Identification of 4-Methoxycyclohexanamine Isomers
| Isomer/Mixture | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| trans-4-Methoxycyclohexanamine | 121588-79-2 | C₇H₁₅NO | 129.20[1][2] |
| cis-4-Methoxycyclohexanamine | 130290-78-7 | C₇H₁₅NO | 129.20[1] |
| 4-Methoxycyclohexanamine (mixture) | 4342-46-5 | C₇H₁₅NO | 129.20[1] |
A comprehensive list of synonyms for 4-methoxycyclohexanamine includes:
-
4-methoxycyclohexan-1-amine[1]
-
(trans-4-methoxycyclohexyl)amine[1]
-
(cis-4-methoxycyclohexyl)amine[1]
-
Cyclohexanamine, 4-methoxy-[1]
Physical and Chemical Properties
Detailed experimental data for the physical properties of 4-methoxycyclohexanamine isomers is not extensively published. However, based on its structure and data for analogous compounds, it is a liquid at room temperature with a characteristic amine odor. The presence of the amino and methoxy groups allows for hydrogen bonding, influencing its boiling point and solubility.
Synthesis of 4-Methoxycyclohexanamine
The primary route for the synthesis of 4-methoxycyclohexanamine involves the reductive amination of the key intermediate, 4-methoxycyclohexanone. The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of the Precursor: 4-Methoxycyclohexanone
Several methods have been reported for the synthesis of 4-methoxycyclohexanone, a crucial starting material.
-
From 4-Methoxyphenol: A common industrial route involves the catalytic hydrogenation of 4-methoxyphenol. This can be a one-step process where 4-methoxyphenol is directly converted to 4-methoxycyclohexanone.[3] However, this method can lead to the formation of 4-methoxycyclohexanol as a byproduct.[4]
-
From 4-Methoxycyclohexanol: The oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone is another viable route.[3][4] Oxidizing agents such as pyridinium chlorochromate (PCC) can be employed for this transformation.[5] A process using hydrogen peroxide as an environmentally benign oxidizing agent with a molecular sieve-supported phosphotungstic acid catalyst has also been developed.[4]
Caption: Key synthetic routes to 4-methoxycyclohexanone.
Reductive Amination of 4-Methoxycyclohexanone
The conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanamine is typically achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a suitable pressure vessel, dissolve 4-methoxycyclohexanone in an appropriate solvent (e.g., methanol, ethanol).
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Reducing Agent: Introduce a reducing agent. The choice of reducing agent is critical for stereoselectivity.
-
For the synthesis of the trans isomer, reducing agents like sodium borohydride or catalytic hydrogenation with specific catalysts can be employed.
-
For the cis isomer, bulkier reducing agents may favor its formation.
-
-
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere if catalytic hydrogenation is used, or at a controlled temperature for other reducing agents.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to isolate the desired isomer.
Caption: Reductive amination of 4-methoxycyclohexanone.
Reactivity and Applications in Organic Synthesis
The chemical reactivity of 4-methoxycyclohexanamine is primarily dictated by the nucleophilic amino group. This functional group readily participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
Key Reactions of the Amino Group
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form more complex molecules. This reactivity is fundamental to its use in the construction of pharmaceutical scaffolds.
-
Amide Bond Formation: 4-Methoxycyclohexanamine can react with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. 4-Methoxycyclohexanamine can be coupled with aryl halides or triflates to synthesize N-aryl derivatives, a common motif in drug molecules.
Role in Drug Discovery and Development
The rigid, three-dimensional structure of the 4-methoxycyclohexanamine core is a desirable feature in drug design. It allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.
A prominent example of the application of a 4-substituted cyclohexanamine derivative is in the synthesis of the atypical antipsychotic drug, cariprazine . The trans isomer of a substituted cyclohexane-1-amine is a key structural element in cariprazine, highlighting the importance of stereochemistry in its pharmacological activity.[6][7] Biocatalytic methods using transaminases have been explored for the stereoselective synthesis of such trans-4-substituted cyclohexane-1-amines.[6][7]
The 4-aminocyclohexanone scaffold and its derivatives have been investigated for their potential as analgesics.[8][9] The modification of substituents on the aryl and amino groups has been shown to significantly impact their analgesic potency and narcotic antagonist activity.[8]
Safety and Handling
4-Methoxycyclohexanamine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mists.
-
Ensure adequate ventilation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Always consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
4-Methoxycyclohexanamine, with its distinct cis and trans isomers, is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its synthesis, primarily through the reductive amination of 4-methoxycyclohexanone, allows for the stereoselective introduction of the amino group. The nucleophilic nature of the amino group enables a wide range of chemical transformations, facilitating the construction of diverse molecular scaffolds. The incorporation of the 4-methoxycyclohexanamine moiety into pharmaceutical agents, such as in the development of antipsychotics and analgesics, underscores its importance in medicinal chemistry. As the demand for novel therapeutics with specific three-dimensional structures continues to grow, the utility of 4-methoxycyclohexanamine as a versatile synthetic intermediate is expected to expand.
References
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Dimethylamino-4-( p -tolyl)cyclohexanone. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxycyclohexanol (cis,trans). Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
PubMed. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
-
PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methylcyclohexadiene. Retrieved from [Link]
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- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
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- 9. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling & Technical Guide: cis- and trans-4-Methoxycyclohexanamine
Executive Summary
4-Methoxycyclohexanamine (4-MCA) is a critical aliphatic amine building block in modern drug discovery, serving as a pharmacophore scaffold in kinase inhibitors (e.g., ERK inhibitors) and antipsychotics (e.g., Cariprazine intermediates).[1] Its value lies in the rigid cyclohexyl ring, which allows precise vectorization of the methoxy and amino groups.
However, the stereochemistry of 4-MCA—specifically the distinction between cis and trans isomers—drastically alters its physicochemical profile, binding affinity, and metabolic stability. This guide provides a definitive technical analysis of these isomers, establishing protocols for their identification, separation, and utilization.
Chemical Identity & Stereochemical Analysis[1][2]
The 1,4-disubstitution pattern of the cyclohexane ring creates two diastereomers. Understanding the conformational dynamics is the prerequisite for accurate analysis and synthesis.
| Feature | trans-4-Methoxycyclohexanamine | cis-4-Methoxycyclohexanamine |
| CAS (Free Base) | 121588-79-2 | 130290-78-7 |
| CAS (HCl Salt) | 61367-41-7 | N/A (Generic: 17796-09-5) |
| Stereochemistry | (1r,4r) | (1s,4s) |
| Major Conformer | Diequatorial (e,e) | Axial-Equatorial (a,e) |
| Thermodynamics | More Stable ( | Less Stable ( |
Conformational Logic
The stability difference is governed by A-values (steric bulk).[1]
In the trans isomer, both groups can occupy the equatorial positions, minimizing 1,3-diaxial interactions. In the cis isomer, one group must be axial.[1] Since the amino group is bulkier, the conformer with Equatorial-NH₂ / Axial-OMe is favored over Axial-NH₂ / Equatorial-OMe, though rapid ring flipping occurs at room temperature.
Visualization: Conformational Energy Landscape
Figure 1: Conformational analysis showing the thermodynamic preference for the diequatorial trans isomer.
Physicochemical Properties[1][4][5][6][7]
The structural rigidity of the trans isomer typically confers a higher melting point and lower solubility in polar solvents compared to the cis isomer.
| Property | trans-Isomer | cis-Isomer | Technical Note |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | Identical mass; requires chromatography/NMR for ID. |
| Boiling Point | ~174°C (760 mmHg) | ~168–170°C (Predicted) | Trans often has higher BP due to symmetry/packing.[1][2] |
| pKa (Conj. Acid) | 10.4 ± 0.2 | 10.2 ± 0.2 | Equatorial amines are generally more basic than axial amines due to better solvation stabilization.[1] |
| LogP | 0.51 | 0.48 | Cis is slightly more polar due to net dipole moment.[1] |
| Density | 0.94 g/cm³ | 0.95 g/cm³ | |
| Solubility | Soluble in DCM, MeOH | Highly Soluble in MeOH | Trans-HCl salt is often less soluble in EtOH than cis-HCl.[1] |
Analytical Characterization
Distinguishing these isomers requires precise NMR interpretation.[1] Mass spectrometry (MS) alone is insufficient due to identical fragmentation patterns.[1]
Proton NMR (¹H-NMR) Diagnostics
The key to identification is the coupling constant (J-value) of the methine protons at C1 (H-C-NH₂) and C4 (H-C-OMe).
-
Trans-Isomer (Diequatorial):
-
Cis-Isomer (Axial-Equatorial):
Carbon NMR (¹³C-NMR)
-
Chemical Shift Rule: In cyclohexane systems, carbons bearing axial substituents are typically shielded (shifted upfield, lower ppm) by 3–5 ppm compared to equatorial equivalents due to
-gauche compression.[1][2] -
Observation: The C1 and C4 carbons in the cis isomer (where one group is axial) will appear slightly upfield relative to the trans isomer (where both are equatorial).
Synthesis & Separation Protocol
Commercial synthesis via catalytic hydrogenation of 4-methoxybenzenamine or 4-methoxycyclohexanone oxime yields a diastereomeric mixture (typically 60:40 to 70:30 cis:trans depending on catalyst).[1]
Objective: Isolate high-purity (>98%) trans-4-methoxycyclohexanamine.
Experimental Workflow: Salt-Based Fractional Crystallization
This protocol leverages the lower solubility of the trans-isomer hydrochloride salt in ethanol/methanol mixtures.
Figure 2: Purification workflow for isolating the trans-isomer via hydrochloride salt crystallization.
Detailed Protocol
-
Salt Formation: Dissolve the crude amine mixture (1.0 eq) in absolute ethanol (5 vol). Cool to 0°C.[1]
-
Acidification: Slowly add HCl (4M in dioxane or gaseous) until pH < 2. A white precipitate forms immediately.[1]
-
Digestion: Allow the slurry to stir at room temperature for 2 hours, then cool to 0°C for 1 hour.
-
Filtration: Filter the solid. The trans-isomer HCl salt is significantly less soluble and remains in the cake. The cis-isomer remains largely in the filtrate.[3]
-
Recrystallization: Dissolve the crude cake in minimum boiling methanol. Allow to cool slowly to RT, then to 4°C. Filter to obtain trans-4-methoxycyclohexanamine HCl with >98% diastereomeric excess (de).
-
Free Basing (Optional): Suspend the salt in DCM, add 2M NaOH, separate organic layer, dry over MgSO₄, and concentrate.
Applications in Drug Discovery[8]
The choice of isomer dictates the vector of the hydrogen bond donor (NH₂) and acceptor (OMe).
-
Kinase Inhibitors (e.g., ERK): The trans-isomer is frequently used to project the amine into the ATP-binding pocket while the methoxy group interacts with solvent-exposed regions or specific hydrophobic pockets. The rigid trans geometry reduces the entropic penalty of binding.
-
GPCR Ligands (Cariprazine Analogs): In dopamine D3/D2 partial agonists, the trans-1,4-cyclohexyl linker provides the optimal distance (approx 5.5 Å) between the basic amine and the secondary pharmacophore, whereas the cis-linker shortens this distance and alters the angle, often abolishing activity.
References
-
Conformational Analysis of Cyclohexylamines: Eliel, E. L., et al. "Conformational Analysis.[1][2] XVI. 1,4-Disubstituted Cyclohexanes." Journal of the American Chemical Society, 1966.[1] Link[1]
-
Synthesis & Separation: "Process for the preparation of trans-4-substituted cyclohexylamines." U.S. Patent 3,880,925, 1975.[1][2]
-
Medicinal Chemistry Application: "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." Journal of Medicinal Chemistry, 2020.[1][4] [1][4]
-
Enzymatic Synthesis: "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 2014.[1][2] [1]
-
Physical Data: PubChem Compound Summary for CID 409910 (trans-4-Methoxycyclohexanamine). [1]
Sources
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
spectroscopic data for 4-Methoxycyclohexanamine (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization of 4-Methoxycyclohexanamine , a critical building block in medicinal chemistry (e.g., for respiratory and neurological drug targets).
This guide focuses on the trans-isomer (the thermodynamically stable and most common pharmacophore) while providing comparative diagnostics for the cis-isomer .
CAS: 37528-93-9 (mixture), 4342-46-5 (trans), 130290-78-7 (cis)
Formula: C
Introduction & Stereochemical Context
In drug development, the precise stereochemistry of cyclohexane derivatives dictates biological activity. 4-Methoxycyclohexanamine exists as two diastereomers:
-
Trans-isomer (1r,4r): The amino and methoxy groups occupy diequatorial positions in the lowest-energy chair conformation. This stability makes it the predominant target in synthesis.
-
Cis-isomer (1s,4s): One substituent is axial and the other equatorial.
Differentiation between these isomers is primarily achieved via
NMR Spectroscopy: Structural Elucidation
The most definitive method for assignment is Proton (
Predicted Chemical Shifts (Representative Data)
Solvent: CDCl
| Nucleus | Position | Trans-Isomer ( | Cis-Isomer ( | Multiplicity & Coupling ( |
| H-1 ( | 2.65 – 2.75 | 3.05 – 3.15 | tt (trans) vs m (cis). Trans shows large | |
| H-4 ( | 3.05 – 3.15 | 3.40 – 3.50 | tt (trans) vs m (cis). Trans shows large | |
| -OCH | 3.35 | 3.32 | s (Singlet). | |
| -NH | 1.2 – 1.8 | 1.2 – 1.8 | br s (Broad singlet, variable). | |
| Ring CH | 1.1 – 2.1 | 1.4 – 1.9 | Complex multiplets (axial/equatorial pairs). | |
| C-1 (C-NH | ~50.5 | ~47.0 | Shifted upfield in cis due to | |
| C-4 (C-OMe) | ~78.0 | ~75.0 | Shifted upfield in cis due to | |
| -OCH | ~55.5 | ~55.8 | Characteristic methoxy signal. |
Critical Stereochemical Diagnostics
-
The "Axial" Rule: In cyclohexane systems, axial protons (found in the trans-isomer's diequatorial conformer) resonate upfield (lower ppm) compared to equatorial protons (found in the cis-isomer).
-
Coupling Constants (
):-
Trans-Isomer: The H-1 and H-4 protons are axial. They exhibit large diaxial coupling (
Hz) with adjacent axial protons, resulting in a distinct triplet of triplets (tt) splitting pattern. -
Cis-Isomer: The H-1 or H-4 proton is equatorial. Equatorial-axial couplings are smaller (
Hz), resulting in a narrower, unresolved multiplet (m) or quintet-like signal.
-
Infrared (IR) Spectroscopy
IR is used primarily to confirm functional group integrity during synthesis or salt formation.
| Functional Group | Wavenumber (cm | Assignment |
| Primary Amine | 3350 & 3280 | N-H stretching (doublet for -NH |
| Alkane | 2850 – 2930 | C-H stretching (cyclohexane ring). |
| Ether | 1080 – 1120 | C-O-C stretching (strong band). |
| Amine Bend | 1590 – 1610 | N-H scissoring/bending. |
| Fingerprint | ~800 – 1000 | Ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying impurities.
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Molecular Ion (
): 129.[1] -
Protonated Ion (
): 130 (ESI positive mode).
Fragmentation Pathway (EI)
The fragmentation is driven by
-
Base Peak (
30): Formation of the iminium ion ( ) via -cleavage at the amine. -
Methoxy Fragment (
71): Ring cleavage retaining the methoxy group. -
Loss of Methoxy (
): Peak at 98.
Visualization: MS Fragmentation Logic
Caption: Primary fragmentation pathways for 4-methoxycyclohexanamine under Electron Impact (EI) ionization.
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution data and prevent amine salt broadening:
-
Solvent: Use CDCl
(Chloroform-d) neutralized with basic alumina or DMSO- .-
Note: Acidic CDCl
can protonate the amine, shifting the -proton signal downfield and broadening the NH peak.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to s to allow full relaxation of methoxy protons for accurate integration.
Protocol B: GC-MS Analysis for Isomer Ratio
Gas Chromatography is superior for quantifying the cis/trans ratio.
-
Column: HP-5 or DB-5MS (non-polar capillary column).
-
Method:
-
Injector: 250 °C.
-
Oven: 60 °C (hold 2 min)
10 °C/min 200 °C.
-
-
Elution Order: The cis-isomer (more polar/higher boiling point due to accessible H-bonding) typically elutes after the trans-isomer on non-polar columns, though this can reverse on polar (wax) columns. Validation with standards is required.
Synthesis & Impurity Profile
Understanding the origin of the sample aids in interpreting spectral "ghost" peaks.
-
Route: Reductive amination of 4-methoxycyclohexanone .
-
Common Impurities:
-
4-Methoxycyclohexanol: Result of ketone reduction (Look for H-1 multiplet near 3.6–4.0 ppm).
-
Dicyclohexylamines: Dimer formation (High MW in MS, complex aliphatic region in NMR).
-
Workflow: Structural Confirmation
Caption: Analytical workflow for isolating and identifying the specific stereoisomer of 4-methoxycyclohexanamine.
References
-
PubChem. (2025).[2][3][4] Compound Summary: (trans-4-Methoxycyclohexyl)amine.[4] National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for cyclohexane coupling constants).
- SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).
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- 4. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 4-Methoxycyclohexanamine: A Computational Guide
Executive Summary
This technical guide outlines the theoretical framework for analyzing the conformational landscape of 4-methoxycyclohexanamine , a 1,4-disubstituted cyclohexane derivative relevant to fragment-based drug discovery (FBDD). Unlike rigid templates, this document synthesizes quantum mechanical principles with practical computational workflows. We focus on the energetic discrimination between cis and trans diastereomers, the impact of solvation on amine basicity, and the rigorous determination of global minima using Density Functional Theory (DFT).
Structural Fundamentals & Isomerism
The core of 4-methoxycyclohexanamine analysis lies in distinguishing between configurational isomers (stereoisomers that require bond breaking to interconvert) and conformational isomers (interconvertible by rotation).
The 1,4-Substitution Pattern
In 1,4-disubstituted cyclohexanes, the substituents are on opposite ends of the ring.[1] This geometry generally precludes direct intramolecular hydrogen bonding (IMHB) in the chair conformation due to the large spatial distance (~5 Å), unlike 1,2- or 1,3-systems.
Diastereomers: Cis vs. Trans
-
Trans-Isomer: The substituents are on opposite faces of the ring plane (one "up", one "down").[1][2]
-
Conformers: Diequatorial (e,e)
Diaxial (a,a).
-
-
Cis-Isomer: The substituents are on the same face (both "up" or both "down").[2]
-
Conformers: Axial-Equatorial (a,e)
Equatorial-Axial (e,a).
-
Key Theoretical Insight: The trans-diequatorial conformer is thermodynamically superior because it places both bulky groups in the sterically spacious equatorial positions, minimizing 1,3-diaxial interactions.
Computational Methodology (Protocol)
To accurately predict the conformational ensemble, a multi-stage computational workflow is required. This protocol ensures that local minima are not mistaken for global minima.
The Workflow
The following Graphviz diagram illustrates the mandatory "Self-Validating System" for this analysis.
Figure 1: Computational workflow for identifying global energy minima. Note the feedback loop at the Frequency Analysis stage to ensure valid stationary points.
Level of Theory Rationale
-
Functional: wB97X-D or B3LYP-D3(BJ). Standard B3LYP lacks dispersion corrections, which are critical for accurately modeling the weak London dispersion forces between the cyclohexane ring hydrogens and the methoxy methyl group. wB97X-D includes long-range dispersion corrections essential for this steric analysis.
-
Basis Set: 6-311++G(d,p). Diffuse functions (++) are non-negotiable for the amine nitrogen and methoxy oxygen to correctly describe the lone pair electron density and potential H-bonding interactions with solvents.
-
Solvation: SMD (Solvation Model based on Density). Preferred over IEFPCM for calculating
as it utilizes full solute electron density, crucial for pKa prediction.
Energetic Landscape & Results[3][4][5][6]
The relative stability of conformers is dictated by A-values (conformational free energy differences).[3][4]
-
A-value (-NH
): ~1.4 kcal/mol -
A-value (-OMe): ~0.6 kcal/mol[5]
Using these values, we can construct the theoretical energy profile. The trans-diequatorial form serves as the reference point (0.0 kcal/mol).
Theoretical Energy Table (Gas Phase)
| Isomer | Conformation | Substituent Orientation | Relative Energy ( | Population (298K) |
| Trans | Chair (e,e) | NH | 0.00 | > 99% (of Trans) |
| Trans | Chair (a,a) | NH | +2.00 (1.4 + 0.6) | < 1% |
| Cis | Chair (a,e) | NH | +0.60 | ~79% (of Cis) |
| Cis | Chair (e,a) | NH | +1.40 | ~21% (of Cis) |
Note: The "Population" column refers to the Boltzmann distribution within that specific diastereomer's equilibrium. Cis and Trans generally do not interconvert under standard physiological conditions.
Visualizing the Equilibrium
The energy gap between the cis and trans isomers is driven by the unavoidable axial substituent in the cis form.
Figure 2: Relative energy hierarchy. The Trans (e,e) is the most stable geometry. For the Cis isomer, placing the bulkier Amine (-NH2) equatorial is energetically preferred.
Electronic Effects & Solvation
Dipole Moment Alignment
-
Trans (e,e): The dipoles of the C-N and C-O bonds are roughly anti-parallel (pointing away from each other), resulting in a lower net dipole moment. This makes the trans isomer generally less soluble in highly polar solvents like water compared to the cis isomer, but more lipophilic (higher logP).
-
Cis (a,e): The vectors have a constructive addition component, increasing the net dipole.
Solvation Effects on pKa
The basicity of the amine is influenced by the methoxy group.
-
Inductive Effect (-I): The oxygen atom is electron-withdrawing. Through the
-framework (4 bonds away), this effect is weak but non-zero, slightly lowering the pKa of the amine compared to cyclohexanamine (pKa ~10.6). -
Solvation Shielding: In the cis isomer, the axial methoxy group can sterically hinder the solvation shell around the equatorial amine (or vice versa), potentially destabilizing the protonated ammonium form (
) relative to the trans isomer.
Pharmacological Implications
For drug development professionals, the conformation of 4-methoxycyclohexanamine dictates its pharmacophore presentation.
-
Vector Fidelity: If this molecule is used as a linker, the trans isomer provides a linear, extended vector (distance between N and O is maximized). The cis isomer provides a "bent" vector.
-
Lipophilicity (logP): The trans isomer, having a smaller dipole moment and better surface area burial (diequatorial), will typically exhibit a higher logP than the cis isomer.
-
Bioavailability: The cis isomer's higher polarity may improve solubility but reduce membrane permeability compared to the trans form.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).
-
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(1), 15–35. (Discussion on diaxial interaction energies).
-
Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (Stereoelectronic effects in cyclohexanes).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. (The SMD Solvation Model).
-
Schneider, H. J., & Hoppen, V. (1978).[6] Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes.[6] The Journal of Organic Chemistry, 43(20), 3866-3873.[6] (Experimental determination of A-values for Amino groups).
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Technical Monograph: Biological Profiling & Synthetic Utility of 4-Methoxycyclohexanamine Derivatives
Executive Summary: The "Lipophilic Switch" Strategy
In medicinal chemistry, the 4-methoxycyclohexanamine scaffold represents a critical "lipophilic switch" from the well-characterized 4-hydroxycyclohexanamine metabolite found in established drugs like Ambroxol . By masking the hydrogen-bond donating hydroxyl group as a methoxy ether, researchers can significantly alter the physicochemical profile (LogP, BBB permeability) while retaining the critical steric bulk and cationic pharmacophore required for ion channel and G-protein coupled receptor (GPCR) binding.
This guide analyzes the utility of this scaffold in three primary therapeutic areas: Nav1.8 modulation (Analgesia/Antitussive) , Sigma-1 Receptor targeting (Neuroprotection) , and Antimicrobial activity .
Structural Pharmacology & Isomerism
The biological activity of 4-methoxycyclohexanamine derivatives is governed by the stereochemistry of the cyclohexane ring. The molecule exists as cis and trans diastereomers.
-
The Pharmacophore: The trans-isomer (equatorial amine, equatorial methoxy) is generally the preferred bioactive conformation for ion channel binding. It mimics the rigid, extended structure of the trans-4-hydroxy metabolite of Ambroxol.
-
Lipophilicity: The methoxy substitution increases lipophilicity compared to the hydroxyl analog, potentially enhancing central nervous system (CNS) penetration for neuropathic pain applications.
DOT Diagram: Structure-Activity Relationship (SAR) Map
Figure 1: Pharmacophore mapping of the 4-methoxycyclohexanamine scaffold linking structural features to biological targets.
Primary Indication: Nav1.8 Blockade (Analgesia & Antitussive)[1]
The most authoritative grounding for this scaffold lies in its structural homology to Ambroxol , a potent blocker of the voltage-gated sodium channel Nav1.8 . Nav1.8 is preferentially expressed in nociceptors (pain-sensing neurons), making it a high-value target for treating neuropathic pain and chronic cough without the cardiac side effects associated with non-selective sodium channel blockers.
Mechanism of Action
Derivatives of 4-methoxycyclohexanamine function as state-dependent blockers . They preferentially bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing of sensitized neurons.
Comparative Data: Ambroxol vs. Methoxy-Analog
Hypothetical data based on SAR principles of ether vs. alcohol modifications.
| Feature | Ambroxol (4-OH metabolite) | 4-Methoxy Analog | Biological Implication |
| LogP | ~1.5 | ~2.1 | Methoxy analog has higher BBB permeability; better for central neuropathic pain. |
| H-Bonding | Donor & Acceptor | Acceptor Only | Reduced desolvation penalty upon binding to hydrophobic pockets. |
| Nav1.8 IC50 | ~30 µM (Phasic block) | ~10-50 µM | Potency likely maintained; kinetics may be slower due to lipophilicity. |
Secondary Indication: Sigma-1 Receptor (σ1R) Ligands[2][3][4][5]
The cyclohexylamine motif is a "privileged structure" for Sigma-1 receptors . These intracellular chaperone proteins regulate ER stress and calcium signaling.
-
Binding Mode: The basic nitrogen of the 4-methoxycyclohexanamine derivative forms a critical salt bridge with Asp126 in the σ1R binding pocket. The hydrophobic cyclohexane ring sits in the primary hydrophobic pocket.
-
Therapeutic Utility: Agonists are neuroprotective (Alzheimer's, ALS), while antagonists are explored for neuropathic pain (synergistic with Nav1.8 blockade) and cancer.
Synthetic Protocol: Stereoselective Reductive Amination
To access these derivatives, a high-fidelity synthetic route is required. The following protocol prioritizes the formation of the thermodynamically stable trans-isomer.
Reaction Scheme
Precursors: 4-Methoxycyclohexanone + Primary Amine (R-NH2). Reagents: Titanium(IV) isopropoxide (Lewis Acid), Sodium Borohydride (Reducing Agent).
DOT Diagram: Synthetic Workflow
Figure 2: Step-wise reductive amination protocol emphasizing the isolation of the trans-isomer.
Detailed Methodology
-
Imine Formation: Dissolve 4-methoxycyclohexanone (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. Stir under nitrogen for 12 hours. Note: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving equilibrium toward the imine.
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH4, 2.0 equiv) portion-wise. Allow to warm to room temperature over 4 hours.
-
Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite. Extract the filtrate with Dichloromethane (DCM).
-
Purification: The trans-isomer is less polar. Purify via flash chromatography (SiO2, MeOH/DCM gradient). Alternatively, convert to the HCl salt; the trans-isomer often crystallizes preferentially.
Screening Workflow: Nav1.8 Patch Clamp
To validate the biological activity, a manual or automated patch-clamp assay is the gold standard.
Protocol: Whole-Cell Voltage Clamp
-
Cell Line: HEK293 cells stably expressing human Nav1.8 (and co-expressing β-subunits).
-
Solutions:
-
Pipette (Intracellular): CsF based (to block K+ channels).
-
Bath (Extracellular): Standard Tyrode’s solution.
-
-
Voltage Protocol:
-
Hold potential at -100 mV.
-
Depolarize to 0 mV for 50ms (Test Pulse).
-
State-Dependence Test: Apply a prepulse to -40 mV (induces inactivation) before the test pulse. Compounds like 4-methoxycyclohexanamine derivatives should show higher potency (lower IC50) when the channel is inactivated (pre-pulsed) compared to the resting state.
-
References
-
Gaida, W., et al. (2005).[1] Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain.[1][2] Neuropharmacology.
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
-
Gao, M., et al. (2010).[3] Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes.[3] Applied Radiation and Isotopes.
-
Shoaib, M., et al. (2025).[4] Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities.[4] CABI Digital Library.
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- 4. researchgate.net [researchgate.net]
A Technical Guide to 4-Methoxycyclohexanamine and Its Analogs: Synthesis, Stereochemistry, and Therapeutic Potential
Foreword
The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 4-position of the cyclohexane ring, creating 4-methoxycyclohexanamine, imparts specific stereochemical and electronic properties that can significantly influence its pharmacological profile. This technical guide provides a comprehensive literature review of 4-methoxycyclohexanamine and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the critical role of stereochemistry, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of this intriguing class of molecules.
The 4-Methoxycyclohexanamine Core: Structural and Stereochemical Considerations
4-Methoxycyclohexanamine exists as two primary stereoisomers: cis and trans. The spatial arrangement of the amino and methoxy groups relative to the cyclohexane ring is a critical determinant of a molecule's ability to interact with biological targets. The trans isomer typically adopts a chair conformation with both substituents in the more stable equatorial positions, minimizing steric hindrance. Conversely, the cis isomer will have one substituent in an axial and the other in an equatorial position. This seemingly subtle difference can have profound implications for receptor binding and overall pharmacological activity. The biological effects of cis- and trans- isomers of a compound can be markedly different, highlighting the importance of stereoselective synthesis and characterization.[1]
Synthetic Pathways to 4-Methoxycyclohexanamine and Its Precursors
The synthesis of 4-methoxycyclohexanamine isomers typically begins with the preparation of the key intermediate, 4-methoxycyclohexanone.
Synthesis of 4-Methoxycyclohexanone
Several synthetic routes to 4-methoxycyclohexanone have been reported. A common approach involves the oxidation of 4-methoxycyclohexanol. Various oxidizing agents can be employed for this transformation.
A detailed protocol for a representative synthesis of a 4-methoxycyclohexanamine analog will be provided in a later section.
Stereoselective Synthesis of 4-Methoxycyclohexanamine Isomers
The stereoselective synthesis of substituted cyclohexylamines is a topic of significant interest. While specific protocols for 4-methoxycyclohexanamine are not extensively detailed in publicly available literature, methods for analogous compounds, such as 4-methylcyclohexylamine, provide valuable insights.
For instance, the synthesis of trans-4-methylcyclohexylamine has been achieved through the hydrogenation of a starting material over a supported ruthenium catalyst, followed by a separation of the resulting cis/trans mixture via acidification, salt formation, and crystallization.[2] A similar strategy could likely be adapted for the separation of 4-methoxycyclohexanamine isomers.
The following diagram illustrates a generalized synthetic workflow for obtaining stereoisomers of 4-substituted cyclohexylamines.
Caption: Generalized workflow for the synthesis and separation of 4-methoxycyclohexanamine isomers.
Structure-Activity Relationships of 4-Methoxycyclohexanamine Analogs
The biological activity of 4-methoxycyclohexanamine and its derivatives is highly dependent on the nature and position of substituents on both the cyclohexane ring and the amino group.
The Role of the 4-Methoxy Group
The methoxy group at the 4-position influences the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-receptor interactions. In a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, for instance, the methoxy group was found to be a key feature for their potent anticancer activity.[3] While this is a different scaffold, it highlights the general importance of the methoxy substituent in modulating biological activity.
N-Substitution and Pharmacological Profile
Modification of the amino group provides a facile route to a diverse range of analogs with varying pharmacological profiles. The introduction of different substituents on the nitrogen atom can alter the compound's basicity, steric bulk, and ability to form hydrogen bonds, leading to changes in receptor affinity and selectivity. For example, in a series of 4-substituted piperidine derivatives, N-substitution was a key strategy in modulating their activity as 5-HT4 receptor agonists.[4]
Analgesic Potential
Derivatives of 4-aminocyclohexanones have been investigated as a novel class of analgesics.[5] The analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring in 4-amino-4-arylcyclohexanones.[5] While direct data on 4-methoxycyclohexanamine is scarce, the analgesic potential of related structures suggests this could be a promising area of investigation.
Experimental Protocols
Representative Synthesis of a trans-4-Alkylcyclohexylamine Analog
This protocol is adapted from a patented method for the synthesis of trans-4-methylcyclohexylamine and illustrates a general procedure that could be modified for 4-methoxycyclohexanamine.[2]
Step 1: Hydrogenation A suitable starting material (e.g., a substituted aniline or phenol derivative) is hydrogenated in the presence of a supported ruthenium catalyst and an alkali metal promoter to yield a mixture of cis and trans isomers of the corresponding cyclohexylamine.
Step 2: Isomer Separation
-
The crude cis/trans mixture is dissolved in a suitable solvent system (e.g., isobutanol and acetone).
-
An acid (e.g., hydrochloric acid or sulfuric acid) is added to form the corresponding ammonium salts.
-
The solution is cooled to induce crystallization. The trans isomer, often being less soluble, will preferentially crystallize out of the solution.
-
The crystals of the trans-isomer salt are collected by filtration.
-
The free base of the trans-isomer is obtained by neutralization with a base (e.g., sodium hydroxide), followed by extraction and purification.
The following diagram outlines the key steps in this experimental workflow.
Caption: Experimental workflow for the synthesis and purification of a trans-4-alkylcyclohexylamine analog.
In Vivo Analgesic Activity Screening
Standard animal models are used to evaluate the analgesic potential of novel compounds.
Hot-Plate Test: This method is used to assess central analgesic activity.
-
A mouse is placed on a heated plate (typically 55 ± 0.5 °C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
The test compound is administered, and the latency is measured again at various time points.
-
An increase in the latency period indicates an analgesic effect.[6][7]
Acetic Acid-Induced Writhing Test: This test is used to evaluate peripheral analgesic activity.
-
Mice are administered the test compound.
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted over a specific time period.
-
A reduction in the number of writhes compared to a control group indicates analgesic activity.[6]
Future Directions and Unexplored Potential
The literature on 4-methoxycyclohexanamine and its direct analogs is not as extensive as for other substituted cyclohexylamines. This presents a significant opportunity for further research and development. Key areas for future investigation include:
-
Development of robust stereoselective synthetic routes to both cis and trans isomers of 4-methoxycyclohexanamine.
-
Comprehensive pharmacological profiling of the individual isomers to elucidate the influence of stereochemistry on activity at various biological targets.
-
Systematic exploration of N-substituted analogs to build a comprehensive structure-activity relationship database.
-
Investigation of potential therapeutic applications beyond analgesia, including but not limited to neurological disorders and oncology.
Conclusion
4-Methoxycyclohexanamine represents a promising, yet underexplored, chemical scaffold. The interplay of its stereochemistry and the electronic nature of the methoxy group offers a rich landscape for the design of novel therapeutic agents. While the existing literature provides a solid foundation based on analogous structures, dedicated research into 4-methoxycyclohexanamine and its derivatives is necessary to unlock their full therapeutic potential. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for future investigations into this intriguing class of compounds.
References
-
Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., Son, H. P., Sharma, S., Kim, I. S., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1341-1346. [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2020). Communications Chemistry, 3(1), 1-8. [Link]
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019).
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2015). Journal of Medicinal Chemistry, 58(16), 6541-6553. [Link]
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Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives. (1998). Archiv der Pharmazie, 331(1), 25-30. [Link]
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Analgesia Standard Treatment Guidelines for Mice. (2025). University of Wisconsin-Madison. [Link]
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Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Association. (2022). International Journal of Molecular Sciences, 23(10), 5789. [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2005). Acta Pharmacologica Sinica, 26(2), 225-230. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980). Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
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Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2021). RSC Medicinal Chemistry, 12(5), 808-816. [Link]
-
Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (2006). Journal of Chemical Research, 2006(1), 10-11. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 441-447. [Link]
-
Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. (2003). Journal of Medicinal Chemistry, 46(25), 5427-5430. [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2006).
-
Pharmacogenomics Testing. (2025). Humana. [Link]
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Does anyone know any experimental protocol for testing substances with analgesic activity in headache with animals? (2015). ResearchGate. [Link]
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Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2874. [Link]
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Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (2022). Neuropharmacology, 218, 109218. [Link]
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Pharmacogenomics: Advancing Personalized Medicine Through Genetic Profiling for Optimized Drug Therapies. (2019). Journal of Precision Biosciences, 1(1), 1-9. [Link]
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A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental Pharmacology, 11, 103-109. [Link]
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Introduction to Pharmacogenomics. (n.d.). University of Calgary. Retrieved January 29, 2026, from [Link]
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Understanding the Stereochemistry of 4-Methoxycyclohexanamine Isomers
Executive Summary
The 4-methoxycyclohexanamine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a rigid linker in kinase inhibitors, GPCR ligands, and ion channel blockers. Its value lies in its ability to orient functional groups with precise vectors, reducing entropic penalties upon binding. However, the utility of this scaffold is strictly governed by its stereochemistry. The cis and trans isomers exhibit distinct topological polar surface areas (tPSA), lipophilicities (LogP), and receptor docking profiles.
This guide provides a rigorous analysis of the conformational thermodynamics, synthetic pathways, and analytical validation methods for 4-methoxycyclohexanamine. It moves beyond basic definitions to explore the energetic causality of isomer stability and provides a self-validating protocol for their synthesis and characterization.
Structural Fundamentals & Conformational Analysis
To rationally design drugs containing this scaffold, one must understand the thermodynamic drivers governing the cyclohexane ring.[1]
The Thermodynamic Landscape
Cyclohexane rings exist predominantly in chair conformations to minimize torsional strain. For 1,4-disubstituted cyclohexanes, the relative stability is dictated by the steric bulk of the substituents, quantified by their A-values (the free energy difference between axial and equatorial positions).[2]
Trans-4-Methoxycyclohexanamine
In the trans configuration, the 1,4-substitution pattern allows both groups to occupy equatorial positions simultaneously.[2]
-
Conformer A (diequatorial): Both -NH₂ and -OCH₃ are equatorial.[2] Steric strain is minimized.[1]
-
Conformer B (diaxial): Both groups are axial.[2][3] This incurs severe 1,3-diaxial interactions (~4.0 kcal/mol penalty).[2]
Cis-4-Methoxycyclohexanamine
In the cis configuration, geometry mandates that if one group is equatorial, the other must be axial.[2]
-
Conformer A: -NH₂ (Equatorial) / -OCH₃ (Axial).[2]
-
Conformer B: -NH₂ (Axial) / -OCH₃ (Equatorial).[2]
-
Analysis: Since the amino group has a larger A-value (1.4) than the methoxy group (0.6), Conformer A is thermodynamically preferred . The molecule will bias the bulkier amine into the equatorial position, forcing the methoxy group axial.
Visualization of Conformational Energy[1]
Figure 1: Conformational energy hierarchy showing the stability of the diequatorial trans isomer vs. the preferred cis conformer.
Synthetic Strategy & Stereocontrol
Synthesis of 4-methoxycyclohexanamine is typically achieved via reductive amination of 4-methoxycyclohexanone.[2] The challenge is stereocontrol.
The Protocol: Reductive Amination
Standard reductive amination (using NaBH₃CN or NaBH(OAc)₃) generally yields a mixture of isomers, often favoring the thermodynamically stable trans isomer (typically 2:1 to 4:1 ratio).[2] To access the cis isomer or improve trans purity, specific conditions are required.
Validated Workflow (Self-Validating System)
Reagents:
-
Substrate: 4-Methoxycyclohexanone[2]
-
Amine Source: Ammonium Acetate (excess)[2]
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN)[2]
-
Solvent: Methanol (MeOH)[2]
Step-by-Step Methodology:
-
Imine Formation (Equilibrium Phase):
-
Dissolve 4-methoxycyclohexanone (1.0 eq) and NH₄OAc (10.0 eq) in MeOH.
-
Checkpoint: Add 3Å molecular sieves to scavenge water. This drives the equilibrium toward the imine/iminium species. Stir for 2 hours at room temperature.
-
Mechanistic Insight: The formation of the imine is reversible. High concentration of NH₄OAc ensures complete conversion of the ketone.
-
-
Reduction (Stereodetermining Step):
-
Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise.
-
Stereochemical Outcome: The hydride donor is small. It preferentially attacks from the axial direction (least hindered trajectory), leading to the equatorial amine (trans isomer).
-
For Cis-Enrichment: Use a bulky reducing agent like L-Selectride at -78°C on the pre-formed imine.[2] The bulky hydride is forced to attack the equatorial face, pushing the amine axial (cis).
-
-
Workup & Isolation:
-
Purification (The Critical Separation):
-
The crude oil is a mix.
-
Method A (Chromatography): Silica gel column.[2] Eluent: DCM/MeOH/NH₄OH (90:9:1).[2] The cis isomer is generally more polar (due to the axial amine exposing the lone pair more effectively or dipole alignment) and elutes later than the trans isomer.
-
Method B (Recrystallization): Convert to HCl salt.[2] Trans-4-methoxycyclohexanamine HCl crystallizes readily from Ethanol/Ether due to its symmetric, packable lattice.[2]
-
Synthetic Logic Diagram
Figure 2: Divergent synthetic pathways controlled by the steric bulk of the reducing agent.[2]
Analytical Characterization (Self-Validation)
You cannot rely on simple TLC to distinguish these isomers effectively. ¹H NMR is the gold standard for validation.
¹H NMR Discrimination Strategy
The discrimination relies on the Karplus equation , which relates the coupling constant (
-
Target Proton: The proton at C1 (attached to the carbon bearing the amine, H-C1).[2]
-
Trans-Isomer (Amine is Equatorial -> Proton is Axial):
-
Cis-Isomer (Amine is Axial -> Proton is Equatorial):
Data Summary Table
| Feature | Trans-Isomer | Cis-Isomer |
| Geometry | Diequatorial (e,e) | Equatorial/Axial (e,a) |
| H-C1 Signal (NMR) | Wide multiplet (tt) | Narrow multiplet (bs or q) |
| Coupling ( | ~11.5 Hz (Diagnostic) | N/A (Proton is equatorial) |
| Chemical Shift ( | Upfield (shielded by axial neighbors) | Downfield (deshielded) |
| Physical State (HCl salt) | High melting solid | Lower melting / Hygroscopic |
Pharmacological Implications[1][6][7]
Understanding this stereochemistry is not just an academic exercise; it dictates drug efficacy.
-
Vector Alignment: The trans isomer provides a linear vector (180° projection) between the amine and methoxy group. This is ideal for spanning deep hydrophobic pockets in enzymes (e.g., kinase ATP binding sites).[2] The cis isomer creates a "kinked" structure, often used to induce turns in peptide mimetics.
-
Basicity (pKa): The axial amine in the cis isomer is more sterically crowded, which can slightly depress the pKa compared to the equatorial trans amine. This affects ionization at physiological pH (7.[2]4) and subsequent membrane permeability.
-
hERG Liability: Many 4-substituted cyclohexylamines show affinity for the hERG potassium channel.[2] The trans isomer, being more rigid and lipophilic, often has a higher risk of hERG binding compared to the cis isomer, which has a higher 3D polar surface area (PSA) exposure.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on A-values and conformational analysis). [2]
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for reductive amination mechanisms). [2]
-
Wiberg, K. B. (1990).[2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(1), 312-322.[2] (Thermodynamics of cyclohexane ring strain). [2]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (NMR analysis of cyclohexane systems). [2]
-
PubChem Compound Summary. (2023). 4-Methoxycyclohexanamine.[2] National Center for Biotechnology Information.[2] [2]
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- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Sourcing and Purity Assessment of 4-Methoxycyclohexanamine for Researchers and Drug Development Professionals
Introduction: Navigating the Complexities of a Key Building Block
4-Methoxycyclohexanamine, a substituted cycloaliphatic amine, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its structural motif, combining a cyclohexane ring with methoxy and amine functionalities, imparts specific physicochemical properties that are leveraged in the design of bioactive compounds. For researchers, scientists, and drug development professionals, the procurement of this intermediate with a well-defined purity profile is a critical first step in ensuring the reliability and reproducibility of their synthetic endeavors and the quality of their final products.
A notable point of clarification for researchers is the potential for confusion regarding the Chemical Abstracts Service (CAS) number for this compound. While some databases may erroneously associate the CAS number 4342-03-4 with 4-Methoxycyclohexanamine, this number correctly identifies Dacarbazine, an unrelated pharmaceutical agent.[1][2][3] The correct CAS numbers for 4-Methoxycyclohexanamine are specific to its isomers. For the purpose of this guide, we will focus on the general sourcing and purity considerations applicable to this chemical entity.
This in-depth technical guide provides a comprehensive overview of the commercial sources of 4-Methoxycyclohexanamine, a detailed discussion of its purity, potential impurities arising from its synthesis, and a robust analytical methodology for its characterization. The insights provided herein are intended to empower researchers to make informed decisions when sourcing and qualifying this crucial chemical intermediate.
Commercial Availability and Typical Specifications
4-Methoxycyclohexanamine is available from a range of chemical suppliers who specialize in research and development chemicals, as well as larger-scale fine chemical manufacturing. The available grades and purities can vary, and it is incumbent upon the end-user to select a supplier and product that meets the specific requirements of their application.
When sourcing 4-Methoxycyclohexanamine, it is essential to obtain and scrutinize the supplier's technical data sheet and, if possible, a batch-specific Certificate of Analysis (CoA). While a comprehensive CoA for 4-Methoxycyclohexanamine is not always readily available in public domains, the specifications for closely related analogs, such as 4-methylcyclohexylamine, can provide a valuable benchmark for what to expect.
Table 1: Representative Commercial Specifications for Substituted Cyclohexylamines
| Parameter | Typical Specification | Method | Supplier Example (for 4-methylcyclohexylamine) |
| Appearance | Colorless to light yellow liquid | Visual | TCI Chemicals |
| Purity (GC) | >98.0% or >99.0% | Gas Chromatography (GC) | TCI Chemicals |
| Isomer Mixture | cis/trans mixture or specific isomer | GC, NMR | TCI Chemicals |
| Water Content | Typically <0.5% | Karl Fischer Titration | Varies by supplier |
| Identity | Conforms to structure | NMR, IR | TCI Chemicals |
It is crucial to engage with potential suppliers to confirm the specifications for the exact 4-Methoxycyclohexanamine product of interest. For applications in drug development, a supplier with robust quality management systems and the ability to provide detailed batch documentation is paramount.
Understanding the Purity Profile: A Deep Dive into Potential Impurities
The purity of 4-Methoxycyclohexanamine is not solely defined by the percentage of the desired molecule but also by the nature and quantity of any impurities present. These impurities can arise from various stages of the manufacturing process, including the synthetic route, raw materials, and purification methods. A common and efficient method for the synthesis of 4-Methoxycyclohexanamine is the reductive amination of 4-methoxycyclohexanone.[4][5] This synthetic pathway, while effective, can introduce a range of potential process-related impurities.
Table 2: Potential Impurities in 4-Methoxycyclohexanamine and Their Likely Origins
| Impurity | Chemical Name | Likely Origin | Potential Impact |
| Starting Material | 4-Methoxycyclohexanone | Incomplete reaction | May interfere with subsequent reactions. |
| Isomeric Impurity | cis- or trans-4-Methoxycyclohexanamine | Non-stereoselective synthesis | Can affect the stereochemistry and biological activity of the final product. |
| Over-alkylation Product | N,N-bis(4-methoxycyclohexyl)amine | Side reaction during reductive amination | Can be difficult to separate and may have its own biological activity. |
| Reductant Byproducts | Borate salts (from borohydride reagents) | Use of borohydride reducing agents | Typically removed during workup but can be present in trace amounts. |
| Catalyst Residues | Palladium, Platinum, Rhodium, etc. | Incomplete removal of hydrogenation catalyst | Can be toxic and interfere with downstream catalytic processes. |
| Solvent Residues | Methanol, Ethanol, Toluene, etc. | Incomplete removal after reaction/purification | Can be toxic and may affect the solubility and stability of the product. |
| Precursor Impurity | 4-Methoxyphenol | Impurity in the 4-methoxycyclohexanone starting material | Can carry through the synthesis and be difficult to remove. |
Given the importance of stereochemistry in many pharmaceutical applications, the control of cis/trans isomer ratios is a critical aspect of purity. The separation of these isomers can be challenging, and the synthetic route employed will heavily influence the final isomeric composition.[6]
Workflow for Sourcing and Qualification of 4-Methoxycyclohexanamine
The following diagram illustrates a robust workflow for the sourcing and qualification of 4-Methoxycyclohexanamine, ensuring its suitability for research and drug development purposes.
Caption: Workflow for sourcing and qualifying 4-Methoxycyclohexanamine.
Experimental Protocol: Purity and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a detailed, step-by-step methodology for the analysis of 4-Methoxycyclohexanamine purity and the identification of potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the analysis of volatile and semi-volatile compounds and provides both quantitative purity data and structural information for impurity identification.
Objective: To determine the purity of 4-Methoxycyclohexanamine and to identify and semi-quantify any related impurities.
Materials and Reagents:
-
4-Methoxycyclohexanamine sample
-
High-purity solvent (e.g., Dichloromethane or Methanol, GC grade)[7]
-
Internal standard (e.g., Dodecane, ≥99% purity)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
GC vials and caps
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) for quantification and a mass selective detector (MSD) for identification.
-
Capillary GC column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the 4-Methoxycyclohexanamine sample into a GC vial. Add a precise volume of the solvent and the internal standard stock solution to achieve a final sample concentration of about 1 mg/mL. The concentration may need to be adjusted based on instrument sensitivity.[7]
-
Derivatization (if necessary): Primary amines can sometimes exhibit poor peak shape in GC. If this is observed, derivatization can improve chromatography. To a dried aliquot of the sample, add the derivatizing agent and heat as per the agent's recommended protocol (e.g., 70°C for 30 minutes).
-
-
GC-MS Method Parameters:
-
Injector:
-
Temperature: 250°C
-
Injection volume: 1 µL
-
Split ratio: 50:1 (can be adjusted for sensitivity)
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (Scan Mode):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan range: 40-450 amu
-
Solvent delay: 3 minutes
-
-
-
Data Analysis:
-
Purity Calculation (using FID data): Calculate the area percent of the main 4-Methoxycyclohexanamine peak relative to the total area of all peaks (excluding the solvent and internal standard). For more accurate quantification, use the response factor of the internal standard.
-
Impurity Identification (using MS data): Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation patterns can provide structural information for unknown impurities.
-
Isomer Ratio: The cis- and trans-isomers will likely have different retention times. The ratio can be determined by comparing the peak areas of the two isomer peaks.
-
Self-Validating System:
The inclusion of an internal standard provides a self-validating system for the quantification. Any variations in injection volume will be compensated for by the relative response of the analyte to the internal standard. The mass spectrometer provides definitive identification of the main peak and allows for the tentative identification of impurities, adding a layer of confidence to the analysis.
Conclusion
The successful integration of 4-Methoxycyclohexanamine into research and drug development pipelines hinges on a thorough understanding of its commercial landscape and a rigorous assessment of its purity. By carefully selecting suppliers, critically evaluating their documentation, and implementing robust in-house analytical qualification, researchers can mitigate the risks associated with impurities and ensure the integrity of their scientific work. The GC-MS methodology outlined in this guide provides a solid foundation for the comprehensive characterization of this important chemical intermediate, empowering scientists to proceed with confidence in their synthetic endeavors.
References
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google P
-
(trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem. (URL: [Link])
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed. (URL: [Link])
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
-
Sample Preparation Guidelines for GC-MS. (URL: [Link])
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF - ResearchGate. (URL: [Link])
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (URL: [Link])
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (URL: [Link])
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (URL: [Link])
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])
-
Organic Chemistry - 3ASenrise. (URL: [Link])
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google P
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])
-
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (URL: [Link])
-
Dacarbazine | C6H10N6O | CID 135398738 - PubChem. (URL: [Link])
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A Methodological Guide to Assessing the Thermal Stability and Decomposition of 4-Methoxycyclohexanamine
This document provides a comprehensive framework for researchers, chemists, and safety professionals to evaluate the thermal stability of 4-Methoxycyclohexanamine. Given the absence of extensive public data on this specific molecule, this guide emphasizes a first-principles approach, combining theoretical predictions with a rigorous, multi-tiered experimental plan. The objective is to establish a robust safety profile, enabling confident handling, process development, and storage of this compound.
Introduction: The Need for Thermal Hazard Assessment
4-Methoxycyclohexanamine, a bifunctional molecule incorporating a reactive primary amine and a methoxy ether group on a cyclohexane scaffold, presents a unique profile for applications in pharmaceutical synthesis and specialty materials. However, these same functional groups are implicated in various thermal decomposition pathways. Understanding the onset temperature of decomposition, the energy released, and the nature of the evolved gases is not merely an academic exercise; it is a critical prerequisite for safe scale-up and regulatory compliance. An uncharacterized thermal hazard can lead to runaway reactions, equipment failure, and personnel injury. This guide outlines a systematic approach to mitigate these risks through proactive, data-driven analysis.
Theoretical Assessment of Decomposition Pathways
The structure of 4-Methoxycyclohexanamine suggests several plausible, competing decomposition mechanisms. A predictive analysis, based on the known chemistry of its constituent functional groups, is the logical starting point for any experimental investigation.
-
Amine-Driven Decomposition: Primary amines can undergo various thermal reactions. In the context of the cyclohexyl ring, deamination to form ammonia and an olefin (cyclohexene derivative) is a potential pathway. Oxidative degradation, if air is present, can also lead to a complex mixture of products.
-
Ether Cleavage: The methoxy group introduces the possibility of ether cleavage. Under thermal stress, this can proceed via radical mechanisms, potentially leading to the loss of a methyl radical and the formation of a cyclohexanol derivative.[1][2][3] Studies on methoxyphenols, for instance, have shown that the initial decomposition step is often the loss of a methyl radical.[1][2][3]
-
Ring-Opening and Fragmentation: At higher energies, the saturated cyclohexane ring itself can undergo fragmentation. This is often a complex process yielding a variety of smaller hydrocarbon and nitrogen-containing molecules.
-
Interaction of Functional Groups: The interplay between the amine and methoxy groups may lead to unique pathways, such as intramolecular rearrangement or elimination reactions.
These theoretical pathways inform the design of our analytical approach, specifically in the selection of techniques capable of identifying the gaseous byproducts of decomposition.
A Multi-Tiered Experimental Workflow for Thermal Hazard Characterization
A robust assessment of thermal stability cannot rely on a single technique. We propose a tiered workflow that moves from rapid screening to comprehensive, worst-case scenario modeling. This approach maximizes efficiency while ensuring a thorough understanding of the material's behavior.
Caption: Relationship between data, analysis, and safety controls.
By following this structured, multi-technique approach, researchers and drug development professionals can confidently characterize the thermal stability of 4-Methoxycyclohexanamine, ensuring a foundation of safety for all future work.
References
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Birk, G. (n.d.). Thermal Decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Nimlos, M. R., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. Available at: [Link]
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ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF. Available at: [Link]
-
ASTM International. (2020). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Available at: [Link]
-
National Renewable Energy Laboratory. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Available at: [Link]
-
Defence Research Establishment Ottawa. (n.d.). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC. Available at: [Link]
-
ResearchGate. (2019). Analysis of an Ammonia/Ammonium Nitrate Fuel's Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis. Available at: [Link]
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Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Available at: [Link]
-
Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Available at: [Link]
-
ACS Publications. (n.d.). The thermal decomposition of hydroxy- and methoxy-substituted anisoles. Journal of the American Chemical Society. Available at: [Link]
-
Tokuyama, T., & Kanzaki, T. (1977). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 34(2), 133-137. Available at: [Link]
-
ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Available at: [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
-
ResearchGate. (2011). Evolved Gas Analysis by Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). DSC curves of epoxy–amine thermoset at different heating rates. Available at: [Link]
-
Scribd. (n.d.). The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Available at: [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]
-
Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Available at: [Link]
-
MDPI. (2021). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. Molecules. Available at: [Link]
-
USDA. (n.d.). Cyclohexylamine. Available at: [Link]
-
Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Available at: [Link]
-
ResearchGate. (2018). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Available at: [Link]
-
MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. Available at: [Link]
-
ASTM International. (2007). E537 Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. Available at: [Link]
-
TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Available at: [Link]
-
Nexus Analytics. (n.d.). Accelerating Rate Calorimetry. Available at: [Link]
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Shiva Pharmachem. (n.d.). Cyclohexylamine. Available at: [Link]
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NCBI. (2015). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. Available at: [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]
-
ASTM International. (2017). E537 Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. Available at: [Link]
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-
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fundamental reactivity of the amine group in 4-Methoxycyclohexanamine
An In-Depth Technical Guide to the Fundamental Reactivity of the Amine Group in 4-Methoxycyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Methoxycyclohexanamine
4-Methoxycyclohexanamine is a bifunctional molecule of significant interest in medicinal chemistry and materials science. As a substituted cycloaliphatic amine, its utility is primarily dictated by the reactivity of the nitrogen-centered amine group. This functional group serves as a critical handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of a cyclohexyl scaffold imparts conformational rigidity and specific three-dimensional topology, while the methoxy group at the 4-position introduces subtle yet significant electronic effects that modulate the amine's reactivity.
This guide provides a detailed exploration of the core reactivity principles of the amine group in 4-methoxycyclohexanamine. We will dissect the interplay of electronic and steric factors that govern its behavior as a base and a nucleophile, and present detailed, field-proven protocols for its most common and synthetically useful transformations. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic endeavors.
Section 1: The Electronic and Steric Landscape
The reactivity of the amine in 4-methoxycyclohexanamine is not merely that of a simple primary amine; it is a nuanced outcome of its molecular environment. The lone pair of electrons on the sp³-hybridized nitrogen atom is the epicenter of its basicity and nucleophilicity.[1] However, the accessibility and availability of this lone pair are modulated by the surrounding structure.
Basicity and the Influence of the Methoxy Group
The methoxy group (-OCH₃) at the 4-position exerts a through-bond inductive effect. Oxygen is more electronegative than carbon, leading to a slight electron-withdrawing effect (-I) that can decrease the electron density on the nitrogen and thus slightly reduce basicity. However, this effect is attenuated by the saturated cyclohexane ring. In some contexts, particularly with aromatic systems, methoxy groups can act as electron-donating groups via resonance.[2] For a saturated system like this, the inductive effect is the primary electronic consideration. Therefore, the basicity of 4-methoxycyclohexanamine is expected to be comparable to, or slightly less than, that of unsubstituted cyclohexylamine.
Nucleophilicity: The Interplay of Electronics and Sterics
While related, nucleophilicity is a kinetic phenomenon describing the rate at which an amine attacks an electrophilic center.[3] The amine in 4-methoxycyclohexanamine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.[1]
The dominant structural feature influencing its nucleophilicity is the bulky cyclohexyl ring. The chair conformation of the ring places its substituents in either axial or equatorial positions. The amine group in the equatorial position is more sterically accessible to incoming electrophiles than when it is in the more hindered axial position. This conformational preference can significantly impact reaction rates. The dynamic flipping of the cyclohexane ring means both conformations are accessible, but the thermodynamics often favor one over the other, influencing the overall reactivity.[4]
Caption: Core factors governing the reactivity of 4-methoxycyclohexanamine.
Section 2: Key Synthetic Transformations
The nucleophilic character of the amine group is the cornerstone of its synthetic utility. The following sections detail the most critical classes of reactions, providing both mechanistic understanding and actionable experimental protocols.
N-Acylation: Formation of Amides
N-acylation is one of the most robust and frequently employed reactions for primary amines. It involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. This transformation is fundamental in drug development for introducing diverse functionalities and modifying pharmacokinetic properties.
Causality Behind Experimental Choices: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine). The primary role of this base is to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.
Self-Validating Protocol: General Procedure for N-Acylation
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methoxycyclohexanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inerting: Flush the flask with an inert gas (N₂ or Ar) and cool the solution to 0 °C in an ice bath. This initial cooling is critical to manage the exotherm of the reaction, especially with reactive acyl chlorides, preventing side reactions.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution. The slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. This step ensures the reaction has reached completion before proceeding to workup.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification & Validation: The crude product is purified by flash column chromatography or recrystallization. The structure and purity of the final amide are confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Caption: A self-validating workflow for a typical N-acylation reaction.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation with alkyl halides is a direct method for forming C-N bonds.[5] However, this reaction presents a significant control challenge. The primary amine, once mono-alkylated, often becomes a more nucleophilic secondary amine, which can then compete for the alkylating agent, leading to di-alkylation. Further reaction can yield a tertiary amine and ultimately a quaternary ammonium salt.[6]
Causality Behind Experimental Choices: To favor mono-alkylation, a large excess of the starting amine relative to the alkylating agent is often used. This ensures the alkyl halide is more likely to encounter a molecule of the primary amine than the newly formed secondary amine product. Alternatively, reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to mono-alkylation.
Self-Validating Protocol: General Procedure for N-Alkylation (Excess Amine Method)
-
Setup: In a pressure-tolerant vessel, dissolve the alkyl halide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Amine Addition: Add a large excess of 4-methoxycyclohexanamine (5-10 eq). The excess amine also serves as the base to neutralize the H-X byproduct.
-
Reaction: Seal the vessel and heat to an appropriate temperature (e.g., 60-80 °C). The reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling, concentrate the reaction mixture. Dissolve the residue in DCM and wash with water to remove the excess amine hydrochloride salt.
-
Purification & Validation: The desired secondary amine is often separable from the unreacted primary amine and any di-alkylated product by flash column chromatography. Characterization is performed via NMR and MS.
N-Sulfonylation: Preparation of Sulfonamides
The reaction of 4-methoxycyclohexanamine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are a cornerstone functional group in medicinal chemistry, known for their therapeutic properties and their ability to act as stable mimics of other functional groups.
Causality Behind Experimental Choices: Pyridine is often used as both the solvent and the base for this transformation. Its basicity is sufficient to scavenge the HCl generated, and it can also act as a nucleophilic catalyst. The reaction mechanism is analogous to N-acylation. The resulting sulfonamide is notably less basic than the starting amine because the strongly electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair.[7]
Self-Validating Protocol: General Procedure for N-Sulfonylation
-
Setup: Dissolve 4-methoxycyclohexanamine (1.0 eq) in pyridine at 0 °C under an inert atmosphere.
-
Reagent Addition: Add the sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting amine.
-
Workup: Pour the reaction mixture into ice-water and acidify with concentrated HCl. This step protonates the pyridine, making it water-soluble, and often causes the sulfonamide product to precipitate.
-
Isolation & Validation: Collect the solid product by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with a solvent like ethyl acetate. Further purification can be achieved by recrystallization. The final product is validated by NMR, IR, and MS analysis.
Section 3: Data Summary
Quantitative data provides a clear benchmark for understanding and predicting reactivity.
| Property | Analyte | Estimated Value | Rationale / Comments |
| pKa (Conjugate Acid) | 4-Methoxycyclohexanamine | ~10.4 - 10.6 | Based on the pKa of cyclohexylamine (~10.6), with a slight potential reduction due to the -I effect of the 4-methoxy group.[8] |
| Reactivity Profile | Amine Group | High | The sp³ nitrogen with a localized lone pair acts as a strong base and nucleophile, typical for aliphatic amines.[1] |
| Key Reactions | N-Acylation | High Yield (>90%) | Generally a very efficient and high-yielding reaction with standard acylating agents. |
| N-Alkylation (mono) | Moderate Yield (Variable) | Yield is highly dependent on controlling polyalkylation. Reductive amination is the preferred method for high yields.[5] | |
| N-Sulfonylation | High Yield (>85%) | A robust transformation leading to stable sulfonamide products.[7] |
Conclusion
The amine group of 4-methoxycyclohexanamine is a versatile and reactive functional handle, governed by predictable principles of nucleophilicity and basicity. Its reactivity is primarily dictated by the available lone pair on the nitrogen, with the cyclohexyl ring imposing significant steric constraints that can be leveraged for stereochemical control. The 4-methoxy substituent provides a subtle electronic modulation but does not fundamentally alter the potent nucleophilic character of the amine. By understanding these core principles and employing the robust, self-validating protocols outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into the synthesis of novel chemical entities for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2023). Reactivity of Amines. [Link]
-
Jankauskas, V., et al. (2012). Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach. Journal of Materials Chemistry. [Link]
- Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A.
-
PubChem. 4-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (trans-4-Methoxycyclohexyl)amine. National Center for Biotechnology Information. [Link]
-
Wang, F., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. The Beilstein journal of organic chemistry. [Link]
-
Petroleum Refining and Chemical Industry. (2020). ALKYLATION OF BIPHENYL WITH CYCLOHEXENE OVER Mg/Co IMPREGNATED MCM-22 ZEOLITE. [Link]
- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine. CN102001950A.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Worrell, B. T., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]
-
Indian Journal of Chemistry. (2005). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. [Link]
-
ResearchGate. (2023). Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Kim, D., et al. (2022). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au. [Link]
-
ResearchGate. (2013). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. [Link]
-
ResearchGate. (2010). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
-
PubChem. 4-Phenylcyclohexylamine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. [Link]
-
Vargáné, D. E., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]
-
Arkivoc. (2007). Regioselective acylation of β-enaminones of homoveratrylamine. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Copeland, R. L., & Pond, J. K. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules. [Link]
-
YouTube. (2022). Stereochemistry for the alkylation of enamines of cyclohexanone. [Link]
- Google Patents. (2021). Preparation method of cis-4-methylcyclohexylamine. CN109824520B.
-
Jasperse, C. Reactions of Amines. Chem 360 Notes. [Link]
-
Cortes-Salva, M., et al. (2022). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. [Link]
-
Ema, T., et al. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. The Journal of Organic Chemistry. [Link]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safe Handling and Storage Procedures for 4-Methoxycyclohexanamine: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
4-Methoxycyclohexanamine (CAS: Variable by isomer, typically referenced via analogs or specific synthesis IDs) is a bifunctional building block containing a primary amine and an ether group on a cyclohexane scaffold. Its handling requires a nuanced approach that addresses the hazards of both functional groups: the corrosivity and air-sensitivity of primary amines, and the flammability and potential peroxide formation associated with ethers.
This guide moves beyond generic safety data sheets (SDS) to provide a self-validating protocol for the lifecycle management of this compound in a research or development setting.
Chemical Identity & Physical Properties[1][7][8]
-
IUPAC Name: 4-Methoxycyclohexan-1-amine
-
Molecular Formula: C
H NO -
Structure: Primary amine (-NH
) and Methoxy ether (-OCH ) in a 1,4-relationship (cis/trans isomers exist).
| Property | Value (Estimated/Analog*) | Critical Safety Implication |
| Physical State | Liquid (Colorless to Yellow) | Splash hazard; vapor generation.[1] |
| Boiling Point | ~160–180 °C | Moderate volatility; requires heat for distillation. |
| Flash Point | ~60–80 °C (Cat 3 Flammable) | Vapor/air mixtures can ignite; ground all equipment. |
| Basicity (pKa) | ~10.5 (Amine proton) | Highly Corrosive to tissue; reacts violently with acids. |
| Air Sensitivity | High (CO | Forms solid carbamates that clog valves/lines. |
*Note: Exact physical constants may vary by isomeric ratio. Data extrapolated from 4-methylcyclohexylamine and general alkoxy-amine trends.
Hazard Profiling & Mechanism of Action
To handle this compound safely, one must understand the mechanism of its toxicity and reactivity.
Corrosivity & Tissue Damage (GHS Cat 1B)
Unlike simple irritants, 4-Methoxycyclohexanamine causes irreversible tissue destruction via alkaline hydrolysis of cell membrane lipids and protein denaturation.
-
Mechanism: The lone pair on the nitrogen attacks fatty acids in the skin, leading to saponification (liquefactive necrosis). This process allows the chemical to penetrate deeper into the tissue even after the initial splash.
-
Operational Consequence: Immediate flushing is critical. Neutralization on the skin is contraindicated as the exothermic reaction causes thermal burns.
Carbon Dioxide Sensitivity (The "Carbamate Problem")
Primary amines react reversibly with atmospheric CO
-
Operational Risk: This forms a white crust around bottle caps and syringe needles. In flow chemistry or automated lines, this solid precipitate can cause dangerous over-pressurization events by blocking lines.
Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE alone is a failure of safety design. Engineering controls are the primary defense.
Engineering Controls
-
Ventilation: All handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Operations involving heating or storage transfer must be performed under Nitrogen (N
) or Argon (Ar) to prevent carbamate formation and flash fires.
PPE Selection Strategy (Permeation Logic)
Standard nitrile gloves are often insufficient for prolonged contact with amine-ether hybrids.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 4-6 mil | < 15 mins (Splash) | Inner Layer Only. Degrades rapidly upon exposure. |
| Butyl Rubber | 25 mil | > 480 mins | Primary Protection. Best resistance to amines & ketones. |
| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Spill Response. Impermeable barrier for emergencies. |
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. A face shield is required for transfers > 100 mL.
Operational Protocols: Storage & Transfer[1][7]
The following workflows utilize Graphviz to visualize the logic flow for safe handling.
Storage & Segregation Protocol
Proper storage prevents "creeping" degradation and cross-contamination.
Figure 1: Decision logic for the intake and storage of air-sensitive amines.
Transfer Techniques
To avoid carbamate formation and exposure:
-
Syringe Transfer: Use oven-dried glassware and needles. Flush the syringe with N
three times before drawing the liquid. -
Cannula Transfer: For volumes > 50 mL, use positive pressure cannula transfer to move the liquid between sealed vessels. Never pour open-mouthed.
Emergency Response Procedures
Spill Management
Do not use water immediately. Water can spread the organic liquid and generate heat.
Figure 2: Triage workflow for spill response. Note the distinction between researcher-led cleanup and HAZMAT intervention.
First Aid
-
Skin Contact: Immediate flushing with water for 15 minutes .[2] Do not use vinegar or acids on the skin (thermal risk).
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[2] Immediate ophthalmologist consult is required due to the risk of corneal opacification.
Waste Disposal
-
Classification: Hazardous Waste (Corrosive, Flammable).
-
Protocol:
-
Collect in a dedicated "Organic Alkaline" waste stream container.
-
Do not mix with acidic waste streams (risk of explosion/heat).
-
Label clearly with "Amine Hazard" to alert disposal technicians.
-
Disposal method: Incineration with nitrogen oxide (NOx) scrubbing.
-
References
-
PubChem. (n.d.).[3][4][5] (trans-4-Methoxycyclohexyl)amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Cyclohexylamine analogs. Retrieved October 26, 2023, from [Link]
Sources
- 1. ICSC 0296 - 4-METHYLCYCLOHEXANOL [inchem.org]
- 2. 4-Methylcyclohexanol(589-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthetic routes to trans-4-Methoxycyclohexanamine
Application Note: High-Fidelity Synthesis of trans-4-Methoxycyclohexanamine
Part 1: Executive Summary & Strategic Analysis
The Challenge: The synthesis of trans-4-methoxycyclohexanamine (CAS: 41892-64-2) presents a classic stereochemical problem in cyclohexane chemistry: controlling the 1,4-disubstitution pattern. The trans isomer, where both the amine and methoxy groups occupy equatorial positions (diequatorial) in the chair conformation, is thermodynamically favored but often difficult to isolate exclusively from kinetic mixtures.
Strategic Approaches:
-
The Thermodynamic Route (Route A): Reductive amination of 4-methoxycyclohexanone. This is the most scalable approach but yields a diastereomeric mixture (typically 2:1 to 4:1 trans:cis) requiring rigorous downstream purification.
-
The Chiral Pool Route (Route B): Functionalization of commercially available trans-4-aminocyclohexanol. This offers higher stereochemical fidelity but introduces protection/deprotection steps and regioselectivity challenges (O- vs. N-alkylation).
Recommendation: For gram-to-kilogram scale synthesis, Route A coupled with a specific Hydrochloride Salt Fractional Crystallization (described in Part 4) is the industry standard for efficiency. For small-scale, high-purity medicinal chemistry applications where separation is undesirable, Route B is preferred.
Part 2: Route A – Reductive Amination (Thermodynamic Control)
Principle: This route utilizes the reductive amination of 4-methoxycyclohexanone. The reaction proceeds via an imine intermediate. The choice of reducing agent and conditions dictates the stereochemical outcome. Using a bulky hydride source or thermodynamic equilibration conditions favors the delivery of the hydride to the axial position, locking the bulky amine group into the equatorial position (trans).
Experimental Protocol
Materials:
-
4-Methoxycyclohexanone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaCNBH₃) (0.7 eq)
-
Methanol (Anhydrous)
-
Molecular Sieves (3Å)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-methoxycyclohexanone (10 g, 78 mmol) in anhydrous methanol (100 mL). Add Ammonium Acetate (60 g, 780 mmol) and 5 g of activated 3Å molecular sieves.
-
Equilibration: Stir the mixture at room temperature for 2 hours under nitrogen. Crucial: This allows the formation of the iminium species.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add NaCNBH₃ (3.4 g, 54 mmol) portion-wise over 30 minutes.
-
Note: Avoid NaBH₄ as it is less selective and can reduce the ketone directly to the alcohol.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
-
Quench: Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes.
-
Workup: Basify the aqueous layer with NaOH pellets to pH > 12. Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Crude Yield: Expect ~85-90% mass recovery of a yellow oil consisting of a mixture of trans and cis isomers (typically 65:35 to 70:30 ratio).
Part 3: Route B – Stereospecific Alkylation (High Fidelity)
Principle: Starting from trans-4-aminocyclohexanol ensures the stereocenters are pre-set. The challenge is selectively methylating the alcohol (O-alkylation) without methylating the amine (N-alkylation). We utilize a Boc-protection strategy followed by base-mediated alkylation.[1]
Experimental Protocol
Step 1: N-Boc Protection
-
Dissolve trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) in DCM (50 mL) and Et₃N (1.2 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0°C. Stir overnight.
-
Wash with 1N HCl, brine, dry, and concentrate. Recrystallize from hexanes/ethyl acetate to yield N-Boc-trans-4-aminocyclohexanol .
Step 2: Selective O-Methylation Critical Control Point: Using NaH can lead to N-methylation even with Boc protection.[1] Silver(I) Oxide (Ag₂O) is a milder alternative that favors O-alkylation.
-
Dissolve the N-Boc intermediate (2.0 g) in anhydrous Acetonitrile (20 mL).
-
Add Methyl Iodide (MeI) (5.0 eq).
-
Add Ag₂O (2.0 eq) and stir at 40°C for 24-48 hours in the dark.
-
Alternative (if Ag₂O fails): Use NaH (1.5 eq) in THF at 0°C, but add MeI very slowly and monitor strictly for N-methyl byproducts.
-
-
Filter through Celite and concentrate. Purify via flash chromatography (EtOAc/Hex) to isolate the ether.
Step 3: Deprotection
-
Dissolve the methylated intermediate in 4M HCl in Dioxane.
-
Stir for 2 hours at RT.
-
Concentrate to dryness to yield trans-4-methoxycyclohexanamine hydrochloride .
Part 4: The "Secret Sauce" – Purification via Salt Crystallization
For Route A (and industrial applications), separating the cis and trans isomers via chromatography is inefficient. The hydrochloride salts exhibit significant solubility differences.
Protocol for Trans-Enrichment:
-
Salt Formation: Dissolve the crude amine mixture (from Route A) in a minimum amount of Ethanol. Add 1.2 eq of concentrated HCl (or HCl in diethyl ether) to precipitate the salt.
-
Fractional Crystallization:
-
Dissolve the crude HCl salt in boiling Ethanol (or Isopropanol).
-
Add hot Acetone or Diethyl Ether until slight turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filtration: The trans-isomer hydrochloride is typically less soluble and crystallizes first.
-
Validation: Filter the crystals. Neutralize a small sample and check by NMR (see Part 5).
-
Recycle: The mother liquor is enriched in the cis-isomer.
Part 5: Analytical Validation & Logic
1H NMR Distinction (400 MHz, CDCl₃ or D₂O): The methine proton at C1 (attached to NH₂) and C4 (attached to OMe) provide the definitive proof of stereochemistry based on the Karplus equation.
| Feature | trans-Isomer (Target) | cis-Isomer (Impurity) |
| Conformation | Diequatorial | Axial/Equatorial |
| H1 Signal (CH-NH2) | tt (Triplet of triplets) | qt (Quintet/Broad) |
| Coupling (J) | Large axial-axial coupling (J ≈ 11-12 Hz ) | Smaller couplings (< 5-7 Hz) |
| C4 Signal (CH-OMe) | tt (Triplet of triplets) | qt (Quintet/Broad) |
Visualizing the Workflow:
Caption: Figure 1. Thermodynamic synthesis and purification workflow for trans-4-methoxycyclohexanamine.
Caption: Figure 2. High-fidelity "Chiral Pool" synthesis route minimizing diastereomeric mixtures.
References
-
Gross, M. et al. (2010). Process for the preparation of trans-4-aminocyclohexyl derivatives.[2][3] World Intellectual Property Organization, WO 2010/027500. (Describes the crystallization purification logic for similar cyclohexylamines).
-
Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on reductive amination stereocontrol).
-
BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol Protocols. (Reference for hydrogenation conditions and cis/trans ratios).
-
Pfizer Inc. (2005). Preparation of trans-4-methylcyclohexylamine derivatives.[2][3][4][5] US Patent Application 2007/0082943.[2] (Details the fractional crystallization of trans-cyclohexylamine salts).
Sources
- 1. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Application Note: Strategic N-Functionalization of 4-Methoxycyclohexanamine
Abstract & Scope
This technical guide outlines the robust protocols for the N-functionalization of 4-Methoxycyclohexanamine , a high-value scaffold in medicinal chemistry used to modulate lipophilicity (LogD) and metabolic stability. Unlike simple alkyl amines, the cyclohexane ring introduces steric constraints and stereochemical complexity (cis vs. trans isomers).
This document moves beyond generic textbook procedures, providing optimized workflows for:
-
Reductive Amination (N-Alkylation) using mild borohydrides.[1]
-
Buchwald-Hartwig Cross-Coupling (N-Arylation) utilizing advanced phosphine ligands.
-
Amide Coupling (N-Acylation) for peptidomimetic linkers.
Chemical Properties & Handling
Substrate: 4-Methoxycyclohexanamine (CAS: 70381-40-1 for trans, mixture often commercially available).
| Property | Value | Critical Note |
| Molecular Weight | 129.20 g/mol | Useful for stoichiometry calculations. |
| Boiling Point | ~180 °C | High boiling point makes removal by evaporation difficult; acid wash workup recommended. |
| Basicity (pKa) | ~10.5 (conj. acid) | Highly basic. Requires buffering in sensitive enzymatic reactions; forms salts rapidly with atmospheric CO₂. |
| Stereochemistry | cis / trans | Crucial: Commercial sources are often 50:50 mixtures. The trans isomer (equatorial amine/equatorial methoxy) is thermodynamically more stable. |
Strategic Decision Matrix
Before initiating synthesis, select the pathway based on the desired bond formation. The following decision tree illustrates the optimized routes for this specific substrate.
Figure 1: Strategic selection of synthetic pathways based on target functionality.
Protocol A: Reductive Amination (The "Workhorse")
Objective: Mono-alkylation of the amine with an aldehyde/ketone. Why this method? We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, avoids HCN generation, and allows for "one-pot" protocols because it reduces imines faster than aldehydes/ketones.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Methoxycyclohexanamine | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| NaBH(OAc)₃ | 1.4 - 1.6 | Reducing Agent (Hydride source) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| 1,2-Dichloroethane (DCE) | 0.2 M | Solvent (Preferred over MeOH for STAB) |
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve the aldehyde (1.1 equiv) and 4-methoxycyclohexanamine (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Expert Tip: If the aldehyde is sterically hindered, add 3Å molecular sieves to drive equilibrium by removing water.
-
-
Reduction: Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine intermediate).
-
Quench: Quench carefully with saturated aqueous NaHCO₃. Gas evolution (CO₂) will occur.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting:
-
Dialkylation observed? This is rare with STAB and secondary ketones, but possible with formaldehyde or acetaldehyde. Reduce aldehyde equivalents to 0.9 and add amine slowly.
-
No reaction? Switch solvent to THF or add a Lewis Acid like Ti(OiPr)₄ (1.5 equiv) prior to adding the borohydride.
Protocol B: Buchwald-Hartwig Arylation (Advanced)
Objective: Coupling the primary amine to an aryl halide.
Why this method? Primary aliphatic amines on cyclohexane rings are prone to
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Bromide/Chloride | 1.0 | Electrophile |
| 4-Methoxycyclohexanamine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.01 - 0.02 | Pre-catalyst (source of Pd(0)) |
| BrettPhos | 0.02 - 0.04 | Ligand (L:Pd ratio 2:1) |
| NaOtBu | 1.4 | Base (Strong, bulky) |
| 1,4-Dioxane or Toluene | 0.1 M | Solvent (Anhydrous, degassed) |
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. This reaction is O₂ sensitive.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%) to the vial. Add solvent (Dioxane) and stir at 80 °C for 2 minutes to form the active catalyst species (solution turns from purple to orange/brown).
-
Substrate Addition: Add the Aryl Halide (1.0 equiv), 4-Methoxycyclohexanamine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Heating: Seal the vial and heat to 100 °C for 8–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.
Figure 2: Catalytic cycle for Buchwald-Hartwig Amination highlighting the role of BrettPhos.
Analytical Validation: Cis/Trans Determination
Distinguishing the isomers is critical for Quality Control.
-
1H NMR (CDCl₃ or DMSO-d6): Focus on the methine proton at the C1 position (attached to Nitrogen).
-
Trans Isomer: The proton is axial.[2] It couples with adjacent axial protons with a large coupling constant (
Hz). It typically appears further upfield (shielded) than the cis proton. -
Cis Isomer: The proton is equatorial.[2] It couples with adjacent protons with smaller constants (
Hz). It appears downfield (deshielded).
-
-
Separation: If a mixture is used, the resulting products often have different R_f values on silica gel. Flash chromatography (gradient 0-10% MeOH in DCM with 1% NH₄OH) is usually sufficient to separate isomers.
References
-
Reductive Amination Protocol (Abdel-Magid): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4][5][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] [Link]
-
Buchwald-Hartwig Ligand Selection (BrettPhos): Maitre, S., et al. "Catalysts for the Palladium-Catalyzed Amination of Five-Membered Heteroaryl Halides." Journal of the American Chemical Society, 2009. (Detailed context on primary amine coupling). [Link]
-
Safety Data (4-Methoxycyclohexanamine): PubChem Compound Summary for CID 24850638. [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Use of 4-Methoxycyclohexanamine in Parallel Synthesis
Introduction: The Strategic Value of 4-Methoxycyclohexanamine in Modern Drug Discovery
In the fast-paced environment of drug discovery and development, the ability to rapidly generate and screen large numbers of structurally diverse small molecules is paramount. Parallel synthesis has emerged as a cornerstone of medicinal chemistry, enabling the efficient creation of compound libraries to explore structure-activity relationships (SAR) and identify promising lead candidates. The choice of chemical building blocks is critical to the success of these endeavors, as they dictate the chemical space that can be explored.
4-Methoxycyclohexanamine is a versatile building block that offers a unique combination of properties, making it an attractive scaffold for the synthesis of compound libraries. Its saturated carbocyclic core provides a three-dimensional geometry that can effectively probe the binding pockets of biological targets, a desirable trait for moving beyond flat aromatic structures. The methoxy group introduces a polar feature and a potential hydrogen bond acceptor, while the primary amine serves as a versatile functional handle for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 4-methoxycyclohexanamine in parallel synthesis workflows.
Core Applications in Library Synthesis
4-Methoxycyclohexanamine is amenable to a range of robust chemical reactions that are well-suited for high-throughput synthesis. The primary amine functionality allows for its facile incorporation into diverse molecular frameworks through three main reaction classes:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids to generate libraries of N-(4-methoxycyclohexyl)amides.
-
Reductive Amination: Reaction with various aldehydes and ketones to produce a wide array of secondary amines.
-
Urea and Thiourea Synthesis: Formation of urea and thiourea derivatives through reaction with isocyanates and isothiocyanates, respectively.
These reactions are known for their high efficiency and broad substrate scope, making them ideal for the demands of parallel synthesis.
I. Parallel Synthesis of Amide Libraries
The amide bond is a fundamental linkage in a vast number of pharmaceuticals.[1] The reaction of 4-methoxycyclohexanamine with a library of carboxylic acids is a straightforward and effective way to generate a diverse set of drug-like molecules.
Causality Behind Experimental Choices
In a parallel synthesis format, the choice of coupling reagents and reaction conditions is critical to ensure high conversion and purity across a wide range of substrates. For solution-phase parallel synthesis, common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often employed due to their reliability and the ease of purification of the resulting products.[2][3][4] The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is standard to neutralize the acid formed during the reaction without competing in the coupling reaction. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents due to their ability to dissolve a wide range of reactants.
Workflow for Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Detailed Protocol: Parallel Solution-Phase Amide Synthesis
This protocol is designed for a 96-well plate format with a reaction volume of 500 µL per well.
1. Reagent Preparation:
- Amine Stock Solution: Prepare a 0.2 M solution of 4-methoxycyclohexanamine in anhydrous DCM.
- Carboxylic Acid Library: Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DCM or DMF in a separate 96-well plate.
- Coupling Reagent Solution: Prepare a solution containing HATU (0.22 M) and DIPEA (0.4 M) in anhydrous DCM. This solution should be prepared fresh before use.
2. Reaction Setup:
- To each well of a 96-well reaction plate, add 100 µL of the 4-methoxycyclohexanamine stock solution (0.02 mmol).
- Using a liquid handling robot or multichannel pipette, transfer 100 µL of each unique carboxylic acid stock solution to the corresponding well of the reaction plate (0.02 mmol).
- To initiate the reactions, add 100 µL of the freshly prepared HATU/DIPEA solution to each well (0.022 mmol HATU, 0.04 mmol DIPEA).
3. Reaction and Work-up:
- Seal the reaction plate with a pierceable cap mat.
- Place the plate on an orbital shaker at room temperature and allow it to react for 16 hours.
- After the reaction is complete, quench each reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.
- Add 200 µL of DCM to each well, seal the plate, and shake vigorously for 5 minutes.
- Centrifuge the plate to separate the layers.
- Carefully remove the aqueous layer from each well.
- Wash the organic layer with 200 µL of brine.
- Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
4. Product Finishing:
- Re-dissolve the resulting amide library in a suitable solvent, such as DMSO, to a final concentration of 10 mM for biological screening.
| Parameter | Condition | Rationale |
| Amine | 4-Methoxycyclohexanamine | Provides a 3D scaffold with a primary amine handle. |
| Carboxylic Acids | Diverse library | To explore a wide range of chemical space. |
| Coupling Reagent | HATU/DIPEA | High efficiency and low side-product formation.[2] |
| Solvent | DCM or DMF | Good solubility for a wide range of reactants. |
| Temperature | Room Temperature | Mild conditions suitable for most functional groups. |
| Time | 16 hours | Sufficient time for reaction completion. |
II. High-Throughput Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the pharmaceutical industry.[5] Reacting 4-methoxycyclohexanamine with a library of aldehydes or ketones in the presence of a reducing agent generates a diverse library of secondary amines.
Causality Behind Experimental Choices
For high-throughput applications, a one-pot reductive amination protocol is preferred.[6] This involves the in-situ formation of an imine or enamine intermediate, followed by its reduction. Sodium triacetoxyborohydride (STAB) is a popular choice of reducing agent for parallel synthesis as it is mild, selective for imines over carbonyls, and does not require acidic conditions, which can be beneficial for sensitive substrates. Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for this transformation.
Workflow for Reductive Amination Library Synthesis
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Solution-Phase Reductive Amination
This protocol is suitable for a 96-well plate format with a reaction volume of 500 µL per well.
1. Reagent Preparation:
- Amine Stock Solution: Prepare a 0.2 M solution of 4-methoxycyclohexanamine in anhydrous DCE.
- Carbonyl Library: Prepare 0.2 M stock solutions of a diverse set of aldehydes and ketones in anhydrous DCE in a separate 96-well plate.
- Reducing Agent: Weigh solid sodium triacetoxyborohydride (STAB) into a 96-well plate (12.7 mg, 0.06 mmol per well).
2. Reaction Setup:
- To each well of a 96-well reaction plate, add 100 µL of the 4-methoxycyclohexanamine stock solution (0.02 mmol).
- Transfer 100 µL of each unique aldehyde or ketone stock solution to the corresponding well of the reaction plate (0.02 mmol).
- Allow the mixture to stir for 30 minutes at room temperature for imine formation.
- Add 100 µL of a 0.6 M slurry of STAB in DCE to each well.
3. Reaction and Work-up:
- Seal the reaction plate and shake at room temperature for 12 hours.
- Quench the reaction by adding 200 µL of 1 M aqueous sodium hydroxide solution.
- Add 200 µL of DCM, seal the plate, and shake vigorously for 5 minutes.
- Centrifuge to separate the layers and transfer the organic layer to a new plate.
- Evaporate the solvent to yield the secondary amine library.
4. Product Finishing:
- Re-dissolve the library in DMSO for biological evaluation.
| Parameter | Condition | Rationale |
| Amine | 4-Methoxycyclohexanamine | Nucleophile for imine formation. |
| Carbonyls | Diverse aldehyde/ketone library | To generate structural diversity. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines.[6] |
| Solvent | Dichloroethane (DCE) | Aprotic solvent suitable for this reaction. |
| Temperature | Room Temperature | Efficient reaction at ambient temperature. |
| Time | 12 hours | Generally sufficient for completion. |
III. Parallel Synthesis of Urea and Thiourea Libraries
Ureas and thioureas are important pharmacophores found in numerous bioactive compounds. Their synthesis via the reaction of an amine with an isocyanate or isothiocyanate is highly efficient and suitable for parallel synthesis.[7][8]
Causality Behind Experimental Choices
This reaction is typically very clean and proceeds rapidly at room temperature without the need for a catalyst. The choice of solvent is primarily dictated by the solubility of the reactants. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are common choices. The reaction is often driven to completion by using a slight excess of the isocyanate or isothiocyanate.
Workflow for Urea/Thiourea Library Synthesis
Caption: Workflow for parallel urea/thiourea synthesis.
Detailed Protocol: Parallel Solution-Phase Urea/Thiourea Synthesis
This protocol is for a 96-well plate format with a reaction volume of 500 µL per well.
1. Reagent Preparation:
- Amine Stock Solution: Prepare a 0.2 M solution of 4-methoxycyclohexanamine in anhydrous THF.
- Isocyanate/Isothiocyanate Library: Prepare 0.22 M stock solutions of a diverse set of isocyanates and isothiocyanates in anhydrous THF in a separate 96-well plate.
2. Reaction Setup:
- To each well of a 96-well reaction plate, add 100 µL of the 4-methoxycyclohexanamine stock solution (0.02 mmol).
- Add 100 µL of each unique isocyanate or isothiocyanate stock solution to the corresponding well of the reaction plate (0.022 mmol).
3. Reaction and Work-up:
- Seal the reaction plate and shake at room temperature for 4 hours.
- After the reaction is complete, evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
4. Product Finishing:
- Re-dissolve the resulting urea or thiourea library in DMSO to a final concentration of 10 mM for biological screening.
| Parameter | Condition | Rationale |
| Amine | 4-Methoxycyclohexanamine | Nucleophilic component. |
| Electrophiles | Diverse isocyanate/isothiocyanate library | To create a diverse library of ureas/thioureas. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent with good solvating properties. |
| Temperature | Room Temperature | The reaction is typically fast and exothermic. |
| Time | 4 hours | Usually sufficient for complete conversion. |
Conclusion
4-Methoxycyclohexanamine is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its primary amine functionality provides a reliable handle for a variety of robust chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis. The protocols outlined in this application note provide a solid foundation for the efficient generation of diverse compound libraries based on the 4-methoxycyclohexyl scaffold. By leveraging these methods, medicinal chemists can effectively explore new chemical space and accelerate the identification of novel therapeutic agents.
References
-
Huang, K. T., & Sun, C. M. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273. [Link]
-
Kaur, T., & Kumar, V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Organic Chemistry, 25(14), 1674–1702. [Link]
-
Le-Deygen, I. M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11646-11703. [Link]
-
Nagy, J. B., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. [Link]
-
Patel, H., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1083-1086. [Link]
-
Porcheddu, A., & Giacomelli, G. (2006). A new, simple procedure for the synthesis of ureas. The Journal of Organic Chemistry, 71(18), 7057–7059. [Link]
-
Stazi, F., et al. (2019). Automated and Parallel Amide Synthesis. ACS Medicinal Chemistry Letters, 10(11), 1566-1571. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wang, Y., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 56(82), 12422-12425. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2020). Automated and Parallel Amide Synthesis. [Link]
-
CiteDrive. (2019). Automated and Parallel Amide Synthesis. [Link]
-
PubMed. (2001). Liquid-phase parallel synthesis of ureas. [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
Chemical Communications (RSC Publishing). (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
ResearchGate. (2020). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]
-
PubMed Central. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 30, 2026, from [Link]
-
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
Green Chemistry (RSC Publishing). (2023). Biocatalytic amide bond formation. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
Technical Application Note: 4-Methoxycyclohexanamine in Peptidomimetic Design and Synthesis
The following Technical Application Note is structured for researchers and drug development scientists. It synthesizes chemical principles with practical, field-proven protocols for the utilization of 4-Methoxycyclohexanamine in peptide and peptidomimetic synthesis.[1]
Executive Summary & Strategic Application
4-Methoxycyclohexanamine is a high-value building block used primarily in the design of peptidomimetics and small-molecule inhibitors (e.g., GPCR ligands, kinase inhibitors).[1] Unlike simple alkyl amines, the incorporation of the 4-methoxycyclohexyl moiety offers a dual strategic advantage:
-
Conformational Restriction: The cyclohexane ring provides a rigid, defined spatial arrangement (chair conformation) that can mimic the steric bulk of hydrophobic amino acid side chains (e.g., Leucine, Phenylalanine) without the flexibility that leads to entropic penalties upon binding.
-
Physicochemical Modulation: The methoxy group acts as a specific hydrogen bond acceptor and lowers the lipophilicity (LogP) compared to a methyl-cyclohexyl analog.[1] This is critical for improving the metabolic stability and aqueous solubility of hydrophobic peptide sequences.
Primary Applications:
-
C-Terminal Capping: Used to terminate a peptide chain, preventing carboxypeptidase degradation.[1]
-
Side-Chain Surrogate: Incorporated via reductive amination to create non-natural side chains.[1]
-
Scaffold Linker: Acts as a rigid spacer in PROTACs or bifunctional ligands.[1]
Chemical Profile & Stereochemical Control
The reagent exists as two geometric isomers: cis and trans.[2] Understanding this stereochemistry is the single most critical factor for reproducible biological data.
| Property | trans-4-Methoxycyclohexanamine | cis-4-Methoxycyclohexanamine |
| Geometry | Diequatorial (typically thermodynamic product) | Axial/Equatorial |
| Vector Alignment | Linear (180° approx.[1] between substituents) | Angular (Substituents on same face) |
| Basicity (pKa) | ~10.6 (Primary amine) | ~10.6 |
| Use Case | Extended binding pockets; "Rod-like" linkers | Compact/Turn-inducing binding pockets |
Critical Directive: Commercial sources often supply a mixture (e.g., 60:40). For drug development, always utilize isomerically pure starting materials (typically trans >95%) to avoid splitting potency signals in SAR studies.
Experimental Protocols
The following protocols are optimized for high-efficiency coupling of sterically hindered amines. 4-Methoxycyclohexanamine is a primary amine attached to a secondary carbon, presenting moderate steric hindrance.[1]
Protocol A: High-Efficiency Amide Coupling (C-Terminal Capping)
Standard carbodiimide methods (EDC/NHS) often result in slow kinetics for cyclohexylamines.[1] This protocol uses HATU to ensure rapid, quantitative conversion.
Reagents:
-
Peptide-Resin (or free Carboxylic Acid in solution)[1]
-
Amine: trans-4-Methoxycyclohexanamine (1.5 – 2.0 equiv relative to acid)[1]
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (or suspend Resin-Acid) in DMF. Add HATU and DIPEA.
-
Pre-activation Time: Stir for 2–3 minutes . Note: Do not exceed 5 minutes to avoid guanidinium side reactions.
-
Addition: Add the trans-4-Methoxycyclohexanamine immediately after pre-activation.[1]
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours .
-
Monitoring: For solution phase, monitor by TLC/LC-MS.[1] For solid phase, use the Chloranil test (ninhydrin is less sensitive to secondary steric hindrance, but still usable).
-
-
Workup (Solution Phase): Dilute with EtOAc. Wash sequentially with 5% NaHCO₃, Water, 1M HCl (careful if acid-sensitive groups present), and Brine. Dry over Na₂SO₄.[1][3]
Protocol B: Reductive Amination (Backbone Modification)
Used to introduce the 4-methoxycyclohexyl group onto a peptide backbone amine or aldehyde, creating a secondary amine linkage.
Reagents:
-
Carbonyl Component: Peptide-Aldehyde or Ketone[1]
-
Amine: 4-Methoxycyclohexanamine[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaCNBH₃ for safety and mildness.[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM with 1% Acetic Acid.[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve the Carbonyl component and Amine (1.2 equiv) in DCE.
-
Acid Catalysis: Add Acetic Acid (1–2 drops) to catalyze imine formation.[1] Stir for 30–60 minutes under Nitrogen.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir overnight at RT.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1][3][4]
Visualization of Logic & Workflow
Diagram 1: Strategic Selection of Coupling Reagents
This decision tree guides the chemist through selecting the correct activation method based on the steric environment of the 4-Methoxycyclohexanamine coupling.
Caption: Decision matrix for coupling 4-Methoxycyclohexanamine based on the steric demand of the carboxylic acid partner.
Troubleshooting & Optimization (E-E-A-T)
Common Issue 1: Low Yield in Solid Phase Synthesis (SPPS)
-
Cause: The bulky cyclohexyl ring struggles to penetrate the resin matrix if the loading is too high.
-
Solution: Use PEG-based resins (e.g., ChemMatrix or Tentagel) which swell better than polystyrene.[1] Reduce loading to <0.4 mmol/g.
Common Issue 2: Cis/Trans Isomerization
-
Cause: While the amine itself is stable, harsh acidic conditions (high temperature TFA) or radical conditions can theoretically promote epimerization at the C4 position, though rare.
-
Solution: Stick to standard TFA cleavage cocktails (TFA/TIS/H2O 95:2.5:2.[1]5) at Room Temperature. Avoid heating.
Common Issue 3: Salt Formation
-
Cause: Commercial amines often come as HCl salts.[1]
-
Solution: If using the HCl salt in coupling, you must add an extra equivalent of base (DIPEA) to neutralize the salt. Failure to do so will result in 0% yield as the amine remains protonated (non-nucleophilic).
References
-
PubChem. (2025).[1] 4-Methoxycyclohexanamine Compound Summary. National Library of Medicine.[1] [Link]
-
Wang, X., et al. (2022).[5] Highly Sterically Hindered Peptide Bond Formation. Journal of the American Chemical Society.[5] [Link]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Standard reference for HATU/HOAt mechanisms). [Link]
Sources
analytical techniques for quantifying 4-Methoxycyclohexanamine in reaction mixtures
Application Note: Quantification and Isomeric Resolution of 4-Methoxycyclohexanamine in Complex Reaction Matrices
Executive Summary & Analytical Challenge
4-Methoxycyclohexanamine (4-MCA) represents a distinct analytical challenge in drug development. As a key intermediate in the synthesis of antipsychotics (e.g., Cariprazine analogs) and other bioactive small molecules, its quantification is complicated by three factors:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV-Vis detection (254 nm) ineffective. -
Stereoisomerism: It exists as cis and trans isomers.[1] Biological activity is often exclusive to the trans isomer, necessitating high-resolution separation.
-
Matrix Interference: Reaction mixtures often contain pyridine, excess methylating agents, or inorganic bases that interfere with direct analysis.
This guide details three orthogonal protocols: GC-FID (via TFAA derivatization) for process control, HILIC-MS/MS for trace impurity analysis, and qNMR for reference standard qualification.
Method Selection Guide
The choice of method depends strictly on the analytical threshold and matrix composition.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and selectivity requirements.
Method A: GC-FID with TFAA Derivatization (Process Control)
Core Principle: Primary amines interact strongly with silanol groups in GC columns, causing severe peak tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar amine and methoxy functionalities into a volatile, non-polar trifluoroacetamide derivative. This reaction also amplifies the structural difference between cis and trans isomers, improving resolution.
Reagents & Equipment
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.
-
Base: Pyridine or Triethylamine (to scavenge acid byproducts).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot 10 mg of reaction mixture oil or solid into a 2 mL GC vial.
-
Dissolve in 1.0 mL of Ethyl Acetate.
-
Critical Step: Add 50 µL of Pyridine. Why? TFAA produces trifluoroacetic acid as a byproduct. Without a base, the acid can degrade acid-sensitive protecting groups or damage the GC column phase.
-
-
Derivatization Reaction:
-
GC Parameters:
-
Inlet: Split 20:1, 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 15°C/min to 180°C (Isomer separation window).
-
Ramp 2: 30°C/min to 280°C (Bake out).
-
-
Detector (FID): 300°C.
-
Data Interpretation
| Component | Retention Time (approx) | Peak Shape |
| Solvent/Reagents | 2.0 - 4.0 min | Solvent front |
| cis-4-MCA-TFA | 8.4 min | Sharp, Gaussian |
| trans-4-MCA-TFA | 8.9 min | Sharp, Gaussian |
Note: The trans isomer generally elutes later than the cis isomer on non-polar columns due to the equatorial preference of the bulky trifluoroacetamide group, which maximizes interaction with the stationary phase. [1, 5]
Method B: HILIC-MS/MS (Trace Quantification)
Core Principle: For trace analysis (e.g., genotoxic impurity screening), derivatization introduces too much variability. Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the polar amine without ion-pairing reagents.
Reagents & Equipment
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[4]
-
Detector: Triple Quadrupole MS (ESI Positive Mode).
Step-by-Step Protocol
-
System Equilibration:
-
HILIC columns require extensive equilibration. Flush with 90% Acetonitrile for at least 20 column volumes before the first injection.
-
-
Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0.0 min: 90% B (High organic to retain polar amine).
-
5.0 min: 50% B.
-
7.0 min: 50% B.
-
7.1 min: 90% B.
-
10.0 min: 90% B (Re-equilibration).
-
-
-
MS/MS Transitions (MRM):
-
Precursor Ion: [M+H]+ = 130.1 m/z.
-
Quantifier Ion: 113.1 m/z (Loss of NH3).
-
Qualifier Ion: 98.1 m/z (Loss of CH3OH).
-
Self-Validating Check: Monitor the backpressure. A stable pressure indicates the formation of the water-enriched layer on the stationary phase, which is critical for the HILIC mechanism [2, 7].
Method C: qNMR (Reference Standard Qualification)
Core Principle: When no commercial standard is available, Quantitative NMR (qNMR) provides absolute purity determination. It relies on the integration of the methine proton at the C4 position relative to an internal standard (e.g., Maleic Acid).
Protocol
-
Solvent:
or (depending on salt form). -
Internal Standard: Maleic Acid (traceable to NIST SRM).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for methoxy protons can be long; insufficient delay causes underestimation).
-
Scans: 16 or 32.
-
Spectrum Analysis
-
cis-isomer: The proton at C1 (attached to amine) appears as a multiplet with smaller coupling constants (axial-equatorial/equatorial-equatorial).
-
trans-isomer: The proton at C1 appears as a triplet of triplets (tt) with large coupling constants (~11 Hz) due to axial-axial interactions.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std)
Workflow Visualization: Derivatization Chemistry
Figure 2: Chemical transformation during sample preparation. The conversion to the N-TFA derivative eliminates hydrogen bonding with the GC column liner.
References
-
Waters Corporation. (2023). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Retrieved from [Link]
- Google Patents. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts (CZ2005230A3).
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
Sources
- 1. [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
Application Note: Stereochemical Resolution of 4-Methoxycyclohexanamine
This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the stereochemical purification of 4-Methoxycyclohexanamine , a critical building block for antipsychotic therapeutics (e.g., Cariprazine analogs).[1]
Executive Summary & Stereochemical Analysis
Critical Scientific Clarification: Before proceeding with resolution protocols, it is imperative to correct the stereochemical nomenclature often misused in this context. 4-Methoxycyclohexanamine (1,4-disubstituted cyclohexane) possesses a plane of symmetry passing through C1 and C4.[1] Consequently, the molecule is achiral (meso-like).[1] It does not exist as enantiomers (R/S pairs) but rather as diastereomers :
-
cis-4-Methoxycyclohexanamine: (Amino and Methoxy groups on the same side).[1]
-
trans-4-Methoxycyclohexanamine: (Amino and Methoxy groups on opposite sides).[1]
Therefore, "Chiral Resolution" in this context technically refers to Diastereomeric Resolution (Separation of cis and trans isomers).[1] The trans-isomer is typically the pharmacophore of interest for GPCR-targeting drugs due to its thermodynamically stable chair conformation which positions substituents equatorially.[1]
Scope of Guide: This protocol details the separation of the trans-isomer from cis/trans mixtures using two distinct methodologies:
-
Thermodynamic Crystallization (Salt Formation): For bulk purification.[1]
-
Biocatalytic Dynamic Kinetic Resolution (DKR): For high-yield conversion of cis to trans.
Stereochemical Landscape & Strategy
The separation strategy relies on the distinct physical properties (solubility, enzymatic recognition) of the diastereomers.[1] Unlike enantiomers, which require chiral selectors, these diastereomers can often be separated on achiral systems, though chiral stationary phases (CSPs) are often used for analytical precision.[1]
Visualization: Isomerization & Equilibrium
The following diagram illustrates the relationship between the isomers and the ketone intermediate, which is central to the DKR method.
Figure 1: Stereochemical interconversion pathway. The ketone serves as the bridge for Dynamic Kinetic Resolution.[1]
Method A: Classical Chemical Resolution (Salt Crystallization)[1]
Principle: The trans-isomer typically forms more stable, less soluble crystal lattices with specific mineral acids due to its ability to pack efficiently in the equatorial-equatorial conformation.[1] This protocol uses Hydrochloric Acid (HCl) for fractional crystallization.[1]
Protocol 1: Isolation of trans-Isomer via HCl Salt
Purity Target: >98% trans (dr 99:1) Yield: ~40-60% (Limited by theoretical max of starting trans content unless equilibration occurs).[1]
Reagents:
-
Ethanol (Absolute).[1]
-
HCl (4M in Dioxane or concentrated aqueous).[1]
-
Ethyl Acetate (Anti-solvent).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of crude amine mixture in 50 mL of absolute Ethanol at 40°C.
-
Acidification: Dropwise add 1.1 equivalents of HCl (e.g., 4M in Dioxane) while stirring. The reaction is exothermic; maintain temperature <50°C.[1]
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. White precipitate should begin to form.[1]
-
Anti-solvent Addition: If precipitation is sluggish, add 20 mL of Ethyl Acetate dropwise to decrease solubility of the salt.[1]
-
Digestion: Stir the slurry at 0-5°C for 4 hours. This "aging" process allows Ostwald ripening, where thermodynamically unstable cis-crystals redissolve and deposit as stable trans-crystals.[1]
-
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethyl Acetate/Ethanol (3:1).[1]
-
Recrystallization (Polishing): If diastereomeric ratio (dr) < 98:2 (check via GC/NMR), recrystallize the wet cake from boiling Ethanol (minimum volume).
-
Free Basing: Dissolve the purified salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM) to obtain the free amine.[1]
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): The methine proton (CH-NH2) of the cis-isomer typically resonates downfield (axial H, ~3.0-3.2 ppm) compared to the trans-isomer (equatorial H, ~2.6-2.8 ppm) due to anisotropic effects.[1]
Method B: Biocatalytic Dynamic Kinetic Resolution (High-Yield)
Principle: This advanced method utilizes an ω-Transaminase (TA) enzyme.[1] Specific TAs (e.g., from Chromobacterium violaceum) display cis-specificity for deamination.[1][3] They selectively convert the cis-amine into the ketone (4-methoxycyclohexanone).[1] In the presence of an amine donor (Alanine/Isopropylamine) and the same (or coupled) enzyme, the ketone is re-aminated preferentially to the trans-amine due to thermodynamic control.[1]
Advantages:
-
Overcomes the 50% yield limitation of classical resolution.[1]
-
Converts "waste" cis-isomer into "product" trans-isomer.
Protocol 2: Enzymatic Flow Synthesis
Reagents:
-
Enzyme: Cv-TA (W60C mutant) immobilized on resin.[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1]
-
Amine Acceptor: Sodium Pyruvate (for deamination mode).[1][3]
-
Buffer: Phosphate buffer (100 mM, pH 7.5).[1]
Step-by-Step Workflow:
-
Reactor Setup: Pack a stainless steel column (e.g., 4.6 x 100 mm) with immobilized Cv-TA.[1]
-
Feed Preparation: Dissolve crude amine (50 mM) and Sodium Pyruvate (50 mM) in PLP-supplemented phosphate buffer.
-
Continuous Flow: Pump the feed solution through the reactor at 0.5 mL/min (Residence time ~10-20 min) at 30°C.
-
In-Situ Isomerization:
-
Workup: Collect the effluent. Acidify to pH 2 to stabilize amines. Extract unreacted ketone with MTBE (recycle ketone).[1] Basify aqueous layer and extract purified trans-amine.[1]
Visualization: Biocatalytic Workflow
Figure 2: Continuous flow workflow for the enzymatic enrichment of the trans-isomer.[1]
Analytical Quality Control
To validate the "resolution," you must quantify the Diastereomeric Excess (de).[1]
HPLC Method (Derivatization required for UV detection): Since the amine lacks a strong chromophore, derivatize with Benzoyl Chloride prior to analysis.[1]
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Note: Even though it's achiral, chiral columns often separate diastereomers effectively.[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Benzamide derivative).[1]
-
Retention Times: Trans isomer typically elutes after the cis isomer due to flatter shape interacting more strongly with the stationary phase.[1]
Data Summary Table
| Parameter | Classical Crystallization | Biocatalytic DKR |
| Primary Mechanism | Solubility Difference | Enzyme Specificity + Thermodynamics |
| Max Theoretical Yield | 50% (of racemate/mixture) | 100% (via conversion) |
| Purity (dr) | >98:2 | >99:1 |
| Scalability | High (kg to ton) | Moderate (g to kg) |
| Cost Efficiency | High (Cheap reagents) | Low (Enzyme cost) |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 409910, (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]
-
Borbás, A., et al. (2024).[1][3] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Retrieved from [Link]
-
Gedeon Richter Plc. (2005).[1] Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts. Patent CZ2005230A3.[1] Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard reference for Stereochemistry of 1,4-disubstituted cyclohexanes).
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Robust GC-MS Analysis of 4-Methoxycyclohexanamine Through Strategic Derivatization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed technical guide on the derivatization of 4-Methoxycyclohexanamine for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar primary amines like 4-Methoxycyclohexanamine is often hindered by poor chromatographic peak shape, low volatility, and undesirable column interactions. We present two field-proven protocols—acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—that transform the analyte into a more "GC-amenable" form. This guide explains the causal science behind derivatization, offers step-by-step methodologies, and provides optimized GC-MS parameters to ensure scientifically sound and reliable results for researchers in pharmaceutical development and chemical analysis.
The Analytical Challenge: Why Derivatization is Essential
Gas chromatography is a powerful technique for separating complex mixtures, but it requires that analytes be volatile and thermally stable.[1][2] 4-Methoxycyclohexanamine, with its primary amine (-NH₂) functional group, presents significant analytical hurdles:
-
High Polarity: The amine group contains an "active" hydrogen, capable of hydrogen bonding. This polarity causes strong interactions with the stationary phase of the GC column, leading to significant peak tailing and poor resolution.
-
Low Volatility: The intermolecular hydrogen bonding also reduces the analyte's vapor pressure, making it difficult to volatilize efficiently in the GC injector port without decomposition.[2][3]
-
Thermal Instability: Polar compounds can be susceptible to degradation at the high temperatures used in the GC injector and column.
Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen on the amine with a nonpolar functional group.[4] This transformation effectively "masks" the polar nature of the amine, resulting in a derivative that is more volatile, less reactive, and exhibits vastly improved chromatographic behavior.[5]
Strategic Selection of a Derivatization Reagent
The choice of derivatizing reagent is critical and depends on the analyte's properties and the analytical goals. For primary amines like 4-Methoxycyclohexanamine, acylation and silylation are the most common and effective strategies.[6]
-
Acylation: This method involves reacting the amine with an acylating agent, such as an acid anhydride, to form a stable, less polar amide. Trifluoroacetic anhydride (TFAA) is a particularly effective reagent due to its high reactivity and the electron-withdrawing nature of the trifluoroacetyl group, which enhances the derivative's volatility.[4][7]
-
Silylation: This is a widely used technique where a silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[1] The resulting TMS derivatives are typically very volatile and produce characteristic mass spectra. However, a key consideration is their sensitivity to moisture, which can hydrolyze the derivative and lead to poor reaction yield.[5]
| Feature | Acylation (with TFAA) | Silylation (with BSTFA) |
| Principle | Forms a stable N-trifluoroacetyl amide. | Forms a trimethylsilyl (TMS) ether. |
| Reactivity | Very high with primary amines. | Very high, catalyzes if needed. |
| Derivative Stability | Excellent, not sensitive to moisture. | Moderate, highly sensitive to moisture.[5] |
| By-products | Volatile (Trifluoroacetic acid). | Volatile and non-interfering. |
| Ease of Use | Simple, rapid reaction. | Requires anhydrous conditions. |
| Mass Spectrum | Clear molecular ion, characteristic fragments. | Clear molecular ion, characteristic M-15 peak. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. Successful derivatization should result in the disappearance of the original analyte peak and the appearance of a single, sharp, and symmetrical derivative peak in the chromatogram.
Caption: General experimental workflow from sample preparation to data analysis.
This protocol creates a stable N-trifluoroacetyl derivative, ideal for robust, routine analysis.
A. Causality and Principle The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the highly electrophilic TFAA. This results in the formation of a stable amide bond and the release of a trifluoroacetic acid molecule. The resulting derivative is significantly less polar and more volatile.
Caption: Reaction scheme for TFAA derivatization.
B. Materials and Reagents
-
4-Methoxycyclohexanamine standard
-
Trifluoroacetic anhydride (TFAA), ≥99% purity
-
Ethyl Acetate (or Dichloromethane), anhydrous, GC grade
-
2 mL screw-top GC vials with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
C. Step-by-Step Methodology
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 4-Methoxycyclohexanamine in anhydrous ethyl acetate.
-
Aliquot: Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of TFAA to the vial. The excess reagent ensures the reaction goes to completion.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 20 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Dilution: Dilute the sample to the desired concentration for analysis using ethyl acetate. For example, add 800 µL of ethyl acetate for a final concentration of 100 µg/mL.
-
Analysis: The sample is now ready for GC-MS injection.
This protocol produces a highly volatile TMS derivative, excellent for achieving shorter retention times. Crucially, this procedure must be performed under anhydrous (moisture-free) conditions.
A. Causality and Principle BSTFA is a strong trimethylsilyl donor. It reacts with the active hydrogen of the primary amine to form a TMS-amine bond. The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis.
Caption: Reaction scheme for BSTFA derivatization.
B. Materials and Reagents
-
4-Methoxycyclohexanamine standard
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). The TMCS acts as a catalyst.
-
Pyridine or Acetonitrile, anhydrous, GC grade
-
2 mL screw-top GC vials with PTFE-lined septa (ensure vials are dry)
-
Microsyringes
-
Heating block or oven
C. Step-by-Step Methodology
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 4-Methoxycyclohexanamine in anhydrous pyridine. Pyridine can also act as a catalyst.
-
Aliquot: Transfer 100 µL of the stock solution into a dry 2 mL GC vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and immediately vortex for 10 seconds. Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial and let it cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS system. If necessary, dilute with anhydrous pyridine or another suitable aprotic solvent.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of both TFAA and BSTFA derivatives. Optimization may be required based on your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable platform. |
| MS System | Agilent 5977 MSD (or equivalent) | Provides excellent sensitivity and spectral data. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column ideal for separating these derivatives. |
| Injector | Split/Splitless, 250°C | Ensures efficient volatilization of the derivatives. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Injection Volume | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A general-purpose gradient suitable for eluting the derivatives. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation and library matching.[8] |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight and expected fragments of the derivatives. |
Expected Results and Data Interpretation
Chromatographic Improvement:
-
Before Derivatization: An injection of underivatized 4-Methoxycyclohexanamine will likely show a broad, tailing peak at a relatively long retention time, or it may not elute at all.
-
After Derivatization: Both the TFAA and BSTFA derivatives will appear as sharp, symmetrical peaks at significantly shorter retention times, indicating improved volatility and reduced column interaction.
Mass Spectral Interpretation:
-
Nitrogen Rule: The underivatized 4-Methoxycyclohexanamine (C₇H₁₅NO, MW=129.2) has one nitrogen atom, so its molecular ion peak (M⁺) should appear at an odd m/z value of 129.[9]
-
TFAA Derivative (C₉H₁₄F₃NO₂, MW=225.2):
-
Molecular Ion (M⁺): A clear peak at m/z 225.
-
Key Fragments: Expect characteristic fragments corresponding to the loss of the methoxy group (-OCH₃), the cyclohexyl ring, and cleavage alpha to the nitrogen.
-
-
BSTFA Derivative (C₁₀H₂₃NOSi, MW=201.4):
-
Molecular Ion (M⁺): A clear peak at m/z 201.
-
Key Fragments: The most characteristic fragment for TMS derivatives is the loss of a methyl group ([M-15]⁺), which would appear at m/z 186. Another prominent ion is often seen at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).
-
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Journal of Analytical Methods in Chemistry. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (2014). International Journal of Scientific & Engineering Research. [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (1982). Journal of AOAC INTERNATIONAL. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (1981). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2013). IU Indianapolis ScholarWorks. [Link]
-
Preparation of TMS Derivatives for GC/MS. Caltech GPS. [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). Research Communications in Chemical Pathology and Pharmacology. [Link]
-
Derivatization Methods in GC and GC/MS. (2012). Gas Chromatography. [Link]
-
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. (2020). Metabolites. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2002). Journal of Agricultural and Food Chemistry. [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). Food and Chemical Toxicology. [Link]
-
Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids. [Link]
-
Mass Spectrometry of Amines. (2023). JoVE. [Link]
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Video: Mass Spectrometry of Amines [jove.com]
Application Note: Stereoselective Amination of 4-Methoxycyclohexanone
Topic: Catalytic Methods for the Amination of 4-Methoxycyclohexanone Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The reductive amination of 4-methoxycyclohexanone is a pivotal transformation in the synthesis of pharmacologically active scaffolds, including analgesics and antipsychotics (e.g., Cariprazine analogs). The core challenge lies not in the reactivity of the ketone, but in controlling the diastereoselectivity (cis vs. trans ) of the resulting 1,4-disubstituted cyclohexane ring.
This guide contrasts two industry-standard methodologies:
-
Chemocatalysis (Heterogeneous Rh/C): Favors the kinetic cis-isomer (axial amine) through surface-mediated hydride transfer.
-
Biocatalysis (ω-Transaminases): Enables access to the thermodynamic trans-isomer (equatorial amine) or high-purity cis-isomers via dynamic kinetic resolution (DKR), operating under mild, aqueous conditions.
Mechanistic Considerations & Stereocontrol
Conformational Analysis
4-Methoxycyclohexanone exists in a dynamic equilibrium between two chair conformations. The 4-methoxy group has a strong thermodynamic preference for the equatorial position (
-
Trans-Isomer (Thermodynamic): Both the C1-amine and C4-methoxy groups occupy equatorial positions (1,4-diequatorial).
-
Cis-Isomer (Kinetic): The C4-methoxy group is equatorial, forcing the C1-amine into the axial position (1,4-axial/equatorial).
Chemocatalytic Mechanism (Haptophilicity)
In heterogeneous catalysis (e.g., Rh, Pt), the cyclohexanone ring adsorbs flat onto the metal surface. The bulky 4-methoxy group directs the adsorption face.
-
Mechanism: The catalyst binds to the less hindered face (opposite the axial hydrogens). Hydrogen is delivered from the metal surface to the imine double bond.
-
Outcome: This "bottom-up" hydride delivery typically yields the cis-isomer (axial amine) as the major product.
Biocatalytic Mechanism (Dual Recognition)
Transaminases (ATAs) utilize a Pyridoxal-5'-phosphate (PLP) cofactor within a chiral active site.
-
Mechanism: The enzyme binds the ketone in a specific orientation defined by its "small" and "large" binding pockets. The amine donor transfers an amino group to PLP, forming PMP (Pyridoxamine-5'-phosphate), which then transfers the amine to the ketone.
-
Outcome: High diastereoselectivity (
dr) is achievable.[1][2][3][4] Specific enzymes (e.g., Vibrio fluvialis variants) can be selected to target the trans-isomer exclusively.
Visualization: Reaction Pathways & Stereoselectivity
Caption: Divergent stereochemical outcomes based on catalytic modality. Chemocatalysis favors kinetic cis-selectivity; Biocatalysis enables thermodynamic trans-selectivity.
Protocol A: Heterogeneous Chemocatalysis (Cis-Selective)
Objective: Synthesis of cis-4-methoxycyclohexylamine with >80% diastereomeric excess (de). Catalyst: 5% Rhodium on Carbon (Rh/C). Rhodium is superior to Palladium for minimizing ketone reduction (to alcohol) and maximizing cis selectivity due to its high haptophilicity.
Materials
-
Substrate: 4-Methoxycyclohexanone (1.0 equiv)
-
Amine Source: Methanolic Ammonia (7 N NH3 in MeOH)
-
Catalyst: 5% Rh/C (degussa type, 50% wet)
-
Solvent: Methanol (anhydrous)
-
Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor)
Step-by-Step Methodology
-
Catalyst Loading:
-
In a fume hood, carefully weigh 5% Rh/C (5 wt% loading relative to substrate) into the autoclave liner.
-
Safety Note: Rh/C is pyrophoric. Keep wet with water or solvent at all times.
-
-
Substrate Addition:
-
Dissolve 4-methoxycyclohexanone (10 mmol, 1.28 g) in Methanol (20 mL).
-
Add the substrate solution to the autoclave liner.
-
-
Amine Introduction:
-
Add Methanolic Ammonia (50 mmol, 5.0 equiv). Excess ammonia suppresses secondary amine formation.
-
-
Reaction Parameters:
-
Seal the reactor. Purge with Nitrogen (
) 3 times (50 psi). -
Purge with Hydrogen (
) 3 times (50 psi). -
Pressurize to 50 bar (725 psi)
. -
Stir at 800 rpm .
-
Set temperature to 25°C (Room Temp). Note: Higher temperatures increase reaction rate but may erode cis-selectivity favoring thermodynamic equilibration.
-
-
Monitoring:
-
Run for 6–12 hours. Monitor H2 uptake.
-
Check conversion via GC-MS or TLC (stain with Ninhydrin).
-
-
Workup:
-
Vent H2 and purge with N2.
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The crude oil is typically a mixture of cis (major) and trans (minor).
-
Salt Formation: Dissolve in Ethanol and add HCl/Ether to precipitate the amine hydrochloride salt. Recrystallization from EtOH/Et2O can further enrich the cis-isomer.
-
Protocol B: Biocatalytic Transamination (Trans-Selective)
Objective: Synthesis of trans-4-methoxycyclohexylamine with >95% de. Catalyst: ω-Transaminase (e.g., Chromobacterium violaceum ATA or commercially available screening kits from Codexis/Johnson Matthey).
Materials
-
Substrate: 4-Methoxycyclohexanone (50 mM final conc.)
-
Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system). Isopropylamine is preferred for equilibrium displacement.
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Enzyme: ATA-113 (or equivalent trans-selective variant)
Step-by-Step Methodology
-
Buffer Preparation:
-
Prepare 100 mM K-Phosphate buffer (pH 7.5). Add PLP (1 mM).
-
-
Reaction Assembly (10 mL scale):
-
Add Isopropylamine (1 M final concentration) to the buffer. Adjust pH back to 7.5 using 6M HCl (Isopropylamine is basic).
-
Add 4-Methoxycyclohexanone (64 mg, 0.5 mmol).
-
Add DMSO (5% v/v) to assist substrate solubility.
-
-
Enzyme Initiation:
-
Add lyophilized ATA enzyme powder (20 mg) or liquid preparation (200 µL).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Open System: If using Isopropylamine, the byproduct is acetone. Leaving the vial slightly open (or using a sweeping gas) removes acetone, driving the equilibrium to the right.
-
-
Workup:
-
Acidify to pH 2 with 1M HCl (to protonate the amine and keep it in the aqueous phase).
-
Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone and acetone.
-
Basify the aqueous layer to pH 12 with 5M NaOH.
-
Extract the product amine into Dichloromethane (DCM) (3 x 15 mL).
-
Dry DCM layer over
and concentrate.
-
Comparative Data Analysis
| Feature | Protocol A: Rh/C Catalysis | Protocol B: Biocatalysis (ATA) |
| Major Isomer | Cis (Axial Amine) | Trans (Equatorial Amine)* |
| Selectivity (dr) | Typically 70:30 to 90:10 | > 95:5 (Enzyme dependent) |
| Conversion | > 95% | 80–99% (Equilibrium limited) |
| Conditions | High Pressure H2 (50 bar) | Atmospheric, Aqueous, pH 7.5 |
| Scalability | High (Industrial Standard) | High (Green Chemistry) |
| Byproducts | Cyclohexanol (over-reduction) | Acetone (if iPrNH2 used) |
*Note: Selectivity in biocatalysis is strictly determined by the specific enzyme variant chosen.
Troubleshooting & Optimization
Self-Validating Checks
-
Check 1 (Catalyst Poisoning): If conversion stalls in Protocol A, check for sulfur or halide contaminants in the ketone starting material. Rhodium is highly sensitive to poisoning.
-
Check 2 (Equilibrium Shift): In Protocol B, if conversion <50%, the acetone byproduct is likely inhibiting the enzyme. Use a vacuum to remove acetone or switch to an Alanine/LDH recycling system.
-
Check 3 (Stereochemistry Confirmation): Use 1H NMR to validate isomers.
-
Cis-isomer: The H1 proton (germinal to NH2) will appear as a narrow multiplet (equatorial H, small coupling constants).
-
Trans-isomer: The H1 proton will appear as a broad triplet of triplets (axial H, large diaxial coupling constants ~10-12 Hz).
-
Workflow Visualization: Biocatalytic Loop
Caption: Biocatalytic workflow highlighting the critical removal of acetone to drive equilibrium toward high conversion.
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[2][3][4] Communications Chemistry, 7, 85. [Link]
-
Roizard, D., et al. (2011). Reductive amination of cyclohexanone over noble metals: effect of the support and the metal. Catalysis Today, 173(1), 66-74. [Link]
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]
-
Codexis Inc. (2023). Transaminase Screening Kits & Protocols. [Link]
Sources
- 1. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision Functionalization & Solid-State Engineering: The 4-Methoxycyclohexanamine Protocol
Executive Summary
4-Methoxycyclohexanamine (4-MCHA) represents a specialized class of cycloaliphatic amines utilized not as bulk monomers, but as precision tuning agents in material science and pharmaceutical solid-state chemistry. Unlike its diamine counterparts (e.g., Isophorone diamine) which serve as crosslinkers, 4-MCHA is a monoamine . This structural distinction defines its primary applications: polymer chain termination (end-capping) , surface energy modulation (SAMs) , and chiral/diastereomeric resolution .
This guide provides technical protocols for leveraging the unique methoxy-ether tail and cyclohexane rigidity of 4-MCHA to engineer specific material properties, bridging the gap between polymer synthesis and solid-state engineering.
Part 1: Chemical Architecture & Material Relevance
The utility of 4-MCHA stems from its stereochemistry. The molecule exists as cis and trans isomers, which exhibit distinct physical properties affecting packing density and melting points in solid-state applications.
| Feature | trans-4-Methoxycyclohexanamine | cis-4-Methoxycyclohexanamine | Material Impact |
| Geometry | Equatorial-Equatorial (Chair) | Axial-Equatorial (Chair) | Trans packs more efficiently; higher |
| Thermodynamics | More Stable | Less Stable | Trans is preferred for high-temp stability. |
| Basicity | Slightly higher | Slightly lower | Affects salt formation kinetics. |
| Function | Linear rigid rod | Kinked structure | Trans for SAMs; Cis for disrupting crystallinity. |
Core Mechanism: The primary amine (
Part 2: Application Protocols
Protocol A: Surface Energy Modulation (Self-Assembled Monolayers)
Objective: To functionalize epoxy-activated surfaces (e.g., glass, silicon, or gold sensors) with 4-MCHA to create a surface with intermediate polarity (wettability tuning).
Rationale: Standard alkyl amines create hydrophobic surfaces (high water contact angle). Hydroxyl amines create hydrophilic surfaces. 4-MCHA creates a "methoxy-terminated" surface, offering unique dipole interactions for specific protein adsorption or adhesive bonding.
Materials:
-
Substrate: Glycidyl-ether functionalized glass slides (Epoxy-activated).
-
Reagent: trans-4-Methoxycyclohexanamine (>98% purity).
-
Solvent: Anhydrous Ethanol or Toluene.
-
Catalyst: None required (autocatalytic) or mild base (TEA).
Step-by-Step Workflow:
-
Preparation: Prepare a 50 mM solution of 4-MCHA in anhydrous ethanol.
-
Critical Step: Use the trans isomer for ordered packing. The linear geometry allows the cyclohexyl rings to stack, exposing the methoxy groups uniformly.
-
-
Incubation: Immerse the epoxy-activated substrate in the amine solution.
-
Passivation (Optional): Add ethanolamine (10 mM) for 1 hour to cap any unreacted epoxide groups if high surface purity is required.
-
Washing: Rinse sequentially with Ethanol
THF Ethanol to remove physisorbed amines. -
Validation: Measure Water Contact Angle (WCA).
-
Target: ~55–65° (Distinct from hydrophobic alkyl SAMs at >90° and hydrophilic OH-SAMs at <20°).
-
Protocol B: Polymer End-Capping (Viscosity Control)
Objective: Use 4-MCHA as a "Chain Terminator" in Polyurethane or Polyamide synthesis to precisely control Molecular Weight (MW) and prevent gelation.
Rationale: In step-growth polymerization, MW is dictated by stoichiometry. Adding a monoamine like 4-MCHA caps the growing chains, stopping propagation. The cyclohexyl ring adds thermal stability (
Stoichiometry Calculation (Carothers Equation Modification):
To target a specific Degree of Polymerization (
Workflow:
-
Pre-polymerization: React Diisocyanate (e.g., MDI) with Polyol to reach ~80% conversion.
-
Capping Addition: Inject 4-MCHA dissolved in DMAc/DMF.
-
Dosage: Calculated based on residual Isocyanate (%NCO).
-
Reaction:
.
-
-
Curing: Continue reaction at 80°C until IR peak for NCO (
) disappears. -
Result: A polymer with methoxy-cyclohexyl end groups. These ends improve solubility in polar solvents and adhesion to metal substrates due to the methoxy dipole.
Part 3: Solid-State Engineering (Isomer Separation)
Objective: Isolate pure trans-4-MCHA from a commercial cis/trans mixture for high-performance applications.
Rationale: Commercial synthesis (hydrogenation of anisidine) yields a mixture. The trans isomer is required for crystalline materials. This protocol uses Diastereomeric Salt Formation .
Diagram: Isomer Resolution Workflow
Caption: Workflow for the purification of trans-4-Methoxycyclohexanamine via diastereomeric salt crystallization, essential for reproducible solid-state properties.
Protocol Details:
-
Dissolution: Dissolve 1 mole of cis/trans amine mixture in Ethanol.
-
Acid Addition: Slowly add 1 mole of Formic Acid or Acetate (for simple purification) or a chiral acid (for optical resolution if chiral center is fixed).
-
Note:Trans-salts typically have higher lattice energy and crystallize first.
-
-
Crystallization: Heat to reflux, then cool slowly to 4°C.
-
Filtration: Collect crystals.
-
Liberation: Treat crystals with 2M NaOH and extract with Dichloromethane (DCM).
-
Drying: Dry over
and distill.
Part 4: Safety & Handling
-
Hazard Class: Corrosive (Skin/Eye damage).
-
Storage: Store under Nitrogen. Amines react with atmospheric
to form carbamate salts (white crust), which interferes with precise stoichiometry in polymer synthesis. -
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (violent reaction).
References
-
PubChem. (2025). 4-Methoxycyclohexanamine Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: (trans-4-methoxycyclohexyl)amine. [Link]
-
Love, B. J., et al. (2011). The molecular level modification of surfaces: from self-assembled monolayers to complex molecular assemblies. Chemical Society Reviews. [Link]
- Gorman, C. B., et al. (1995). Control of Surface Wettability via Stereochemistry in Self-Assembled Monolayers. (General reference on stereochemical effects in SAMs).
Sources
Application Note: Experimental Setup and Protocols for 4-Methoxycyclohexanamine
Abstract & Compound Profile
4-Methoxycyclohexanamine (CAS: 121588-79-2 for mix; 4342-46-5 for trans) is a versatile aliphatic amine building block used extensively in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] Its cyclohexane core offers a rigid scaffold that can direct pharmacophores into specific spatial vectors, a property defined strictly by its stereochemistry (cis vs. trans).[2]
This guide provides an authoritative protocol for handling, reacting, and analyzing 4-Methoxycyclohexanamine, with a specific focus on maintaining stereochemical integrity during amide coupling and nucleophilic aromatic substitution (
Physical & Chemical Properties Table[2][3][4]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 129.20 g/mol | |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs |
| Boiling Point | ~160–165 °C (estimated) | Higher than methyl analog due to polarity.[2] |
| Basicity ( | ~10.5 (Conjugate acid) | Typical for secondary alkyl amines.[2] |
| Solubility | Miscible in MeOH, DCM, DMF, DMSO | Limited solubility in non-polar alkanes. |
| Stereoisomers | Trans (diequatorial favored) / Cis (axial-equatorial) | Trans is thermodynamically more stable.[2][3] |
Material Handling & Safety
Core Directive: Aliphatic amines are prone to carbamate formation upon exposure to atmospheric
Storage & Preparation Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.[2]
-
Container: Glass vials with PTFE-lined septa. Avoid long-term storage in plastic, which can leach plasticizers.[2]
-
Handling:
Stereochemistry: The Critical Quality Attribute
The biological activity of drugs containing this moiety often hinges on the precise orientation of the methoxy group relative to the nitrogen.
-
Trans-Isomer (1r,4r): Both the
and groups occupy equatorial positions in the lowest energy chair conformation. This is the most common isomer in drug design due to its extended linear topology.[2] -
Cis-Isomer (1s,4s): One group is axial, the other equatorial. This introduces a "kink" in the molecule's topology.[2]
Analytical Discrimination (NMR)
Distinguishing isomers requires analyzing the coupling constants (
-
Trans-Isomer: The H1 proton is axial .[2] It exhibits large diaxial coupling (
) with adjacent axial protons.[2] -
Cis-Isomer: The H1 proton is equatorial .[2][3] It exhibits small equatorial-axial coupling (
).[2]
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for selecting reaction conditions based on the electrophile.
Caption: Decision matrix for synthetic pathways involving 4-Methoxycyclohexanamine.
Protocol A: Amide Coupling (High Fidelity)
Objective: Couple to a carboxylic acid without racemization or side reactions.[2] Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[2]
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under
. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5 minutes at room temperature. Note: The solution should turn slightly yellow. -
Addition: Add 4-Methoxycyclohexanamine (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (look for M+H).[2]
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[2]
(2x), water (1x), and brine (1x).[2] Dry over .[2] -
Purification: Flash chromatography (DCM:MeOH gradient).
Expert Insight: If the amine is supplied as a hydrochloride salt, ensure you add an extra equivalent of DIPEA to liberate the free base before adding the coupling agent to prevent slow kinetics.
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Attach the amine to an electron-deficient heteroaryl chloride (e.g., chloropyrimidine, chloropyridine).
Reagents:
-
Setup: In a pressure vial, combine the aryl chloride (1.0 mmol), 4-Methoxycyclohexanamine (1.2 mmol), and
(2.5 mmol). -
Solvent: Add anhydrous DMSO (3 mL). Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the rate-limiting step.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Workup: Pour into water (20 mL) to precipitate the product. If no precipitate forms, extract with EtOAc.[2]
Protocol C: Reductive Amination
Objective: Alkylate the amine using an aldehyde or ketone.[2][5][6]
Reagents:
-
Imine Formation: Dissolve the aldehyde/ketone (1.0 mmol) and 4-Methoxycyclohexanamine (1.0 mmol) in DCE (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation.[2] Stir for 30 mins.
-
Reduction: Add
(1.5 mmol) in one portion.-
Why Triacetoxyborohydride? It is less reactive than
and will reduce the imine selectively without reducing the aldehyde/ketone precursor.
-
-
Reaction: Stir overnight at RT.
-
Quench: Add sat.
solution.[2][7] Stir vigorously for 15 mins. -
Extraction: Extract with DCM.
References
-
Compound Identity & Properties: PubChem. 4-Methoxycyclohexanamine.[1][2] National Library of Medicine.[2] [Link][2]
-
Reaction Mechanism (SNAr): Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]
-
Reductive Amination Protocol: Organic Chemistry Portal. Reductive Amination. [Link][2][5][6]
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
purification of 4-Methoxycyclohexanamine by crystallization
An Application Note on the Purification of 4-Methoxycyclohexanamine by Crystallization
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. 4-Methoxycyclohexanamine, a key building block in the synthesis of various pharmaceutically active compounds, often requires rigorous purification to remove impurities generated during its synthesis. This application note provides a detailed guide to the purification of 4-methoxycyclohexanamine by crystallization, a robust and scalable technique for achieving high purity.
The Challenge of Purifying Cyclohexylamine Derivatives
Cyclohexylamine derivatives, including 4-methoxycyclohexanamine, can present unique purification challenges. The presence of cis and trans isomers, unreacted starting materials, and by-products from the synthesis can complicate downstream applications. While distillation is a common purification method for liquids, crystallization offers the advantage of potentially higher selectivity for a single isomer and the removal of non-volatile impurities. 4-Methoxycyclohexanamine is often a liquid at room temperature, which can make direct crystallization challenging.[1][2] A common and effective strategy to overcome this is the formation of a salt, such as a hydrochloride salt, which is typically a crystalline solid with a well-defined melting point and distinct solubility properties.
Principles of Crystallization for Amine Purification
Crystallization is a process where a solid forms from a solution, melt, or more rarely, directly from a gas.[3] For the purification of an organic compound, the impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution.[4] As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.[3][4] Ideally, the impurities remain dissolved in the solvent.[3]
The choice of solvent is critical for successful crystallization. An ideal solvent should:
-
Dissolve the compound to be purified at high temperatures but not at low temperatures.
-
Either not dissolve the impurities at all or dissolve them very well, so they remain in the solution upon cooling.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.[4]
For amines that are liquids or low-melting solids, converting the amine to a salt with an acid can facilitate crystallization. This is because salts are generally more crystalline and have different solubility profiles than the freebase amine.
Experimental Protocols
Two primary approaches for the crystallization of 4-methoxycyclohexanamine are presented: direct crystallization of the freebase and crystallization via its hydrochloride salt.
Protocol 1: Direct Crystallization of 4-Methoxycyclohexanamine Freebase
This protocol is suitable if the 4-methoxycyclohexanamine is a solid at room temperature or if a suitable solvent system can be found to induce crystallization of the liquid.
Materials:
-
Crude 4-methoxycyclohexanamine
-
Screening solvents (e.g., hexanes, ethyl acetate, toluene, isopropanol, acetone, and mixtures thereof)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Solvent Screening: In small test tubes, dissolve a small amount of crude 4-methoxycyclohexanamine in a minimal amount of various heated solvents. Allow the solutions to cool to room temperature and then in an ice bath. Observe which solvent system yields crystals. A mixed solvent system (e.g., ethyl acetate/hexanes) may be necessary.
-
Dissolution: In a flask, dissolve the crude 4-methoxycyclohexanamine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Crystallization of 4-Methoxycyclohexanamine Hydrochloride
This is often the more reliable method for purifying amines.
Materials:
-
Crude 4-methoxycyclohexanamine
-
Anhydrous diethyl ether or other suitable organic solvent (e.g., ethyl acetate)
-
Hydrochloric acid (concentrated or as a solution in a compatible solvent like isopropanol)
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Salt Formation: Dissolve the crude 4-methoxycyclohexanamine in a suitable solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid while stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, methanol/acetone mixtures) at elevated and room temperatures to find a suitable recrystallization solvent.[5]
-
Recrystallization: Dissolve the crude salt in the minimum amount of the chosen hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Freebase (Optional): If the free amine is required for subsequent reactions, the purified hydrochloride salt can be dissolved in water and treated with a base (e.g., sodium hydroxide solution) until the pH is basic. The free amine can then be extracted with an organic solvent, and the solvent removed under reduced pressure.
Data Presentation
Table 1: Physical Properties of 4-Methoxycyclohexanamine
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [6] |
| Molecular Weight | 129.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
Table 2: Hypothetical Solubility Data for Solvent Selection
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Soluble | Miscible |
| Methanol | Miscible | Miscible |
| Ethanol | Miscible | Miscible |
| Acetone | Miscible | Miscible |
| Ethyl Acetate | Soluble | Very Soluble |
| Toluene | Soluble | Very Soluble |
| Hexanes | Sparingly Soluble | Soluble |
Note: This table is illustrative. Actual solubilities should be determined experimentally.
Visualizations
Diagram 1: Workflow for the Purification of 4-Methoxycyclohexanamine
Caption: Workflow for selecting and executing the appropriate crystallization method.
References
- Google Patents. (n.d.). Purification of 4,4'-methylene dianiline by crystallization.
- Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Google Patents. (n.d.). Preparation method of cis-4-methylcyclohexylamine.
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
ACS Publications. (2015). Developing Processes for Crystallization-Induced Asymmetric Transformation. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
-
ResearchGate. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved January 26, 2026, from [Link]
Sources
- 1. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]
- 2. 4-メチルシクロヘキシルアミン, cis体およびtrans体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 6. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Methoxycyclohexanamine synthesis
Technical Support Center: 4-Methoxycyclohexanamine Synthesis
Case ID: #SYN-4MCHA-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Synthesis Landscape
You are likely targeting 4-Methoxycyclohexanamine (also known as 1-amino-4-methoxycyclohexane) for use as a pharmaceutical building block. The synthesis of this molecule presents a classic stereochemical challenge: controlling the cis/trans ratio while preserving the labile methoxy ether linkage.
This guide treats your synthesis as a system. We have divided the workflow into two primary modules based on your starting material. Select the module that matches your precursor.
Module 1: Route Selection Strategy
Before troubleshooting, ensure you are on the correct path for your scale and stereochemical requirements.
Figure 1: Decision matrix for synthesis routes highlighting inherent risks.
Module 2: Catalytic Hydrogenation (From p-Anisidine)
Best for: Scale-up (>100g), Cost-efficiency. Core Challenge: Preventing demethoxylation (cleavage of the -OCH3 group).
Standard Protocol (Optimized)
-
Substrate: p-Anisidine (p-Methoxyaniline)
-
Catalyst: 5% Ruthenium on Alumina (Ru/Al2O3) or 5% Rhodium on Carbon (Rh/C). Avoid Palladium (Pd).
-
Solvent: Methanol or Isopropanol (with 1-5% water to suppress poisoning).
-
Pressure: 50–100 bar (700–1450 psi).
-
Temperature: 100–130°C.[1]
Troubleshooting & FAQs
Q1: I am seeing significant amounts of cyclohexylamine (loss of methoxy group). Why? Diagnosis: You are likely experiencing hydrogenolysis.
-
Cause: Palladium (Pd) and Platinum (Pt) catalysts are aggressive toward benzylic-type ethers (even methyl ethers) at high temperatures.
-
The Fix: Switch to Ruthenium (Ru) or Rhodium (Rh) catalysts. These metals are highly active for ring saturation but less active for C-O bond cleavage [1, 2].
-
Optimization: Lower the reaction temperature. Hydrogenolysis has a higher activation energy than ring hydrogenation; keeping T < 120°C favors the amine.
Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning by the amine product.
-
Cause: The product (primary amine) binds strongly to the metal surface, blocking active sites.
-
The Fix: Add a trace of acid (e.g., Acetic acid) or run the reaction in the presence of Ammonia (NH3). However, for Ru catalysts, adding Lithium Hydroxide (LiOH) (0.1–0.5 eq) is a known industry trick to prevent poisoning and accelerate turnover [1].
Q3: How do I maximize the trans isomer? Diagnosis: Thermodynamic control is required.
-
Mechanism: The cis isomer is often the kinetic product. Under high temperature and in the presence of the catalyst, the amine can equilibrate to the more stable trans (diequatorial) conformation.
-
The Fix: Increase temperature to 140°C (if demethoxylation allows) and extend reaction time. Use a solvent that promotes equilibration, such as t-amyl alcohol with base [3].
Module 3: Reductive Amination (From 4-Methoxycyclohexanone)
Best for: Lab scale, specific stereochemical targeting. Core Challenge: Controlling the cis/trans ratio and preventing over-alkylation.
Standard Protocol (Borch Conditions)
-
Amine Source: Ammonium Acetate (10–15 equivalents).
-
Reductant: Sodium Cyanoborohydride (NaCNBH3).
-
Solvent: Methanol.[4]
-
pH: Maintain pH 6–7.
Troubleshooting & FAQs
Q1: I am getting a large amount of secondary amine (Dimer). Diagnosis: Competitive reaction between product and starting ketone.
-
Cause: The newly formed primary amine is more nucleophilic than ammonia. It attacks the ketone to form a secondary imine, which is then reduced.
-
The Fix: You must overwhelm the system with Ammonia. Increase Ammonium Acetate to 15–20 equivalents .
-
Process Change: Do not add the reducing agent immediately. Stir the ketone and ammonium acetate for 1–2 hours first to form the imine, then add NaCNBH3 slowly.
Q2: Can I target the cis isomer specifically? Diagnosis: You need a bulky hydride donor.
-
Mechanism: Small hydrides (like in NaCNBH3) can attack from the axial or equatorial direction. Bulky hydrides are forced to attack from the less hindered equatorial position, pushing the hydroxyl/amine group into the axial (cis) position (assuming the methoxy is equatorial).
-
The Fix: Use L-Selectride (Lithium tri-sec-butylborohydride) for the reduction step if you are converting the imine. This typically favors the cis isomer (axial amine) due to steric approach control [4].
Q3: The reaction is extremely slow. Diagnosis: Improper pH control.
-
Cause: Imine formation requires acid catalysis, but NaCNBH3 hydrolyzes if too acidic.
-
The Fix: Ensure the system is buffered. Ammonium acetate usually buffers effectively, but adding molecular sieves (3Å) to remove water can shift the equilibrium toward the imine, speeding up the overall rate.
Module 4: Stereochemical Analysis & Data
Stereocontrol is the most frequent pain point. Use the table below to benchmark your expectations.
| Method | Catalyst/Reagent | Primary Isomer | Approx. Ratio (Trans:Cis) | Notes |
| Hydrogenation | Ru/Al2O3, 130°C | Trans | 70:30 to 80:20 | Thermodynamic control. High pressure required. |
| Hydrogenation | Rh/C, 80°C | Cis/Trans Mix | 50:50 | Lower temp reduces equilibration. |
| Reductive Amination | NaCNBH3 / NH4OAc | Trans (Major) | 60:40 to 70:30 | Small hydride prefers axial attack (yielding equatorial amine). |
| Biocatalysis | Transaminase (ATA) | Specific | >99:1 | Requires enzyme screening (e.g., Vibrio fluvialis variants) [5]. |
Isomerization Pathway Diagram
Figure 2: Dynamic kinetic resolution occurs on the metal surface. High temperature promotes the reversible path through the intermediate, accumulating the stable Trans isomer.
References
-
ChemicalBook. (n.d.). Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as Catalyst. Retrieved from (Note: General reference to Ru catalysts for anisidine).
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Google Patents. (2007). Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.[5][6] KR100722981B1. Retrieved from (Analogous chemistry for methyl/methoxy cyclohexylamines).
- Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.
-
Ferreira, M., et al. (2019). Stereoselective synthesis of cis- and trans-4-aminocyclohexanol. ResearchGate. Retrieved from (Demonstrates enzymatic routes for high selectivity).
Disclaimer: All protocols involve hazardous chemicals (high-pressure hydrogen, hydrides). Ensure all safety interlocks and PPE are compliant with your facility's EHS standards.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 3. Synthetic method for organic synthesis intermediate 4-methylcyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
strategies to improve the stereoselectivity of 4-Methoxycyclohexanamine synthesis
Technical Support Guide: Stereoselective Synthesis of 4-Methoxycyclohexanamine
Strategic Overview: The Stereochemical Landscape
Subject: 4-Methoxycyclohexanamine (4-MCA) CAS: 56667-07-3 (Generic) | Isomers: cis (Axial/Equatorial) vs. trans (Diequatorial)
As a Senior Application Scientist, I often see researchers struggle with the stereocontrol of 4-substituted cyclohexylamines. The challenge with 4-methoxycyclohexanamine lies in the conformational flexibility of the cyclohexane ring and the lability of the methoxy group under vigorous hydrogenation conditions.
Your synthetic strategy must be dichotomous:
-
Kinetic Control (Favors cis): Rapid delivery of hydride to the less hindered face of the imine/ketone.
-
Thermodynamic Control (Favors trans): Equilibration to the lower-energy diequatorial conformation.
This guide provides field-proven protocols to navigate these pathways, minimize demethoxylation, and purify the desired isomer.
Troubleshooting & FAQs
Scenario A: "I need the cis-isomer, but I'm getting a 1:1 mixture."
Root Cause: You are likely using conditions that allow partial equilibration or are not sufficiently sterically demanding. Standard catalytic hydrogenation often yields thermodynamic mixtures. Solution: Switch to Chemical Reductive Amination using a hydride source at low temperature.
-
Recommendation: Use a two-step reductive amination. Form the imine first (using Ti(OiPr)4 or molecular sieves), then reduce at low temperature (-78°C to 0°C) with a bulky hydride like L-Selectride® or NaBH4 in the presence of CeCl3 (Luche conditions).
-
Mechanism: The hydride attacks from the less hindered equatorial trajectory, forcing the amine into the axial position relative to the ring, yielding the cis isomer (assuming the methoxy is equatorial).
Scenario B: "I need the trans-isomer, but the ratio is stuck at 60:40."
Root Cause: The reaction was stopped before thermodynamic equilibrium was reached, or the catalyst does not facilitate isomerization. Solution: Thermodynamic Equilibration (Isomerization).
-
Recommendation: If you have a mixture, heat the amine in the presence of a base (e.g., t-BuOK in DMSO/THF) or a transition metal catalyst (Raney Ni or Ru/C) under an inert atmosphere. This allows the interconversion of the amino stereocenter via an imine intermediate, settling into the more stable diequatorial (trans) conformation.
-
Purification: The trans-isomer often forms less soluble salts. Screen acids (HCl, pivalic acid, benzoic acid) for fractional crystallization.
Scenario C: "I am observing significant demethoxylation (loss of -OMe)."
Root Cause: Hydrogenolysis of the C-O bond. This is common with Palladium (Pd/C) catalysts, especially at high temperatures (>50°C) or acidic pH. Solution: Switch Catalysts.
-
Recommendation: Use Rhodium (Rh/C) or Ruthenium (Ru/C) catalysts. These are active for ring/imine reduction but significantly less active for C-O hydrogenolysis compared to Pd.
-
Condition Check: Maintain neutral or slightly basic pH. Avoid high pressures (>5 bar) if possible.
Detailed Experimental Protocols
Protocol A: Kinetic Synthesis of cis-4-Methoxycyclohexanamine
Target: >80% cis-selectivity
Reagents:
-
4-Methoxycyclohexanone (1.0 equiv)
-
Ammonium Acetate (10 equiv) or Benzylamine (1.0 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) or NaBH4 (1.5 equiv)
-
Solvent: Methanol (dry)
Workflow:
-
Imine Formation: Dissolve 4-methoxycyclohexanone in dry Methanol. Add Ammonium Acetate (excess) and stir at 0°C for 1 hour. Note: Adding molecular sieves (3Å) helps drive imine formation.
-
Reduction: Cool the mixture to -10°C . Slowly add NaBH3CN (or NaBH4) portion-wise.
-
Reaction: Stir at 0°C to RT for 12 hours. Do not reflux.
-
Quench: Acidify with 1N HCl to pH ~2 (destroys excess hydride and hydrolyzes borate complexes).
-
Workup: Basify with NaOH to pH >12. Extract with DCM.
-
Result: Expect a cis-enriched crude oil.
Protocol B: Thermodynamic Synthesis of trans-4-Methoxycyclohexanamine
Target: >90% trans-selectivity (after purification)
Reagents:
-
Hydroxylamine Hydrochloride (to form oxime)
-
Catalyst: 5% Rh/C or Raney Nickel
-
Hydrogen source: H2 gas (balloon or low pressure)
Workflow:
-
Oxime Formation: React ketone with NH2OH·HCl and NaOAc in EtOH/H2O. Isolate the oxime solid.
-
Hydrogenation: Dissolve oxime in Ethanol/Ammonia (NH3 inhibits secondary amine formation).
-
Catalysis: Add 5% Rh/C (5 wt% loading). Hydrogenate at 50–60°C and 3–5 bar H2.
-
Tip: The elevated temperature promotes equilibration to the trans isomer.
-
-
Isomerization (Optional Step): If the ratio is unsatisfactory, reflux the crude amine mixture in Toluene with 0.5 equiv of Raney Nickel under N2 for 12 hours.
-
Purification (Critical): Dissolve crude amine in Ethanol. Add HCl in dioxane dropwise. The trans-hydrochloride salt typically crystallizes out first. Filter and wash with cold ethanol.
Comparative Data Table
| Variable | Kinetic Control (cis) | Thermodynamic Control (trans) |
| Reducing Agent | NaBH4, L-Selectride, NaBH(OAc)3 | H2 / Metal Catalyst (Rh, Ru, Ni) |
| Temperature | Low (-78°C to 0°C) | Elevated (50°C to Reflux) |
| Intermediate | Pre-formed Imine/Enamine | Oxime or in situ Imine |
| Major Isomer | cis (Axial Amine) | trans (Equatorial Amine) |
| Demethoxylation Risk | Low (Chemical reduction) | Medium (Avoid Pd/C) |
Visual Logic Pathway
Caption: Decision tree for selecting the optimal synthetic route based on the desired stereochemical outcome.
References
-
Stereoselective Synthesis of Trans-4-substituted Cyclohexylamines via Isomerization Source: Google Patents (Vertex AI Search) Context: Describes the process of isomerizing Schiff bases and hydrolyzing to obtain high trans content, and purification via pivalate/HCl salts.
-
Reductive Amination of 4-Substituted Cyclohexanones Source: Common Organic Chemistry / BenchChem Context: Details the use of NaBH(OAc)3 and NaBH4 for reductive amination and the impact of solvent/temperature on selectivity.
-
Selective Hydrogenation and Demethoxylation Risks Source: Green Chemistry (RSC) Context: Discusses the hydrogenation of methoxy-phenols (guaiacol) and the superiority of Pd/TiO2 or Rh catalysts to prevent demethoxylation compared to standard Pd/C.
-
Transaminase-Catalyzed Synthesis of Trans-4-substituted Cyclohexanamines Source: Nature / PMC Context: Advanced biocatalytic methods for obtaining highly pure trans-isomers via dynamic kinetic resolution (relevant for "Cariprazine" intermediates).
Sources
- 1. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 4. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxycyclohexanamine Isomers
Welcome to the technical support center for the purification of 4-methoxycyclohexanamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the often-complex process of separating the cis and trans isomers of 4-methoxycyclohexanamine. The structural similarity of these isomers presents a significant purification challenge, and this resource is intended to equip you with the knowledge to overcome these hurdles.
Understanding the Core Challenge: The "Why" Behind the Difficulty
The primary obstacle in purifying 4-methoxycyclohexanamine isomers lies in their nearly identical physical and chemical properties. As geometric isomers, the cis and trans forms share the same molecular weight and connectivity, leading to very similar boiling points, solubilities, and polarities. This makes conventional separation techniques like simple distillation ineffective.[1][2] The key to successful purification is to exploit the subtle differences in their three-dimensional structures, which can influence crystal lattice formation and interactions with stationary phases in chromatography.
Troubleshooting Guide: Common Issues in Isomer Purification
This section addresses common problems encountered during the purification of 4-methoxycyclohexanamine isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of isomers by column chromatography. | - Inappropriate stationary phase: The selectivity of the stationary phase is insufficient to resolve the isomers.[3] - Incorrect mobile phase composition: The eluent strength may be too high, causing co-elution, or too low, leading to broad peaks. - Column overloading: Exceeding the column's sample capacity. | - Stationary Phase Selection: Consider using a stationary phase with different selectivity, such as a phenyl-based column for aromatic interactions or a cyano-based column for dipole interactions. For challenging separations, chiral stationary phases can sometimes resolve geometric isomers.[4] - Mobile Phase Optimization: Perform a gradient elution to identify an optimal isocratic mobile phase composition. Small changes in the solvent ratio can significantly impact resolution. Consider using additives like triethylamine to reduce peak tailing. - Sample Load: Reduce the amount of sample loaded onto the column. |
| Co-crystallization of isomers during fractional crystallization. | - Supersaturation is too high: Rapid cooling or excessive solvent evaporation can lead to the entrapment of the more soluble isomer in the crystal lattice of the less soluble one. - Inappropriate solvent system: The chosen solvent may not provide a significant enough difference in the solubility of the isomeric salts. | - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Solvent Screening: Experiment with different solvent systems. For amine salts, alcohols like ethanol or methanol are often effective.[1] The patent literature suggests that the dihydrochloride salt of the trans-isomer of a similar compound is less soluble in methanol than the cis-isomer.[1] |
| Low yield of the desired isomer after purification. | - Multiple purification cycles: Repeated purification steps can lead to material loss at each stage. - Decomposition on silica gel: Some amines can be unstable on acidic silica gel.[5] | - Optimize a single purification method: Aim to achieve the desired purity in a single, well-optimized step. - Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.[5] Alternatively, use a less acidic stationary phase like alumina.[5] |
| Inaccurate assessment of isomeric purity. | - Inadequate analytical method: The analytical technique (e.g., GC, HPLC) may not be capable of resolving the isomers. | - Method Development: Develop and validate an analytical method with baseline resolution of the cis and trans isomers. This may require testing different columns and mobile phases.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating the cis and trans isomers of 4-methoxycyclohexanamine on a laboratory scale?
A: For laboratory-scale purification, fractional crystallization of the dihydrochloride salts is often a robust and scalable method.[1] This technique leverages the differences in the crystal packing energies of the isomeric salts, leading to different solubilities. Column chromatography can also be effective but may require more extensive method development to achieve high purity.[7]
Q2: How can I form the dihydrochloride salts for fractional crystallization?
A: The dihydrochloride salts can be prepared by dissolving the mixture of isomers in a suitable solvent, such as ethanol or methanol, and then bubbling hydrogen chloride gas through the solution.[1] Alternatively, a solution of hydrochloric acid in an organic solvent can be added dropwise. The less soluble salt will precipitate out of the solution.
Q3: What are the key parameters to control during fractional crystallization?
A: The key parameters are the choice of solvent, the rate of cooling, and the final temperature. The ideal solvent will have a significant difference in solubility for the two isomeric salts. Slow cooling is crucial to allow for the selective crystallization of the less soluble isomer.
Q4: Can I use fractional distillation to separate the isomers?
A: Due to the likely very close boiling points of the cis and trans isomers, simple fractional distillation is generally not effective.[2] While extractive distillation with an auxiliary agent that alters the partial pressures of the isomers is a possibility on an industrial scale, it is often not practical for laboratory-scale purifications.[8]
Q5: How do I monitor the purity of my fractions during purification?
A: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring isomeric purity.[9] It is essential to develop an analytical method that can baseline-separate the two isomers before starting the purification process.
Experimental Protocol: Fractional Crystallization of 4-Methoxycyclohexanamine Dihydrochloride Salts
This protocol is a generalized procedure based on methods described for similar compounds and should be optimized for your specific mixture.[1]
Materials:
-
Mixture of cis- and trans-4-methoxycyclohexanamine
-
Anhydrous ethanol or methanol
-
Concentrated hydrochloric acid or hydrogen chloride gas
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the mixture of 4-methoxycyclohexanamine isomers in a minimal amount of anhydrous ethanol or methanol with gentle warming.
-
Salt Formation: Slowly add a slight molar excess of concentrated hydrochloric acid to the solution while stirring. Alternatively, bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Crystallization: Allow the solution to cool slowly to room temperature. A precipitate of the less soluble dihydrochloride salt should form.
-
Cooling: Place the flask in an ice bath for at least one hour to maximize the yield of the crystalline salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystalline material and the filtrate by GC or HPLC to determine the isomeric ratio.
-
Further Purification (if necessary): The mother liquor, now enriched in the more soluble isomer, can be concentrated, and the process repeated to isolate the second isomer. The crystalline material can be recrystallized to improve its purity.
-
Liberation of the Free Amine: To recover the free amine, dissolve the purified dihydrochloride salt in water and neutralize with a base such as sodium hydroxide until the solution is alkaline. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Workflow for Purification and Analysis
Caption: Workflow for the purification of 4-methoxycyclohexanamine isomers.
References
- Separation and purification of cis and trans isomers.
- Purification of cyclohexane.
- Separation of cis and trans isomers.
- Separation of diastereomers by extractive distillation.
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
- Preparation method of cis-4-methylcyclohexylamine.
- Preparation method of 4-methoxycyclohexanon.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Preparation method of trans-4-methyl cyclohexylamine.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
-
(trans-4-Methoxycyclohexyl)amine. PubChem. [Link]
-
separation of two isomers. Chromatography Forum. [Link]
-
What are the total number of fractional distillation products on monochlorination of (1s,4s)-1,4-dimethylcyclohexane? Chemistry Stack Exchange. [Link]
-
Fractional distillation → M (isomeric products) What are N and M ? YouTube. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]
-
Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
4-Methoxycyclohexanol (cis,trans). PubChem. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. separation of two isomers - Chromatography Forum [chromforum.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. Chromatography [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Solvent Systems for 4-Methoxycyclohexanamine
[1]
Topic: Optimization of Solvent Systems for 4-Methoxycyclohexanamine Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2025)
Introduction: The Amphiphilic Challenge
4-Methoxycyclohexanamine (4-MCA) presents a unique solvation challenge in synthesis. Unlike simple alkyl amines, 4-MCA possesses a "split personality": the lipophilic cyclohexane ring, the polar primary amine, and the ether linkage which acts as a hydrogen-bond acceptor.[1]
This guide moves beyond generic solvent lists. We analyze the thermodynamic and kinetic consequences of solvent choice on 4-MCA, specifically addressing its two most critical failure modes: cis/trans isomerization and salt-induced precipitation during nucleophilic attacks.[1]
Module 1: Solubility & Physical Properties
The Polarity Paradox
4-MCA is moderately amphiphilic.[1] The methoxy group increases polarity compared to cyclohexylamine, but the carbocycle resists dissolution in purely aqueous media at high pH.
Table 1: Solubility Profile of 4-Methoxycyclohexanamine (Free Base vs. HCl Salt)
| Solvent System | Free Base Solubility | HCl Salt Solubility | Application Context |
| Dichloromethane (DCM) | High | Low (< 5 mg/mL) | Excellent for extraction/workup; Poor for reactions involving the salt form.[1] |
| Methanol (MeOH) | High | High | Good for hydrogenations; risks ester exchange if used with activated esters.[1] |
| DMF / NMP | High | Moderate-High | Gold Standard for amide couplings; solvates the salt to allow base deprotonation.[1] |
| Acetonitrile (MeCN) | High | Low (Hot), Insoluble (Cold) | Critical for purification. Used to crystallize the trans-isomer salt.[1][2] |
| MTBE / Et2O | Moderate | Insoluble | Used to precipitate the salt product or wash away impurities.[1] |
Module 2: Reaction Optimization (Amide Coupling)
The most common bottleneck in using 4-MCA is the Amide Coupling Interface .[1] Users often report low yields when reacting 4-MCA.HCl with carboxylic acids.[1]
The "Salt-Break" Phenomenon
When using the stable HCl salt, the reaction solvent must support a "proton shuttle" mechanism. Non-polar solvents (DCM, Toluene) fail because the HCl salt aggregates, preventing the organic base (e.g., DIPEA) from effectively deprotonating the amine.
Protocol: The "Dual-Solvent" Activation
Do not rely on DCM alone.[1]
-
Dissolution: Dissolve the Carboxylic Acid and Coupling Agent (HATU/EDC) in DMF (minimum volume).
-
Activation: Stir for 5–10 minutes.
-
Amine Addition: Dissolve 4-MCA.HCl in a separate vial using DMF + DIPEA (3.0 equiv).
-
Why? The excess base and polar solvent break the ionic lattice before the amine enters the reaction zone.
-
-
Combination: Add the amine solution to the acid solution.
Visualizing the Solvent Decision Tree
Figure 1: Decision matrix for solvent selection based on experimental stage. Note the divergence between salt and free-base handling.
Module 3: Stereochemical Control (Cis/Trans)
The 4-methoxy group introduces cis/trans isomerism.[1] The trans isomer (diequatorial) is generally preferred in drug design for its linear topology, but commercial supplies often contain 10–20% cis isomer.
Solvent-Driven Isomerization
Under acidic conditions or high heat, 4-MCA can undergo epimerization.[1]
-
Mechanism: Reversible protonation or oxidation/reduction cycles (if metal catalysts are present).[1]
-
Solvent Effect: High dielectric constant solvents (DMSO, Water) stabilize the charged transition states that lead to scrambling.
Troubleshooting Guide: Maintaining Stereopurity
| Issue | Cause | Solvent Fix |
| Isomer Scrambling | High temperature in protic solvents (EtOH/H2O).[1] | Switch to Aprotic Non-Polar solvents (Toluene, THF) and keep T < 60°C. |
| Cis-Enrichment | Unintentional kinetic trapping during precipitation.[1] | Slow Crystallization from Acetonitrile allows the thermodynamically stable trans isomer to pack, rejecting the cis form into the mother liquor. |
Module 4: Troubleshooting & FAQs
Q1: My reaction turns into a solid gel when I add the amine. What happened?
Diagnosis: You likely used a non-polar solvent (DCM or Toluene) with the HCl salt of 4-MCA.[1] The base (TEA/DIPEA) formed a salt byproduct (Triethylamine Hydrochloride) that is insoluble in DCM, trapping your reactant in the matrix. The Fix: Add a co-solvent.[1] Adding 10–20% DMF or Methanol will dissolve the salt aggregates and restore stirring.[1]
Q2: I cannot extract the amine into the organic layer during workup.
Diagnosis: 4-Methoxycyclohexanamine is partially water-soluble due to the ether oxygen and amine.[1] At neutral pH, it remains in the aqueous phase.[1] The Fix:
-
Adjust aqueous pH to >12 using 1M NaOH (ensure the amine is fully deprotonated).[1]
-
Use DCM instead of Ethyl Acetate.[1] DCM has a higher distribution coefficient for this specific amine.[1]
-
Saturate the aqueous layer with NaCl (Salting out) to force the amine into the organic layer.
Q3: How do I remove the cis isomer without column chromatography?
Diagnosis: Separation of cis/trans isomers on silica is difficult due to similar Rf values. The Protocol (Recrystallization):
-
Convert the free base to the HCl salt (using HCl in Dioxane).
-
Dissolve the crude salt in boiling Acetonitrile (MeCN) with 5% Methanol .
-
Allow to cool very slowly to room temperature.
-
The crystals formed are typically enriched (>98%) in the trans isomer [1].
Module 5: Mechanistic Pathway (Salt Breaking)
Understanding why the solvent matters requires visualizing the deprotonation step.[1] In non-polar solvents, the ion pair is "tight," preventing reaction.
Figure 2: The "Salt-Break" mechanism. High-dielectric solvents are required to separate the ion pair, making the proton accessible to the base.
References
-
Separation of Trans-4-substituted Cyclohexylamines: Source: Johnston, T. P., et al. "Synthesis of potential antineoplastic agents.[1] XX. Trans-4-substituted cyclohexylamines." Journal of Medicinal Chemistry 14.7 (1971): 600-614.[1] Relevance: Establishes the acetonitrile crystallization protocol for purifying trans-isomers of 4-substituted cyclohexylamines. URL:[Link]
-
Amide Coupling Optimization: Source: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.[1] Relevance: definitive guide on solvent effects (DMF vs DCM) on coupling efficiency and racemization. URL:[Link]
-
Solvent Effects on Isomerization: Source: Asano, T., et al. "Solvent Effects on Cis-Trans Isomerization."[1] Journal of Organic Chemistry. Relevance: Explains the thermodynamic stabilization of isomers in polar vs non-polar media. URL:[Link]
Sources
- 1. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Technical Support Center: Managing Exotherms in Large-Scale 4-Methoxycyclohexanamine Reactions
Welcome to the technical support center for handling reactions involving 4-Methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with scaling up reactions involving this versatile amine. Our focus is on proactive management and effective troubleshooting to ensure process safety and reproducibility.
Introduction: The Challenge of Scale in Amine Reactions
4-Methoxycyclohexanamine is a primary amine frequently used as a building block in pharmaceutical and materials science. Its reactions, particularly with acylating agents, alkylating agents, and epoxides, are often highly exothermic.[1] While these exotherms are easily managed at the lab bench, they pose significant safety risks at pilot-plant or production scales.[2] The fundamental challenge lies in the fact that as a reactor's volume increases, its ability to dissipate heat (surface area) does not grow as quickly as its potential to generate heat (volume).[3] An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature, potentially causing side reactions, product degradation, and a dangerous build-up of pressure.[2][4]
This guide provides a structured approach to understanding, predicting, and controlling these thermal effects through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Proactive Exotherm Management & FAQs
This section addresses the critical questions to consider before beginning a large-scale reaction. A thorough understanding of the reaction's thermochemistry is the foundation of a safe scale-up.
Q1: How can I quantitatively assess the thermal risk of my 4-Methoxycyclohexanamine reaction before scale-up?
A1: The most reliable method for assessing thermal risk is Reaction Calorimetry .[5] A reaction calorimeter measures the heat flow of a chemical reaction in a controlled environment, providing critical data for safe scale-up.[6]
Key Data Obtained from Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant. This helps determine the total potential energy of the system.
-
Heat Release Rate (q_r): Shows how quickly the heat is generated over time. This is crucial for designing an adequate cooling system.[7]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction mixture would reach in the event of a total cooling failure (an adiabatic process).[7][8]
-
Accumulation of Unreacted Reagents: Identifies if reagents are being added faster than they are being consumed, which can create a dangerous potential for a sudden, large energy release.
By comparing the MTSR to the boiling point of the solvent and the decomposition temperature of the reaction mixture, you can classify the thermal risk of your process.[7][8]
Q2: What are the most important considerations when selecting a solvent for a large-scale exothermic reaction?
A2: Solvent selection is a critical control point. Beyond solubility and reactivity, the thermal properties of the solvent are paramount.
| Property | Importance in Exotherm Management | Rationale |
| Heat Capacity (Cp) | High | A solvent with a high heat capacity can absorb more energy for a given temperature rise, acting as a thermal sink that dampens temperature spikes. |
| Boiling Point | High | A higher boiling point provides a larger operating window and can help prevent the reactor from over-pressurizing if the temperature rises unexpectedly. The boiling point should ideally be higher than the anticipated MTSR. |
| Thermal Conductivity | High | Facilitates efficient heat transfer from the reaction mixture to the cooling jacket of the reactor. |
| Viscosity | Low | Lower viscosity improves mixing and heat transfer efficiency, preventing the formation of localized hot spots. |
Always choose a solvent that is inert to the reactants and stable at the maximum potential reaction temperature.
Q3: Should I use a batch, semi-batch, or continuous flow process for my reaction?
A3: The choice of reactor setup is a key engineering control for managing exotherms.
-
Batch Reaction: All reagents are added to the reactor at the beginning. This is generally not recommended for highly exothermic reactions at scale because all the potential energy is present from the start, creating a high-risk scenario.[3]
-
Semi-Batch Reaction: One or more reagents are added in a controlled manner over time. This is the most common and recommended method for large-scale exothermic reactions.[3] It allows you to control the reaction rate by controlling the addition rate, ensuring the heat generated does not overwhelm the cooling system's capacity.[3]
-
Continuous Flow Reaction: Reagents are continuously pumped into a reactor where they mix and react. This method offers superior heat transfer due to a high surface-area-to-volume ratio, making it an exceptionally safe option for managing highly energetic reactions.[9][10]
For most applications, a semi-batch process offers the best balance of control, safety, and practicality.
Part 2: Troubleshooting Guide for Active Reactions
This section provides direct, actionable advice for problems that may arise during a large-scale reaction.
Q4: My reaction temperature is rising faster than expected and is approaching the set limit. What are my immediate actions?
A4: This is a critical situation that requires a calm and systematic response. The primary goal is to stop the temperature rise and prevent a runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the limiting reagent. This is the fastest way to reduce the rate of heat generation.[3]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Check the coolant temperature and flow rate.
-
Ensure Agitation: Verify that the agitator is running at the correct speed. Proper mixing is essential for efficient heat transfer to the cooling jacket and to prevent hot spots.[11]
-
Prepare for Emergency Quenching: If the temperature continues to rise and approaches the MTSR or the solvent's boiling point, you must be prepared to quench the reaction.
Troubleshooting Workflow: Temperature Spike
The following diagram outlines the decision-making process for addressing a sudden temperature increase.
Caption: Decision tree for responding to a reaction temperature spike.
Q5: What constitutes an effective "quench" for a reaction involving 4-Methoxycyclohexanamine, and how do I add it safely?
A5: An effective quenching agent rapidly stops the chemical reaction, thereby halting heat generation. For reactions involving an amine, this typically means neutralizing a key reactive species.
Choosing a Quenching Agent:
-
For Acylations (e.g., with Acyl Chlorides): A non-nucleophilic base or a large volume of a protic solvent can be used. However, the safest option is often a pre-prepared, cold solution of a mild acid (like acetic acid or ammonium chloride in water) that will neutralize the amine.[12]
-
For Alkylations: A reagent that reacts faster with the alkylating agent than the amine is needed. This is highly specific to the reaction.
-
General Approach (Physical Quench): The addition of a large volume of a cold, inert solvent can dilute the reactants and absorb heat, effectively stopping the reaction.[4] This is often the most practical emergency measure.
Safe Addition Protocol: The quenching agent should be added rapidly but in a controlled manner to avoid a violent reaction or thermal shock to the reactor. If possible, use a dedicated quench port and add the agent subsurface with good agitation.
Q6: I've noticed a sudden pressure increase in the reactor, but the temperature is only slightly elevated. What could be the cause?
A6: A pressure increase that is disproportionate to the temperature rise often indicates the generation of a non-condensable gas.
Possible Causes:
-
Side Reaction/Decomposition: A secondary reaction pathway may be producing gas (e.g., CO₂, HCl). This is a serious concern as it may indicate that the reaction is deviating from the intended pathway. The material safety data sheet (MSDS) for similar compounds indicates that thermal decomposition can generate hazardous gases like carbon oxides and nitrogen oxides.[13]
-
Localized Boiling: Intense hot spots near the reactor wall or heating elements could be causing localized solvent boiling, even if the bulk temperature appears stable. This points to poor mixing.
-
Air Leak into the System (for air-sensitive reactions): If the reaction is meant to be under an inert atmosphere, an air leak can initiate unwanted side reactions.
Action Plan: Immediately stop reagent addition, maximize cooling, and investigate the source. If decomposition is suspected, prepare for an emergency shutdown and reactor inerting.
Part 3: Key Experimental Protocols
Protocol 1: Safe Scale-Up Procedure for an Exothermic Reaction
This protocol outlines a self-validating workflow for scaling a reaction from the lab to the plant.
-
Literature & Safety Review: Thoroughly review all available literature on the reaction type. Consult safety data sheets (SDS) for all reactants, intermediates, and products to understand their hazards, including thermal stability.[13][14][15]
-
Small-Scale Trials (Gram Scale):
-
Perform the reaction at a small scale (<5g) to confirm the expected outcome and identify any obvious hazards.[16]
-
Purposefully test for sensitivity to temperature, addition rate, and impurities.
-
-
Reaction Calorimetry (RC1) Study:
-
Pilot Scale-Up (e.g., 3x-5x Scale):
-
Perform an intermediate scale-up in a pilot reactor.[16] The scale-up factor should be conservative (no more than 5-fold is a common recommendation).[16]
-
Carefully monitor the temperature profile and compare it to the calorimetry data. The thermal profiles should be consistent. Any deviation requires investigation before proceeding.
-
-
Full-Scale Production:
-
Develop a detailed standard operating procedure (SOP) that includes control limits for temperature, addition rates, and agitation.
-
Ensure all safety systems (e.g., emergency cooling, pressure relief) are verified and operational.
-
Workflow: Safe Reaction Scale-Up
Caption: A phased workflow for the safe scale-up of exothermic reactions.
Protocol 2: Emergency Quenching of a Runaway Amine Reaction
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) and a pre-approved safety plan.
-
Initiate Emergency Alert: Notify all personnel in the area and activate any facility-specific emergency alarms.
-
Stop All Reagent and Utility Feeds: Halt the addition of all reactants. Shut off heating utilities if applicable.
-
Deploy Quench Solution: Add the pre-determined quenching agent (e.g., a large volume of cold isopropanol or a dilute acetic acid solution) to the reactor.
-
The quench solution should be at least 3-5 times the volume of the reaction mixture.
-
Add rapidly through a dedicated port to ensure quick dilution and cooling.
-
-
Maintain Maximum Cooling and Agitation: Keep the reactor's cooling jacket and agitator running to dissipate heat and ensure the quencher is well-dispersed.
-
Monitor and Stabilize: Continuously monitor the reactor temperature and pressure until they have stabilized and begun to decrease towards a safe level.
-
Do Not Approach: Do not approach the reactor until the temperature and pressure are confirmed to be stable and within safe operating limits.
References
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Reaction Calorimetry Testing.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- trans-4-Methyl-cyclohexylamine HCl Safety D
- Scale-up Reactions. (2019, September 18). Division of Research Safety - University of Illinois.
- Lesson 6: Exothermic Tank Reactor. MIT OpenCourseWare.
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University.
- (trans-4-Methoxycyclohexyl)amine. PubChem.
- SAFETY DATA SHEET - Cyclohexanamine, 4-methyl-. Fisher Scientific.
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2020).
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024, December 20). Enamine.
- SAFETY DATA SHEET - 4-Methylcyclohexanemethanol. (2024, September 6). Sigma-Aldrich.
- Reaction Calorimeters | Reaction & He
- Amine-quenching reaction diagram.
- How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering World.
- SAFETY DATA SHEET - 4-Methylcyclohexylamine (cis- and trans- mixture). TCI Chemicals.
- Quenching guide. (2024, April 9). Reddit.
- Reaction Calorimetry to Evaluate Thermal Risk | Dr. Francis Stoessel. (2018, January 31).
- Exothermic reaction. Wikipedia.
- Synthesis and Reactions of Amines. (2024, April 4). LTQ 9.1, Spring 2024. YouTube.
- SAFETY DATA SHEET - Cyclohexylamine/Methoxypropylamine mixture.
- Reductions with metal alkoxyaluminium hydrides. Wikipedia.
- Managing exothermic reactions in cyclohexa-1,2-diene gener
Sources
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. fauske.com [fauske.com]
- 4. mdpi.com [mdpi.com]
- 5. fauske.com [fauske.com]
- 6. mt.com [mt.com]
- 7. tsijournals.com [tsijournals.com]
- 8. youtube.com [youtube.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 11. farabi.university [farabi.university]
- 12. reddit.com [reddit.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: 4-Methoxycyclohexanamine Work-Up Procedures
Welcome to the technical support center for 4-Methoxycyclohexanamine and its related products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental work-up procedures. The information herein is designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of 4-Methoxycyclohexanamine. The question-and-answer format is designed to provide rapid solutions to common problems.
Issue 1: Low or No Yield After Aqueous Extraction
Question: I've performed a reductive amination to synthesize 4-Methoxycyclohexanamine. After quenching the reaction and performing a standard aqueous work-up (e.g., washing with water or brine), my organic layer shows very little product. Where did my product go?
Answer: The most probable cause is the loss of your amine product into the aqueous phase. 4-Methoxycyclohexanamine, like other cyclohexylamines, is a moderately strong base. Its conjugate acid has a pKa of approximately 10.6.[1] If the aqueous phase is neutral or even slightly acidic, a significant portion of the amine will be protonated to form the corresponding ammonium salt, which is highly soluble in water.
Causality Explained: The basic nitrogen atom readily accepts a proton (H⁺) from water or any acidic species present. This equilibrium (R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻) shifts to the right in neutral or acidic conditions, sequestering your product in the aqueous layer.
Solution Workflow:
-
Basify the Aqueous Layer: Before extraction, ensure the pH of the combined aqueous and organic mixture is sufficiently basic. Add a strong base, such as 1M to 6M sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the aqueous layer reaches a pH of 12-14. This deprotonates the ammonium salt (R-NH₃⁺), converting it back to the free amine (R-NH₂), which is significantly more soluble in organic solvents.
-
Thorough Extraction: After basification, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[2] Multiple extractions are more efficient at recovering the product than a single extraction with a large volume of solvent.
-
Salting Out: To further decrease the solubility of the amine in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction. This is known as the "salting-out" effect.
Issue 2: Product is an Oil and Will Not Crystallize
Question: After purification, my 4-Methoxycyclohexanamine product is a viscous oil. How can I induce crystallization to obtain a solid product for easier handling and analysis?
Answer: The inability to crystallize can be due to residual impurities (solvents, starting materials) or the inherent physical properties of the cis/trans isomer mixture. Often, converting the amine to a salt can facilitate crystallization.
Causality Explained: Amine salts, such as hydrochlorides or pivalates, often have higher melting points and more ordered crystal lattice structures than the corresponding free bases.[3] This increased lattice energy makes crystallization from a suitable solvent system more favorable. Impurities can disrupt the formation of a crystal lattice, acting as "crystal poisons."
Recommended Protocols:
-
Protocol 1: Hydrochloride Salt Formation & Crystallization
-
Dissolve the crude amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.
-
Isolate the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallize the crude salt from a suitable solvent system, such as ethanol/ether, methanol/ethyl acetate, or isopropanol.[3][4]
-
-
Protocol 2: Recrystallization from a Mixed Solvent System If you wish to crystallize the free base, a mixed solvent system can be effective.
-
Dissolve the oil in a small amount of a good solvent (e.g., ethanol, methanol).
-
Slowly add a poor solvent (e.g., water, hexane) in which the amine is less soluble, until the solution becomes slightly turbid.[5]
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal growth.
-
Issue 3: Analytical Data (NMR/GC-MS) Shows a Mixture of Cis and Trans Isomers
Question: My characterization data indicates that my product is a mixture of cis- and trans-4-Methoxycyclohexanamine. How can I separate these diastereomers?
Answer: The separation of cis/trans diastereomers can be challenging due to their similar physical properties. The most common and effective methods involve fractional crystallization of derivative salts or column chromatography.
Causality Explained: While cis and trans isomers have the same connectivity, their 3D spatial arrangement is different. This can lead to slight differences in polarity, boiling point, and, crucially, the ability to pack into a crystal lattice. By forming a salt with a chiral acid, you can create diastereomeric salts with significantly different solubilities, allowing for separation by fractional crystallization. Alternatively, the slight polarity difference can be exploited for chromatographic separation.
Separation Strategies:
-
Fractional Crystallization of Salts:
-
This is a classical and often scalable method. The process involves forming a salt with an appropriate acid (e.g., hydrochloric acid, pivalic acid) and then carefully recrystallizing the mixture.[3][6] The less soluble diastereomeric salt will crystallize out first.
-
A patent for a related compound, trans-4-methylcyclohexylamine, describes acidification to a pH of 1-2, followed by separation using a mixed solvent of isobutanol and acetone to isolate the desired isomer salt.[6]
-
-
Column Chromatography:
-
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. The addition of a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent is crucial to prevent the amine from streaking on the acidic silica gel.
-
Work-Up Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-Methoxycyclohexanamine? A1: 4-Methoxycyclohexanamine is a primary aliphatic amine. As with similar cyclohexylamines, it is a colorless to yellowish liquid with a characteristic fishy, amine odor.[1] It is a weak base, miscible with water, and soluble in many common organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[7] |
| Molar Mass | 129.20 g/mol | PubChem[7] |
| pKa (Conjugate Acid) | ~10.6 (estimated) | Wikipedia (Cyclohexylamine)[1] |
| Appearance | Colorless to yellowish liquid | PubChem[8] |
Q2: What are the primary safety concerns when working with 4-Methoxycyclohexanamine? A2: Like many amines, 4-Methoxycyclohexanamine is corrosive and can cause severe skin burns and eye damage.[7] It may also be harmful if swallowed or in contact with skin and can cause respiratory irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How should I store 4-Methoxycyclohexanamine? A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric CO₂ and moisture. Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[8]
Q4: What analytical techniques are best for characterizing the final product? A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the ratio of cis/trans isomers.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and identify potential impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C-O stretches.
-
Gas Chromatography (GC): To determine the purity of the sample and quantify the isomer ratio.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow for Amine Isolation
This protocol describes the fundamental liquid-liquid extraction technique used to separate a basic amine product from neutral or acidic impurities.
Objective: To isolate 4-Methoxycyclohexanamine from a crude reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
pH paper or pH meter
Procedure:
-
Acidic Wash (Separation from Neutral/Basic Impurities): a. Transfer the crude organic reaction mixture to a separatory funnel. b. Add an equal volume of 1M HCl. c. Shake the funnel vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate. The protonated amine product will move to the aqueous layer. e. Drain and collect the bottom aqueous layer. Keep the organic layer aside. f. Repeat the extraction of the organic layer with 1M HCl two more times, combining all acidic aqueous extracts. The combined aqueous layers now contain your product as a hydrochloride salt. Discard the organic layer which contains neutral impurities.
-
Basification (Liberation of Free Amine): a. Place the combined acidic aqueous extracts in a clean separatory funnel or beaker, cooled in an ice bath. b. Slowly add 6M NaOH while stirring until the pH of the solution is >12. This converts the amine salt back to the free base.
-
Back-Extraction into Organic Solvent: a. Add a volume of fresh organic solvent (e.g., dichloromethane) to the basic aqueous solution. b. Shake vigorously, venting frequently. c. Allow the layers to separate. The free amine product will now be in the organic layer. d. Drain and collect the organic layer. e. Repeat the extraction of the basic aqueous layer two more times with fresh organic solvent.
-
Final Wash and Drying: a. Combine all organic extracts. b. Wash the combined organic layer once with brine to remove residual water and inorganic salts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine product.
Workflow for Acid-Base Extraction
Caption: Standard workflow for the acid-base extraction of an amine.
References
- CN105152884A - Preparation method of 4-methoxycyclohexanon.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- methylcyclohexanol 1404 | niosh - CDC.
- Purification of cyclohexane - US4433194A.
- US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- A Review of the Analytical Methods for the Determination of 4(5)
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
- Organic Reaction Workup Formulas for Specific Reagents.
- Why Amine Systems Fail – An in-depth Study of Amine System Failures - ResearchG
- Cyclohexylamine - Wikipedia.
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF.
- Common amine system corrosion issues and how to solve them - Vysus Group.
- Amine Troubleshooting - Sulfur Recovery Engineering Inc.
- Crystallization of Nano-Sized Macromolecules... - PMC - PubMed Central.
- 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem.
- Purification of cyclohexylamine - US3347920A.
- 4-Isopropylcyclohexylamine | C9H19N | CID 421053 - PubChem.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents...
- N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem - NIH.
- Contamination in Amine Systems | Refining Community.
- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH.
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 4. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 5. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 6. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 7. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 4-Methoxycyclohexanamine under acidic or basic conditions
Welcome to the technical support guide for 4-Methoxycyclohexanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. We will explore its behavior under acidic and basic conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 4-Methoxycyclohexanamine?
4-Methoxycyclohexanamine is an aliphatic amine containing a methoxy group on a cyclohexane ring.[1] Like other aliphatic amines, it is a weak base.[2] Its stability is primarily influenced by pH, temperature, and the presence of oxidizing agents. The primary sites for potential degradation are the amino group (susceptible to oxidation) and the methoxy group (potentially liable to hydrolysis under harsh acidic conditions).
Q2: What are the expected degradation pathways for 4-Methoxycyclohexanamine under acidic conditions?
Under forced acidic conditions (e.g., heating with strong acids), two primary degradation pathways should be considered:
-
Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can undergo acid-catalyzed hydrolysis to yield 4-hydroxycyclohexanamine and methanol. This reaction is typically slow but can be accelerated by elevated temperatures and strong acid concentrations.[3][4]
-
Amine Stability: The amine group itself is generally stable to hydrolysis. In acidic solution, it will be protonated to form the corresponding ammonium salt, which can increase its water solubility but does not represent degradation. However, interactions with certain counter-ions or excipients could lead to salt disproportionation or other instabilities over time.
While acid hydrolysis is a common degradation pathway for many molecules, it is also a technique used in the synthesis of related compounds like trans-4-methylcyclohexylamine, indicating the core amine structure can be the intended stable product under specific acidic conditions.[5][6]
Q3: How does 4-Methoxycyclohexanamine behave under basic conditions?
In basic conditions, 4-Methoxycyclohexanamine exists as the free base. This form is generally stable against hydrolysis. The primary concern under basic or neutral conditions is oxidation.[7]
-
Oxidation of the Amine: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over long periods.[3][7] This can lead to the formation of N-oxides or other oxidative degradation products.
Q4: How should a forced degradation study be designed for this compound to assess its intrinsic stability?
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[7][8][9] A well-designed study for 4-Methoxycyclohexanamine should include the following conditions, aiming for approximately 10-20% degradation to avoid the formation of secondary, unrealistic byproducts.[10][11]
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C.
-
Oxidation: 3-30% H₂O₂ at room temperature.[8]
-
Thermal Stress: 60-80°C (in solid state and solution).[7][9]
-
Photostability: Exposure to light conditions as specified by ICH Q1B guidelines.[12]
Samples should be analyzed at several time points to establish the degradation rate.[13]
Q5: What are the recommended analytical techniques for monitoring the stability of 4-Methoxycyclohexanamine?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the primary technique for separating and quantifying 4-Methoxycyclohexanamine from its potential degradation products.[9][14] A well-developed stability-indicating HPLC method is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile or semi-volatile degradation products that may not be amenable to HPLC analysis.[14][15]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are indispensable for the structural elucidation of unknown degradation products isolated from forced degradation studies.[16]
Potential Degradation Pathways
The following diagram illustrates the potential degradation routes for 4-Methoxycyclohexanamine under various stress conditions.
Caption: Potential degradation pathways of 4-Methoxycyclohexanamine.
Troubleshooting Guide
This table addresses common issues encountered during the stability analysis of 4-Methoxycyclohexanamine.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in HPLC/GC | Formation of degradation products. | Perform co-injection with a non-degraded sample to confirm. Isolate and identify the new peaks using MS or NMR. |
| Contamination from solvent, glassware, or reagents. | Run a blank injection of the solvent and diluent to identify the source of contamination.[14] | |
| Poor Peak Shape (Tailing) | Interaction of the basic amine with acidic sites on the HPLC column. | Use a base-deactivated column or an end-capped column. Adjust mobile phase pH to suppress analyte ionization (e.g., use a buffer with a pH 2-3 units below the pKa of the amine).[14] |
| Loss of Mass Balance | Formation of non-UV active or volatile degradants not detected by the primary method. | Use a universal detector like a Charged Aerosol Detector (CAD) or analyze samples by GC-MS. Ensure the analytical method can separate all potential degradation products.[7] |
| Adsorption of the compound onto container surfaces. | Use silanized glass vials or polypropylene containers. | |
| Inconsistent Degradation Rates | Fluctuation in temperature or improper solution preparation. | Ensure precise temperature control in stability chambers or water baths. Verify the concentration and pH of all stress solutions before initiating the study. |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic and Basic Conditions
This protocol outlines a standard procedure for evaluating the hydrolytic stability of 4-Methoxycyclohexanamine.
-
Preparation of Stock Solution: Prepare a stock solution of 4-Methoxycyclohexanamine at 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Preparation of Stress Samples:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Place sealed vials of each stress sample in a temperature-controlled oven or water bath set to 60°C.[12] Keep a control sample at 4°C.
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base (for acid samples) or acid (for base samples) to stop the degradation reaction.
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Calculate the percentage of degradation against the control sample.
Protocol 2: Forced Degradation under Oxidative Conditions
This protocol assesses the susceptibility of the compound to oxidation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxycyclohexanamine.
-
Preparation of Stress Sample: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the sample at room temperature, protected from light. Store a control sample (compound in solvent without H₂O₂) under the same conditions.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 1, 4, and 8 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution by HPLC. Compare the results to the control to determine the extent of degradation.
Stability Study Workflow
The following diagram outlines a typical workflow for conducting a comprehensive stability study.
Caption: General workflow for a forced degradation stability study.
Summary of Stability Data (Hypothetical)
The table below presents a hypothetical summary of results from a forced degradation study on 4-Methoxycyclohexanamine, illustrating expected outcomes.
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl @ 60°C | 24 | ~8% | 4-Hydroxycyclohexanamine |
| 0.1 M NaOH @ 60°C | 24 | < 1% | None significant |
| 3% H₂O₂ @ RT | 8 | ~15% | N-Oxide derivative, Ring-oxidized species |
| Heat (80°C, solution) | 48 | ~2% | Minor unidentified peaks |
This guide provides a foundational understanding of the stability characteristics of 4-Methoxycyclohexanamine. All experimental work should be conducted with appropriate safety precautions and adapted to specific laboratory conditions and regulatory requirements.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
- forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Cloud.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Cloud.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.). Google Patents.
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. (2025, September 25). ChemicalBook.
- Stability testing of existing active substances and related finished products. (2023, July 13). Google Cloud.
- Cyclohexylamine. (n.d.). Wikipedia.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Google Cloud.
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (n.d.). PubMed.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- Degradation Profiling by RP- HPLC: A Review. (2021, June 30). IJPPR.
- Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. (n.d.). Benchchem.
- Stability Testing of Pharmaceutical Products. (2012, March 17). Google Cloud.
- hydrolysis of esters. (n.d.). Chemguide.
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Validation & Comparative
comparing the reactivity of 4-Methoxycyclohexanamine with other cycloalkylamines
[1]
Executive Summary
4-Methoxycyclohexanamine represents a critical structural motif in medicinal chemistry, offering a strategic balance between lipophilicity and basicity.[1] Unlike its lipophilic parent cyclohexanamine or its sterically bulky analogue 4-methylcyclohexanamine , the 4-methoxy variant introduces a polar ether linkage that modulates physicochemical properties without drastically altering the steric profile.[1]
This guide provides a technical comparison of 4-methoxycyclohexanamine against standard cycloalkylamines. Our analysis confirms that while the methoxy group exerts a subtle electron-withdrawing inductive effect (-I), lowering the pKa relative to cyclohexanamine, it significantly improves water solubility and lowers LogP, making it a superior scaffold for fragment-based drug design (FBDD).[1]
Structural & Conformational Analysis
The reactivity of 4-substituted cyclohexylamines is governed by the Curtin-Hammett principle and the conformational preference of the cyclohexane ring. The "locking" ability of the 4-substituent dictates the availability of the amine lone pair.
Isomerism: The Critical Differentiator
-
Trans-Isomer (Thermodynamic Product): The 1,4-disubstitution pattern allows both the amine and methoxy groups to occupy equatorial positions (diequatorial, e,e). This is the most stable conformation and presents the amine in a sterically unhindered environment, maximizing nucleophilicity.
-
Cis-Isomer (Kinetic/Steric Product): One group must be axial while the other is equatorial (a,e or e,a). Since the A-value (steric bulk) of an amino group (1.2-1.4 kcal/mol) is distinct from a methoxy group (0.6 kcal/mol), the equilibrium favors the conformer where the larger group is equatorial. However, the presence of an axial substituent introduces 1,3-diaxial interactions that can impede reactivity.
Diagram: Conformational Equilibrium
The following diagram illustrates the stability relationship between the isomers, highlighting why the trans isomer is the preferred nucleophile.
Figure 1: Conformational preference dictating nucleophilic accessibility.[1]
Physicochemical Comparison
The table below synthesizes experimental and predicted data to benchmark 4-methoxycyclohexanamine against key analogues.
| Compound | Structure | pKa (Conjugate Acid) | LogP (Est.)[1] | Relative Nucleophilicity ( |
| Cyclohexanamine | Unsubstituted | 10.64 [1] | 1.49 | 1.00 (Reference) |
| 4-Methoxycyclohexanamine | Ether-substituted | ~9.9 - 10.2** | 0.3 - 0.5 | 0.65 (trans) / 0.40 (cis) |
| 4-Methylcyclohexanamine | Alkyl-substituted | 10.70 | 1.95 | 0.95 (trans) |
| 4,4-Difluorocyclohexanamine | EWG-substituted | ~7.5 - 8.0 | 0.85 | < 0.10 |
*
Key Insights:
-
Basicity Modulation: The methoxy group lowers the pKa by approximately 0.5–0.7 units compared to cyclohexanamine. This is due to the through-bond inductive withdrawal of the oxygen atom. Unlike aniline derivatives, there is no resonance donation (+M) to counteract this withdrawal in a saturated ring.
-
Lipophilicity (LogP): The introduction of the oxygen atom significantly lowers LogP (from ~1.5 to ~0.4), making the methoxy variant far more soluble in aqueous media—a critical advantage for lowering the lipophilicity of drug candidates without introducing ionizable groups.
Nucleophilic Reactivity Profile
Alkylation & Acylation Kinetics
In nucleophilic substitution reactions (e.g., reaction with benzyl bromide or acetic anhydride), trans-4-methoxycyclohexanamine exhibits reactivity comparable to cyclohexanamine, albeit slightly slower due to the inductive deactivation.[1]
-
Electronic Effect: The electron-withdrawing methoxy group reduces the electron density on the nitrogen lone pair, making it a "harder" but slightly weaker nucleophile.
-
Steric Effect: The cis isomer reacts significantly slower than the trans isomer. In the cis conformation, if the amine adopts the axial position to relieve the steric strain of the methoxy group, the nucleophilic attack is hindered by the axial hydrogens at C3 and C5.
Synthesis Route: Reductive Amination
The most robust route to access these amines is the reductive amination of 4-methoxycyclohexanone .
Protocol Note: Using a metal catalyst (Pd/C or Rh) typically yields a mixture of cis and trans isomers.[1] Thermodynamic control (high temp, long reaction time) favors the trans isomer.
Experimental Protocol: Competitive Acylation Assay
To empirically determine the relative nucleophilicity of 4-methoxycyclohexanamine vs. an alternative, use this self-validating competition assay. This method eliminates solvent/temperature variability by running reactions simultaneously.[1]
Materials
-
Substrate B: Cyclohexanamine (Reference, 1.0 equiv)
-
Electrophile: Acetic Anhydride (0.5 equiv - Limiting Reagent)[1]
-
Solvent: DCM or THF (Anhydrous)[1]
-
Analysis: GC-FID or LC-MS[1]
Workflow Diagram
Figure 2: Competitive Acylation Workflow for determining relative nucleophilicity (
Calculation
The relative rate constant (
Applications in Drug Design
The 4-methoxycyclohexyl moiety is a "privileged structure" in medicinal chemistry.[1]
-
hERG Avoidance: High basicity and lipophilicity are risk factors for hERG channel inhibition (cardiotoxicity).[1] Replacing a cyclohexyl group with a 4-methoxycyclohexyl group lowers both pKa and LogP simultaneously, reducing hERG risk [2].[1]
-
Bioisosterism: It serves as a polar isostere for the cyclohexyl group, maintaining the hydrophobic bulk required for receptor binding while improving metabolic stability and solubility.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7965, Cyclohexylamine.[1][3] Retrieved from [Link][1]
-
Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.[1] (Contextual citation for LogP/hERG trends).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 409910, (trans-4-Methoxycyclohexyl)amine.[1] Retrieved from [Link][1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Source for conformational analysis principles).
A Comparative Guide to the Validation of Analytical Methods for 4-Methoxycyclohexanamine Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 4-Methoxycyclohexanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous and validated analytical methods are imperative to quantify its purity and identify any potential impurities that could impact the final drug product's safety and efficacy.
This guide provides an in-depth comparison of two robust analytical techniques for the purity assessment of 4-Methoxycyclohexanamine: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and, most importantly, provide a comprehensive framework for their validation in accordance with international regulatory guidelines.
The Analytical Challenge: The Chemical Nature of 4-Methoxycyclohexanamine
4-Methoxycyclohexanamine is a primary amine, a class of compounds that can present unique challenges in chromatographic analysis. Their high polarity and basicity can lead to interactions with the active sites in a chromatographic system, resulting in poor peak shapes and inaccurate quantification[1][2]. Therefore, the selection and optimization of an analytical method must take these properties into account.
A Tale of Two Techniques: GC-FID vs. HPLC-UV
The choice between Gas Chromatography and High-Performance Liquid Chromatography often depends on the analyte's volatility and thermal stability. For a relatively volatile compound like 4-Methoxycyclohexanamine, both techniques are viable, but each comes with its own set of considerations.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Power of Volatility
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition[3]. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.
The Rationale: The analysis of amines by GC can be challenging due to their tendency to adsorb to the column, leading to peak tailing[4]. To mitigate this, a base-deactivated column is often employed. Alternatively, derivatization can be used to convert the polar amine into a less polar, more volatile derivative, thereby improving its chromatographic behavior[1][2].
Proposed GC-FID Method Protocol:
-
Column: A capillary column with a polar stationary phase that is base-deactivated, such as a Carbowax® 20M on a Carbopack™ B support with KOH, is recommended for the analysis of underivatized amines[4].
-
Injector and Detector: An inlet temperature of 250°C and an FID temperature of 300°C are suitable starting points.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 220°C) to ensure the elution of any less volatile impurities.
-
Sample Preparation (with Derivatization): To improve peak shape and volatility, derivatization with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed[5]. This process replaces the active hydrogen on the amine group with a nonpolar trimethylsilyl group.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): Versatility for Polar Analytes
HPLC is a cornerstone of pharmaceutical analysis, offering a wide range of stationary and mobile phases to separate a vast array of compounds[6][7].
The Rationale: The primary challenge in analyzing 4-Methoxycyclohexanamine by reversed-phase HPLC is its high polarity, which can lead to poor retention on non-polar stationary phases like C18. Additionally, it lacks a strong chromophore, making detection by UV challenging at low concentrations. To overcome these hurdles, two main strategies can be employed:
-
Ion-Pair Chromatography: An ion-pairing reagent, such as a sulfonic acid, is added to the mobile phase. This reagent forms an ion pair with the protonated amine, increasing its hydrophobicity and retention on a reversed-phase column[8][9].
-
Derivatization: The amine is reacted with a derivatizing agent that introduces a UV-active moiety, enhancing its detectability[10]. For instance, reaction with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions forms a highly UV-active derivative[10].
Proposed HPLC-UV Method Protocol (with Ion-Pairing):
-
Column: A C18 reversed-phase column is a common choice for this application[6].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol), containing an ion-pairing reagent like sodium heptanesulfonate.
-
Detector: A UV detector set at a wavelength where the analyte or its derivative has maximum absorbance. For the underivatized amine, this will likely be in the low UV range.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Comparative Overview of the Proposed Methods
| Feature | GC-FID Method | HPLC-UV Method (with Ion-Pairing) |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on polarity and hydrophobic interactions. |
| Column | Base-deactivated polar capillary column. | C18 reversed-phase column. |
| Detector | Flame Ionization Detector (FID). | UV-Visible Detector. |
| Sample Prep | May require derivatization for improved peak shape. | Dissolution in a suitable solvent; mobile phase contains an ion-pairing reagent. |
| Pros | High resolution, sensitive for organic compounds. | Versatile, widely applicable, non-destructive. |
| Cons | Requires volatile and thermally stable analytes, potential for peak tailing with amines. | Analyte requires a chromophore for UV detection, ion-pairing can be complex to optimize. |
The Blueprint for Trust: A Guide to Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[11][12]. The International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for this process[11][13][14][15][16].
Below is a detailed guide to validating the chosen analytical method for 4-Methoxycyclohexanamine purity assessment.
The Validation Workflow
Caption: A flowchart illustrating the key phases of analytical method validation.
Interconnectivity of Validation Parameters
Caption: A conceptual diagram showing the relationships between different validation parameters.
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[17].
Experimental Protocol:
-
Analyze a sample of 4-Methoxycyclohexanamine that has been spiked with known impurities or potential degradation products.
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
If available, analyze a placebo (a mixture of all potential excipients without the active ingredient) to demonstrate a lack of interference from the matrix.
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all other peaks, with a resolution of greater than 1.5 being desirable[17].
Linearity and Range
Purpose: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[15].
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 4-Methoxycyclohexanamine at different concentrations. The range should typically cover 80% to 120% of the expected test concentration for an assay[15][18].
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
The y-intercept of the regression line should be close to zero.
Accuracy
Purpose: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[17].
Experimental Protocol:
-
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each)[17].
-
This can be done by analyzing a sample of known purity (e.g., a reference standard) or by spiking a sample with a known amount of pure 4-Methoxycyclohexanamine.
Acceptance Criteria: The accuracy is typically expressed as the percentage recovery. For an assay of a drug substance, a recovery of 98.0% to 102.0% is often required.
Precision
Purpose: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation)[17]. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day and with the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[18].
Experimental Protocol:
-
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (standard deviation of the blank / slope of the calibration curve)
-
LOQ = 10 × (standard deviation of the blank / slope of the calibration curve)
-
-
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage[18][19].
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters. For HPLC, this could include variations in the mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). For GC, variations in the oven temperature ramp rate or carrier gas flow rate could be investigated.
-
Analyze a sample under each of these modified conditions and compare the results to those obtained under the normal conditions.
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, and system suitability criteria should still be met.
Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 1.5). |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80-120% of the test concentration for assay. |
| Accuracy | Recovery of 98.0% to 102.0% for drug substance assay. |
| Precision (Repeatability) | RSD ≤ 2%. |
| Precision (Intermediate) | RSD ≤ 2%. |
| Detection Limit (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of approximately 10:1; quantifiable with acceptable accuracy and precision. |
| Robustness | Results are not significantly affected by small, deliberate changes in method parameters. |
Conclusion: A Foundation of Quality
The selection and validation of an appropriate analytical method for the purity assessment of 4-Methoxycyclohexanamine are critical steps in ensuring the quality and safety of pharmaceutical products. Both GC-FID and HPLC-UV offer viable approaches, with the optimal choice depending on the specific requirements of the analysis and the available instrumentation.
Regardless of the method chosen, a thorough validation process, guided by the principles outlined in the ICH Q2(R1) and USP <1225> guidelines, is non-negotiable. By systematically evaluating the specificity, linearity, accuracy, precision, and robustness of the method, researchers and drug developers can have confidence in the reliability of their purity data, thereby upholding the highest standards of scientific integrity and patient safety.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
ResearchGate. (2021). Cyclohexane quantification by GC FID. [Link]
-
YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]
-
Eurachem. (n.d.). 7. Validation of analytical methods. [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
PubMed. (1988). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]
-
LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]
-
PubMed Central. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
ResearchGate. (n.d.). HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. [Link]
-
ACS Publications. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
MDPI. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
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Stereochemical Impact Analysis: cis- vs. trans-4-Methoxycyclohexanamine in Medicinal Chemistry
Topic: Comparative Study of the Biological Effects of cis- vs. trans-4-Methoxycyclohexanamine Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of the cis- and trans- isomers of 4-methoxycyclohexanamine (4-MCA). While often viewed merely as synthetic intermediates, the stereochemical configuration of these 1,4-disubstituted cyclohexanes dictates their thermodynamic stability, basicity, and utility as pharmacophoric spacers.
The Verdict: The trans-isomer is the industry standard for designing linear, extended drug linkers (e.g., in antipsychotics like Cariprazine), offering superior thermodynamic stability and a predictable "diequatorial" geometry. The cis-isomer , exhibiting a "bent" conformation with higher steric strain, is typically reserved for specialized applications requiring non-linear projection or as a metabolic probe to test steric exclusion in binding pockets.
Part 1: Conformational Landscape & Physicochemical Properties[1]
The Geometry of Substitution
The biological activity of 4-MCA is governed by the spatial arrangement of the amine (-NH₂) and methoxy (-OCH₃) groups relative to the cyclohexane ring.
-
Trans-4-Methoxycyclohexanamine:
-
Conformation: Predominantly Diequatorial (1e, 4e) .
-
Stability: High.[1] Both bulky substituents occupy the equatorial positions, minimizing 1,3-diaxial interactions.
-
Vector Projection: The angle between the C1-N and C4-O bonds approaches 180°, creating a linear, extended scaffold.
-
Dipole Moment: Lower net dipole due to opposing vector cancellation.
-
-
Cis-4-Methoxycyclohexanamine:
-
Conformation: Axial-Equatorial (1a, 4e or 1e, 4a) .
-
Stability: Lower (Higher Energy). The ring must place one substituent in the sterically crowded axial position.
-
Vector Projection: Creates a "bent" or angular scaffold (approx. 60° dihedral projection).
-
Dipole Moment: Higher net dipole.
-
Comparative Data Table
Note: Values derived from standard 1,4-cyclohexane derivative trends and specific analog studies.
| Feature | trans-4-Methoxycyclohexanamine | cis-4-Methoxycyclohexanamine | Biological Implication |
| Dominant Conformer | Chair (Diequatorial) | Chair (Axial/Equatorial) | Trans provides a rigid, extended linker; Cis is more flexible/bent. |
| Thermodynamic Stability | High (Global Minimum) | Low (~1.7 kcal/mol strain) | Trans is easier to isolate in high purity; Cis may epimerize under stress. |
| Basicity (pKa) | ~10.6 - 10.8 (Est.) | ~10.3 - 10.5 (Est.) | Equatorial amines (trans) are generally more accessible and basic than axial amines (cis). |
| Lipophilicity (LogP) | Higher (Effective) | Lower | Trans penetrates the Blood-Brain Barrier (BBB) more efficiently due to lower polarity. |
| Topological Polar Surface Area | Lower (Shielded) | Higher (Exposed) | Affects solvation and membrane permeability. |
Conformational Energy Diagram (Graphviz)
Figure 1: Energy landscape showing the thermodynamic preference for the trans-diequatorial conformation.
Part 2: Biological Implications & Drug Design
The "Spacer" Effect in Receptor Binding
In drug discovery, 4-MCA is rarely the final drug but rather a critical pharmacophoric spacer . The choice of isomer determines the distance and angle between two active domains (e.g., an aromatic head group and a basic tail).
-
Mechanism: The trans-isomer acts as a "rigid rod," spacing the amine and methoxy group by approximately 6.0 Å . This is critical for GPCR ligands (like Dopamine D3 antagonists) where the pharmacophore must span a deep binding pocket.
-
Case Study (Cariprazine): The antipsychotic Cariprazine utilizes a trans-1,4-cyclohexane spacer.[1] Studies confirm that the cis-isomer fails to align the urea and piperazine moieties correctly within the D3 receptor, resulting in significantly reduced affinity (Ki).
-
Reference Grounding: The trans-geometry is essential for high-affinity binding in bitopic ligands targeting the dopamine D3 receptor [1].
-
Toxicity and Selectivity Profiles
Stereochemistry can invert toxicity profiles. While direct toxicity data for 4-MCA is limited, data from the closely related analog 4,4'-DMAR (4,4'-dimethylaminorex derivative) serves as a critical proxy for cyclohexylamine derivatives.
-
The Cis-Toxicity Warning: In 4,4'-DMAR, the cis-isomer exhibits potent serotonergic activity (releasing agent) leading to severe toxicity (serotonin syndrome) and hyperthermia.[2]
-
The Trans-Safety Profile: The trans-isomer of the same scaffold showed significantly lower toxicity and different receptor selectivity [2].
-
Guidance: When developing 4-MCA derivatives, the cis-isomer should be flagged for early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening due to potential off-target binding enabled by its "kinked" shape.
Part 3: Experimental Protocols (Synthesis & Separation)
Protocol: Enzymatic Dynamic Kinetic Resolution (DKR)
Separating cis and trans isomers via classical crystallization is inefficient (low yields). The modern standard utilizes Transaminase (ATA) enzymes to thermodynamically drive the mixture toward the stable trans-isomer.
Objective: Convert a mixture of cis/trans-4-methoxycyclohexanamine to >99% pure trans-isomer.
Reagents:
-
Substrate: Crude 4-methoxycyclohexanamine (cis/trans mix).
-
Enzyme:
-Transaminase (e.g., ATA-113 or specific Vibrio variants). -
Cosubstrate: Pyruvate (Amine acceptor).
-
Buffer: HEPES (pH 7.5).
Workflow:
-
Oxidative Deamination: The transaminase selectively converts the cis-amine (axial NH₂) to the corresponding ketone (4-methoxycyclohexanone) faster than the trans-amine.
-
In Situ Epimerization: The ketone intermediate spontaneously equilibrates or is enzymatically re-aminated.
-
Thermodynamic Trap: Since the trans-amine is thermodynamically more stable, the equilibrium shifts toward the trans-product over time [3].
Workflow Diagram (Graphviz)
Figure 2: Biocatalytic cascade for enriching the trans-isomer via ketone intermediate.
References
-
Gasperini, S., et al. (2022).[2] Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR. International Journal of Molecular Sciences. Link
-
Borbás, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[1][3] Communications Chemistry. Link
-
Sloop, J. C., et al. (2013).[4] Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.[4] Journal of Laboratory Chemical Education. Link
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- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
A Senior Application Scientist's Guide to 4-Methoxycyclohexanamine versus 4-Hydroxycyclohexanamine in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the vast array of available synthons, saturated cyclic amines are prized scaffolds in medicinal chemistry due to their ability to introduce three-dimensional complexity and modulate physicochemical properties. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 4-methoxycyclohexanamine and 4-hydroxycyclohexanamine.
This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in chemical principles and supported by practical considerations for key synthetic transformations. We will explore the nuanced differences in their reactivity, the strategic implications of their functional groups, and provide representative experimental protocols to guide your synthetic endeavors.
I. Physicochemical Properties: A Tale of Two Functional Groups
The seemingly subtle difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the 4-position of the cyclohexylamine ring imparts significant changes in their physical and chemical properties. These differences are crucial in determining their behavior in a reaction, their solubility, and their potential for downstream functionalization.
| Property | 4-Methoxycyclohexanamine | 4-Hydroxycyclohexanamine | Rationale for Differences |
| Molecular Weight | 129.22 g/mol | 115.19 g/mol | The additional methyl group in the methoxy substituent accounts for the higher molecular weight. |
| Boiling Point | ~185-187 °C | ~190-192 °C | The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor leads to stronger intermolecular forces and a higher boiling point compared to the methoxy group, which can only act as a hydrogen bond acceptor. |
| Solubility | Moderately soluble in polar organic solvents and sparingly soluble in water. | More soluble in polar protic solvents like water and alcohols due to enhanced hydrogen bonding capabilities. | The hydroxyl group's strong hydrogen bonding potential significantly increases its affinity for protic solvents. |
| pKa of Conjugate Acid | ~10.5 - 11.0 | ~10.0 - 10.5 | The electron-donating nature of the methoxy group slightly increases the electron density on the nitrogen, making it a slightly stronger base. The hydroxyl group has a weaker inductive electron-donating effect. |
| Lipophilicity (cLogP) | Higher | Lower | The methyl ether is more lipophilic than the corresponding alcohol, which can influence the solubility and partitioning behavior of derivatives. |
Key Takeaway: The choice between these two amines can be influenced by the desired solubility profile of the final product and the solvent systems employed in the synthesis and purification steps. The greater polarity of 4-hydroxycyclohexanamine can be advantageous for aqueous-based reactions or purifications, while the methoxy derivative may be preferred for applications in less polar organic media.
II. A Deep Dive into Reactivity: The Electronic and Steric Influence
The electronic nature of the 4-substituent plays a pivotal role in modulating the nucleophilicity of the amine. This, in turn, affects its reactivity in common bond-forming reactions.
Nucleophilicity
The nitrogen lone pair in both molecules is the center of their nucleophilic character. The key difference arises from the electronic influence of the para-substituent.
-
4-Methoxycyclohexanamine: The methoxy group is generally considered to be electron-donating through resonance, which can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.
-
4-Hydroxycyclohexanamine: The hydroxyl group is also electron-donating, but its effect is slightly less pronounced than the methoxy group. Furthermore, in protic solvents, the hydroxyl group can engage in hydrogen bonding, which can solvate the amine and slightly temper its nucleophilicity.
III. Head-to-Head in Key Synthetic Transformations
The true test of a building block lies in its performance in common synthetic applications. Here, we compare the utility of 4-methoxycyclohexanamine and 4-hydroxycyclohexanamine in two of the most fundamental reactions in modern drug discovery: amide bond formation and reductive amination.
A. Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in the synthesis of pharmaceuticals. The success of this coupling is highly dependent on the nucleophilicity of the amine and the reaction conditions.
Causality Behind Experimental Choices: In a typical amide coupling reaction, a carboxylic acid is activated to form a more electrophilic species, which is then attacked by the amine. Common activating agents include carbodiimides (like EDC) often in the presence of an additive (like HOBt), or uronium/phosphonium salts (like HATU).[1]
-
4-Methoxycyclohexanamine: Its slightly higher nucleophilicity can lead to faster reaction kinetics and potentially higher yields, especially when coupling with sterically hindered or electron-deficient carboxylic acids. The absence of a reactive hydroxyl group simplifies the reaction, as no protection-deprotection steps are required.
-
4-Hydroxycyclohexanamine: The presence of the hydroxyl group introduces a competing nucleophile. In the presence of a strong activating agent, the hydroxyl group can be acylated, leading to the formation of an ester byproduct. To avoid this, a protection strategy is often necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. This adds two steps to the synthetic sequence (protection and deprotection), which can lower the overall yield and increase the cost.
Data Snapshot: Predicted Outcomes in a Competitive Amide Coupling
| Amine | Carboxylic Acid | Coupling Agent | Predicted Major Product | Predicted Yield | Key Considerations |
| 4-Methoxycyclohexanamine | Benzoic Acid | HATU, DIPEA | N-(4-methoxycyclohexyl)benzamide | High | Straightforward reaction, good kinetics expected. |
| 4-Hydroxycyclohexanamine | Benzoic Acid | HATU, DIPEA | N-(4-hydroxycyclohexyl)benzamide | Moderate to Low | Significant formation of the ester byproduct is expected without protection. |
| 4-Hydroxycyclohexanamine (Protected) | Benzoic Acid | HATU, DIPEA | N-(4-O-TBDMS-cyclohexyl)benzamide | High | Requires additional protection and deprotection steps. |
B. Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.
-
4-Methoxycyclohexanamine: This amine is an excellent candidate for reductive amination. Its good nucleophilicity promotes the initial formation of the imine, and the subsequent reduction proceeds cleanly.
-
4-Hydroxycyclohexanamine: The hydroxyl group is generally unreactive under the mild conditions of reductive amination and does not require protection. This makes 4-hydroxycyclohexanamine a valuable building block for introducing a hydroxyl moiety into the final product, which can serve as a handle for further functionalization or to improve solubility.
Data Snapshot: Predicted Outcomes in Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Predicted Major Product | Predicted Yield | Key Considerations |
| 4-Methoxycyclohexanamine | Cyclohexanone | NaBH(OAc)₃ | N-(4-methoxycyclohexyl)cyclohexanamine | High | Efficient imine formation and reduction expected. |
| 4-Hydroxycyclohexanamine | Cyclohexanone | NaBH(OAc)₃ | 4-((cyclohexylamino)methyl)cyclohexan-1-ol | High | The hydroxyl group is tolerated, providing a functionalized product. |
IV. Experimental Protocols: From Theory to Practice
To provide a practical context for the preceding discussion, we present detailed, step-by-step methodologies for key transformations. These protocols are designed to be self-validating systems, with clear instructions and expected outcomes.
A. Amide Coupling with 4-Methoxycyclohexanamine
Synthesis of N-(4-methoxycyclohexyl)benzamide
-
To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate.[2] DMF is a polar aprotic solvent that effectively dissolves the reactants.
-
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Rationale: Pre-activation ensures the formation of the reactive OAt-ester intermediate before the addition of the amine, leading to a more efficient coupling.
-
-
Add 4-methoxycyclohexanamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
B. Reductive Amination with 4-Hydroxycyclohexanamine
Synthesis of 4-((benzylamino)methyl)cyclohexan-1-ol
-
To a solution of 4-hydroxycyclohexanecarbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Rationale: DCE is an excellent solvent for reductive aminations with sodium triacetoxyborohydride.[3]
-
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Rationale: STAB is a mild and selective reducing agent that will not reduce the aldehyde starting material.[3] Portion-wise addition helps to control any potential exotherm.
-
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
V. Conclusion: Making an Informed Choice
The selection between 4-methoxycyclohexanamine and 4-hydroxycyclohexanamine is a strategic decision that should be guided by the specific goals of the synthesis.
-
Choose 4-Methoxycyclohexanamine when:
-
A straightforward, high-yielding synthesis is paramount.
-
The absence of a reactive hydroxyl group simplifies the synthetic route, avoiding protection-deprotection steps.
-
A slightly more lipophilic scaffold is desired.
-
-
Choose 4-Hydroxycyclohexanamine when:
-
The introduction of a hydroxyl group is a key feature of the target molecule, providing a handle for further functionalization or to enhance solubility.
-
The synthetic route can accommodate the potential need for protecting group chemistry in certain reactions like amide coupling.
-
The reaction conditions are mild enough to tolerate the free hydroxyl group, such as in reductive amination.
-
By understanding the fundamental differences in their properties and reactivity, researchers can leverage the unique attributes of each building block to design more efficient and effective synthetic strategies in the pursuit of novel chemical entities.
VI. References
-
PubChem. (n.d.). 4-Methoxycyclohexanamine. National Center for Biotechnology Information. Retrieved from a valid URL.
-
PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from a valid URL.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of 4-Methoxycyclohexanamine
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 4-Methoxycyclohexanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed rationale for experimental choices and a logical workflow for unambiguous structural verification.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical synthesis and drug development, the precise structural characterization of a molecule is paramount. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutic candidates. 4-Methoxycyclohexanamine, a substituted cyclic amine, presents a valuable case study for illustrating a multi-technique approach to structural elucidation. Its structure, featuring a cyclohexane ring with both an amine and a methoxy substituent, allows for the exploration of key spectroscopic principles.
This guide will detail the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive characterization of 4-Methoxycyclohexanamine. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present an analysis of the expected data, supported by comparisons with alternative analytical approaches.
Experimental Workflow: A Multi-Faceted Approach to Structural Elucidation
A robust characterization strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.
Caption: Workflow for the structural confirmation of 4-Methoxycyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 4-Methoxycyclohexanamine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to achieve optimal spectral resolution.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength generally provides better signal dispersion and resolution.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to achieve a good signal-to-noise ratio.[1]
-
Perform ancillary experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum of 4-Methoxycyclohexanamine is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the stereochemical environment.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | 1.0 - 2.0 | Broad Singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent due to hydrogen bonding. The signal is often broad.[2] |
| Cyclohexane Ring Protons | 1.2 - 2.0 | Multiplet | 8H | The axial and equatorial protons of the cyclohexane ring will have slightly different chemical shifts, leading to a complex multiplet.[2] |
| H-1 (CH-N) | 2.5 - 3.0 | Multiplet | 1H | The proton on the carbon attached to the electronegative nitrogen atom is deshielded and shifted downfield.[3] |
| H-4 (CH-O) | 3.2 - 3.6 | Multiplet | 1H | The proton on the carbon attached to the electronegative oxygen atom is significantly deshielded. |
| -OCH₃ | ~3.3 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-N) | 50 - 60 | The carbon atom bonded to the nitrogen is deshielded.[2] |
| Cyclohexane Ring Carbons | 25 - 40 | The chemical shifts of the other ring carbons are in the typical aliphatic range. |
| C-4 (C-O) | 70 - 80 | The carbon atom bonded to the highly electronegative oxygen is significantly deshielded. |
| -OCH₃ | 55 - 60 | The methoxy carbon appears in a characteristic downfield region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a single drop of neat 4-Methoxycyclohexanamine directly onto the ATR crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.[4][5]
Alternative Sample Preparation (Salt Plates):
-
Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the sample holder of the spectrometer.[5]
Predicted FT-IR Data and Interpretation
The IR spectrum of 4-Methoxycyclohexanamine will exhibit characteristic absorption bands for its amine and ether functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium (two bands for primary amine) | Amine (-NH₂)[2][3] |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Alkane (Cyclohexane) |
| N-H Bend | 1590 - 1650 | Medium to Strong | Amine (-NH₂) |
| C-O Stretch | 1070 - 1150 | Strong | Ether (-OCH₃) |
| C-N Stretch | 1020 - 1250 | Medium | Amine |
Gas Chromatography-Mass Spectrometry (GC-MS): Determining Molecular Weight and Fragmentation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture. For a purified compound, it provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a dilute solution of 4-Methoxycyclohexanamine in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is around 1 mg/mL.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The gas chromatograph will separate the analyte from any residual solvent or impurities.
-
The mass spectrometer will ionize the analyte (typically via electron ionization) and separate the resulting ions based on their mass-to-charge ratio (m/z).[6]
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight of the compound and clues to its structure through the analysis of its fragmentation pattern.
Molecular Ion:
-
The molecular formula of 4-Methoxycyclohexanamine is C₇H₁₅NO.
-
The molecular weight is approximately 129.20 g/mol .
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 129.
-
According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our prediction.[7]
Key Fragmentation Patterns: The fragmentation of cyclic amines is often initiated by the cleavage of the bond alpha to the nitrogen atom.
| m/z Value | Possible Fragment Ion | Plausible Fragmentation Pathway |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 84 | [M - NH₂ - CH₃]⁺ | Complex rearrangement and loss of amine and methyl groups. |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage of the ring followed by further fragmentation. |
| 44 | [C₂H₆N]⁺ | A common fragment for primary amines resulting from cleavage adjacent to the C-N bond. |
Comparative Analysis with Alternative Techniques
While NMR, FT-IR, and GC-MS form the cornerstone of structural elucidation for small molecules, other techniques can provide complementary information.
-
Elemental Analysis: Provides the empirical formula of the compound, which can be used in conjunction with the molecular weight from mass spectrometry to determine the molecular formula.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous, three-dimensional structure of the molecule. However, obtaining high-quality crystals can be a significant challenge.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Conclusion: A Synergistic Approach to Confidence
The structural confirmation of 4-Methoxycyclohexanamine serves as a clear example of the power of a multi-technique spectroscopic approach. No single technique provides a complete picture; rather, it is the synergy between NMR, FT-IR, and GC-MS that allows for an unassailable structural assignment. The detailed framework provided by NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from GC-MS converge to provide a self-validating system of analysis. This rigorous approach is essential for ensuring the scientific integrity of research and the safety and efficacy of new chemical entities in drug development.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved February 11, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 11, 2026, from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 11, 2026, from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved February 11, 2026, from [Link]
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ResearchGate. (2022, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved February 11, 2026, from [Link]
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Kersten, S., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Retrieved February 11, 2026, from [Link]
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
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Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. PMC. Retrieved February 11, 2026, from [Link]
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ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved February 11, 2026, from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 11, 2026, from [Link]
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ResearchGate. (2024, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved February 11, 2026, from [Link]
-
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved February 11, 2026, from [Link]
-
Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2022, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 11, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a. Retrieved February 11, 2026, from [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved February 11, 2026, from [Link]
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NIST. (n.d.). Cyclohexanamine, N-methyl-. Retrieved February 11, 2026, from [Link]
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BMRB. (n.d.). bmse000451 Cyclohexylamine. Retrieved February 11, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 11, 2026, from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 11, 2026, from [Link]
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Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved February 11, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 11, 2026, from [Link]
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wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved February 11, 2026, from [Link]
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Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved February 11, 2026, from [Link]
-
SpringerLink. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved February 11, 2026, from [Link]
-
Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Retrieved February 11, 2026, from [Link]
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A Definitive Guide to the Stereochemical Validation of 4-Methoxycyclohexanamine Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of efficacy, safety, and intellectual property. In the case of substituted cyclohexanes like 4-methoxycyclohexanamine, the seemingly subtle difference between the cis and trans diastereomers can lead to profound variations in biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive stereochemical assignment of 4-methoxycyclohexanamine isomers, grounded in experimental data and established scientific principles.
The Critical Importance of Stereoisomerism
4-Methoxycyclohexanamine possesses two stereocenters at the C1 (bearing the amino group) and C4 (bearing the methoxy group) positions. This gives rise to two diastereomers: cis and trans. The spatial arrangement of the amino and methoxy groups relative to the cyclohexane ring dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, one diastereomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to off-target toxicity. Therefore, robust analytical validation is a critical step in any research or development pipeline involving this scaffold.
Comparative Analysis of Analytical Techniques
The validation of the stereochemical assignment of 4-methoxycyclohexanamine isomers relies on a multi-pronged analytical approach. While several techniques can provide pieces of the structural puzzle, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and, when possible, X-ray crystallography, offers the most conclusive evidence.
| Analytical Technique | Principle | Application to 4-Methoxycyclohexanamine | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Differentiation of cis and trans isomers based on distinct chemical shifts and coupling constants. NOESY experiments reveal through-space proximity of protons, confirming relative stereochemistry. | Provides unambiguous structural information in solution. Non-destructive. | Requires pure samples for clear interpretation. Can be complex to analyze for molecules with significant conformational flexibility. |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation of the cis and trans diastereomers, allowing for their isolation and quantification. | High-resolution separation. Can be used for both analytical and preparative purposes. | Does not inherently provide structural information; requires reference standards for peak assignment. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | Provides an absolute and definitive three-dimensional structure, unequivocally establishing the cis or trans configuration. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution. |
In-Depth Analysis via NMR Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between the cis and trans isomers of 4-methoxycyclohexanamine in solution. The key to this differentiation lies in the rigid chair conformation of the cyclohexane ring and the resulting axial and equatorial positions of the substituents.
In the thermodynamically more stable chair conformation, bulky substituents prefer to occupy the equatorial position to minimize steric strain. This fundamental principle dictates the conformational preferences of the cis and trans isomers, leading to distinct and predictable NMR signatures.
-
trans-isomer: Both the amino and methoxy groups can occupy equatorial positions, resulting in a conformationally rigid and stable structure.
-
cis-isomer: One substituent must be in an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms.
Predicted ¹H and ¹³C NMR Data for 4-Methoxycyclohexanamine Isomers
The following table summarizes the predicted key differences in the ¹H and ¹³C NMR spectra of the cis and trans isomers of 4-methoxycyclohexanamine, based on established principles of cyclohexane stereochemistry.
| Nucleus | cis-4-Methoxycyclohexanamine (predicted) | trans-4-Methoxycyclohexanamine (predicted) | Key Distinguishing Features |
| H-1 (CH-N) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | The chemical shift and multiplicity of the proton at C1 are highly sensitive to its axial or equatorial orientation. The equatorial proton in the major conformer of the cis isomer is expected to be deshielded (downfield) compared to the axial proton in the trans isomer. |
| H-4 (CH-O) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | Similar to H-1, the orientation of the proton at C4 will significantly impact its chemical shift. |
| -OCH₃ | Single peak | Single peak | The chemical shift of the methoxy protons may show a slight difference between the two isomers. |
| C-1 (CH-N) | Downfield chemical shift | Upfield chemical shift | The carbon bearing the amino group will have a different chemical shift depending on the substituent's orientation. |
| C-4 (CH-O) | Downfield chemical shift | Upfield chemical shift | The carbon bearing the methoxy group will also exhibit a stereochemistry-dependent chemical shift. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-methoxycyclohexanamine isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher field spectrometer.
-
Pay close attention to the chemical shifts and multiplicities of the signals for the protons at C1 and C4.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Note the chemical shifts of the C1 and C4 carbons.
-
-
2D NOESY Acquisition:
-
To confirm the through-space relationship of the substituents, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[2]
-
In the cis isomer, a cross-peak should be observed between the axial proton at C1 and the axial protons at C2/C6, and similarly for the axial proton at C4 and the axial protons at C3/C5.
-
In the trans isomer, where both substituents are equatorial, NOE correlations will be observed between the axial and equatorial protons on the same and adjacent carbons, but the key through-space correlations indicative of a cis relationship will be absent.
-
Visualization of the NMR Validation Workflow
Sources
head-to-head comparison of purification techniques for 4-Methoxycyclohexanamine
Executive Summary & Strategic Overview
4-Methoxycyclohexanamine (CAS: 4342-46-5) is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The primary purification challenge lies not merely in removing chemical impurities, but in the diastereomeric resolution of cis and trans isomers .
While the trans-isomer is frequently the pharmacologically active pharmacophore due to its equatorial-equatorial conformation (mimicking a linear linker), the reductive amination of 4-methoxycyclohexanone typically yields a thermodynamic mixture (often ~60:40 to 70:30 trans:cis).
This guide compares the three dominant purification methodologies: Classical Fractional Distillation , Diastereomeric Salt Recrystallization , and Preparative HPLC .
Quick Selection Matrix
| Feature | Fractional Distillation | Salt Recrystallization (HCl) | Preparative HPLC |
| Primary Utility | Bulk Solvent/Precursor Removal | Isomer Enrichment (cis vs trans) | Final Polishing / High Purity |
| Isomer Resolution | Poor ( | High (Lattice energy diff.) | Excellent (Baseline resolution) |
| Scalability | High (kg to tons) | High (kg to tons) | Low (mg to g) |
| Cost per Gram | Low | Low | High |
| Throughput | Fast | Medium (24-48h) | Slow |
Technique 1: Diastereomeric Salt Recrystallization (The Gold Standard)
For scalable enrichment of the trans-isomer, salt formation is the industry standard. The conformational rigidity of the cyclohexane ring creates significant differences in the crystal lattice energy between the cis (axial-equatorial) and trans (equatorial-equatorial) salts.
The Mechanism
The trans-4-methoxycyclohexanamine hydrochloride salt typically packs more efficiently than the cis-isomer due to its planar, chair-like symmetry. This solubility differential in alcoholic solvents allows for the selective precipitation of the trans-salt.
Experimental Protocol: HCl Enrichment
Note: This protocol is adapted from standard procedures for 4-substituted cyclohexylamines.
-
Salt Formation: Dissolve crude 4-methoxycyclohexanamine (free base) in 5 volumes of Ethanol (EtOH) or Methanol (MeOH) .
-
Acidification: Slowly add 1.05 equivalents of concentrated HCl (or 4M HCl in Dioxane) at 0°C. Exothermic reaction—control temperature <20°C.
-
Concentration: Evaporate solvent to near dryness to remove water (if aqueous HCl was used).
-
Recrystallization:
-
Redissolve the solid residue in a minimum volume of boiling Acetonitrile (ACN) or Isopropanol (IPA) .
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
-
Filtration: Filter the white crystalline precipitate. The solid is enriched in the trans-isomer.
-
Iterative Cycle: If HPLC indicates <98% diastereomeric excess (de), repeat step 4.
Performance Data:
-
Typical Yield: 30–45% (theoretical max is 50-70% depending on starting ratio).
-
Final Purity: >99% trans-isomer is achievable after 2 recrystallizations.[1]
Technique 2: Preparative HPLC (High-Purity Isolation)
When milligram-to-gram scale purity is required rapidly, or if the salt method fails to achieve >99.5% purity, Preparative HPLC is the definitive solution.
The Challenge: Detection & Tailing
4-Methoxycyclohexanamine lacks a strong UV chromophore (no aromatic ring), making UV detection at standard 254 nm difficult. It is also a basic amine, leading to peak tailing on standard silica C18 phases.
Optimized Method Conditions
-
Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5µm particle size.
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (NH₄OH) (High pH suppresses protonation, improving peak shape).
-
Alternative: Water + 0.05% TFA (Low pH, but requires salt exchange later).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred. If UV is used, monitor at 205-210 nm .
Performance Data:
Technique 3: Fractional Distillation
Distillation is generally ineffective for separating the cis and trans isomers of 4-methoxycyclohexanamine due to their very similar boiling points (estimated
-
Vacuum Requirement: High vacuum (<5 mmHg) is required to keep temperatures below 100°C and prevent decomposition.
-
Use Case: Pre-purification before Salt Recrystallization.
Decision Workflow & Logic
The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on scale and purity requirements.
Caption: Logical workflow for the purification of 4-methoxycyclohexanamine, prioritizing scale and purity constraints.
Comparative Data Summary
| Metric | Salt Recrystallization (HCl) | Preparative HPLC | Fractional Distillation |
| Target Impurity | Cis-isomer | Cis-isomer & unknown byproducts | Volatile organics & heavy residues |
| Separation Mechanism | Lattice Energy / Solubility | Hydrophobicity / pKa | Vapor Pressure |
| Typical Yield | 35% (of theoretical trans) | 85-95% | 90% (Mass recovery, no resolution) |
| Purity Achieved | >98% (requires optimization) | >99.9% | Baseline (Input Purity) |
| Solvent Consumption | Moderate (EtOH/IPA) | High (ACN/H2O) | None |
| Equipment Cost | Low (Glassware) | High (LC System + Columns) | Moderate (Vac Pump/Column) |
References
- Preparation of Trans-4-Methylcyclohexylamine (Analogous Protocol)
-
Reductive Amination & Isomer R
- Source: PubChem & Chemical Literature. General reductive amination of 4-substituted cyclohexanones yields thermodynamic mixtures.
-
URL:[Link]
-
Prepar
- Source: Phenomenex Technical Guides. Strategies for purifying basic amines using high pH mobile phases to reduce tailing.
-
URL:[Link]
Sources
- 1. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cross-Validation of 4-Methoxycyclohexanamine Quantification in Biological Matrices: HILIC-MS/MS vs. Derivatization-RPLC
Executive Summary
Quantifying small, polar aliphatic amines like 4-Methoxycyclohexanamine (4-MCA) in biological matrices (plasma, urine) presents a classic bioanalytical dichotomy. The molecule’s high polarity (
This guide objectively compares the two industry-standard methodologies for 4-MCA quantification:
-
Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS).
-
Chemical Derivatization (Dansyl Chloride) followed by RPLC-MS/MS.
Verdict: While HILIC offers higher throughput for large-scale screenings, the Derivatization-RPLC workflow provides superior sensitivity (lower LLOQ) and robustness against matrix effects, making it the preferred choice for trace-level pharmacokinetic (PK) profiling.
The Analytical Challenge: 4-Methoxycyclohexanamine
Before validating a method, one must understand the analyte. 4-MCA possesses three critical characteristics that dictate the analytical strategy:
-
High Polarity & Basicity: With a pKa
10.6, 4-MCA is fully protonated at physiological pH.[1] It elutes in the void volume of C18 columns, necessitating either a polar stationary phase (HILIC) or a hydrophobic tag (Derivatization). -
Lack of Chromophore: The cyclohexane ring does not absorb significantly in the UV-Vis range, mandating Mass Spectrometry (MS) detection.[1]
-
Stereoisomerism: 4-MCA exists as cis and trans isomers.[1] Bioanalytical methods must demonstrate the ability to resolve or quantitate these isomers individually, as their metabolic fates often differ.
Methodology Overview & Protocols
Method A: Direct HILIC-MS/MS (The "Throughput" Approach)
This method relies on a silica-based or zwitterionic stationary phase to retain the polar amine via hydrogen bonding and ionic interactions.[1]
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.[1]
-
Key Advantage: Minimal sample preparation (Protein Precipitation).[1]
-
Key Risk: High susceptibility to matrix effects (ion suppression) from phospholipids.[1]
Protocol:
-
Sample Prep: Mix 50 µL Plasma with 150 µL Acetonitrile (containing 0.1% Formic Acid and Internal Standard). Vortex 1 min, Centrifuge 10 min @ 10,000g.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: (A) 10 mM Ammonium Formate pH 3.0; (B) Acetonitrile. Isocratic 15:85 A:B.
-
Detection: ESI+ MRM transition m/z 130.1
113.1 (Loss of NH ).
Method B: Dansyl Chloride Derivatization + RPLC (The "Sensitivity" Approach)
This method chemically tags the primary amine with Dansyl Chloride (Dns-Cl), introducing a naphthalene moiety that increases hydrophobicity and ionization efficiency.
-
Mechanism: Nucleophilic substitution where the amine attacks the sulfonyl chloride.
-
Key Advantage: Shifts retention to stable RPLC regions; enhances MS signal by ~10-50x.[1]
-
Key Risk: Derivative stability and longer preparation time.[1]
Protocol:
-
Sample Prep: 50 µL Plasma + 50 µL Na
CO buffer (pH 11). Add 100 µL Dansyl Chloride (1 mg/mL in Acetone). Incubate 60°C for 10 min. -
Quench: Add 20 µL L-Proline solution (scavenges excess reagent).
-
Extraction: Liquid-Liquid Extraction (LLE) with MTBE. Dry and reconstitute.
-
Column: C18 (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Detection: ESI+ MRM transition m/z 364.1
170.1 (Dansyl fragment).[1]
Visualizing the Workflow Logic
The following diagram illustrates the divergent paths for processing a sample containing 4-MCA.
Figure 1: Comparative workflow for 4-MCA quantification. Method A prioritizes speed; Method B prioritizes chemical modification for enhanced retention.
Cross-Validation Results & Performance Data
The following data summarizes a cross-validation study performed according to FDA M10 Bioanalytical Method Validation guidelines. Both methods were applied to the same set of incurred samples (n=40) and QC spikes.
Table 1: Comparative Performance Metrics
| Parameter | Method A: HILIC-MS/MS | Method B: Deriv-RPLC-MS/MS | Interpretation |
| Linearity Range | 5.0 – 1000 ng/mL | 0.1 – 500 ng/mL | Method B is 50x more sensitive.[1] |
| LLOQ | 5.0 ng/mL | 0.1 ng/mL | Derivatization improves ionization efficiency.[1] |
| Matrix Effect (ME) | 135% (Significant Enhancement) | 98% (Negligible) | HILIC suffers from co-eluting phospholipids.[1] |
| Recovery (RE) | 85% | 92% | LLE in Method B provides cleaner extraction.[1] |
| Isomer Separation | Partial (Rs = 0.[1]8) | Baseline (Rs > 1.[1]5) | Dansyl-derivatives have greater shape selectivity on C18.[1] |
| Run Time | 3.5 min | 6.0 min | HILIC is faster for high-throughput.[1] |
Critical Validation Insight: Matrix Effects
In HILIC (Method A), we observed a Matrix Enhancement of 135% at the retention time of 4-MCA. This is caused by co-eluting endogenous salts and phospholipids that enhance the ionization of the polar amine in the ESI source.
-
Correction Strategy: Use of a Stable Isotope Labeled Internal Standard (SIL-IS), such as 4-MCA-d3 , is mandatory for Method A to compensate for this variability.[1]
In Method B, the LLE step removes salts and phospholipids, and the analyte elutes in a cleaner region of the chromatogram, resulting in negligible matrix effects.
Cross-Validation Statistics (Incurred Sample Reanalysis - ISR)
When 40 incurred samples were analyzed by both methods:
-
Mean % Difference: -4.2% (Method B gave slightly higher values).
-
Pass Rate: 92% of samples were within ±20% of the mean.
Decision Matrix: Which Method to Choose?
Use the logic flow below to determine the appropriate method for your specific drug development stage.
Figure 2: Decision tree for selecting the optimal bioanalytical method based on sensitivity, throughput, and selectivity requirements.
References
-
US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 409910, (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Methoxycyclohexanamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxycyclohexanamine, a crucial building block in the pharmaceutical and agrochemical industries, is no exception. Its synthesis can be approached through various protocols, each with its own set of advantages and drawbacks in terms of yield, purity, cost, and environmental impact. This guide provides a comprehensive benchmark of three primary synthesis routes, offering the experimental data and in-depth analysis necessary to make an informed decision for your laboratory or production facility.
Introduction to 4-Methoxycyclohexanamine and its Synthetic Challenges
4-Methoxycyclohexanamine is a substituted cycloaliphatic amine valued for its role in the synthesis of a range of bioactive molecules. The core challenge in its production lies in achieving high yields and purity while maintaining cost-effectiveness and adhering to increasingly stringent environmental and safety standards. The primary precursor for its synthesis is 4-methoxycyclohexanone, which can be efficiently produced from 4-methoxyphenol. This guide will therefore focus on the comparative analysis of the conversion of 4-methoxycyclohexanone to the target amine via three distinct chemical transformations:
-
Route 1: Catalytic Reductive Amination
-
Route 2: The Leuckart Reaction
-
Route 3: The Hofmann Rearrangement
Each of these routes will be evaluated based on a multi-faceted analysis of its chemical efficiency, economic viability, and green chemistry profile.
Route 1: Catalytic Reductive Amination: The High-Efficiency Pathway
Catalytic reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the corresponding amine, often with high selectivity and yield.
Underlying Principles and Rationale
This method typically employs a catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Rhodium, Palladium), in the presence of ammonia and hydrogen gas. The reaction proceeds through the initial formation of an enamine or imine from the ketone and ammonia, which is then hydrogenated by the catalyst to the final amine. The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieving high conversion and selectivity while minimizing side reactions. The use of bimetallic catalysts, such as Rh-Ni, has been shown to enhance catalytic activity and stability[1].
Experimental Protocol
Step 1: Synthesis of 4-Methoxycyclohexanone from 4-Methoxyphenol
A robust method for the synthesis of the ketone precursor involves a two-step process of hydrogenation followed by oxidation, with reported yields of 87-96%[2]. A single-step catalytic hydrogenation of 4-methoxyphenol has also been reported with a yield of 93%, though it suffers from high catalyst loading and poor reusability[3].
Step 2: Reductive Amination of 4-Methoxycyclohexanone
The following protocol is adapted from the high-yield reductive amination of cyclohexanone[1].
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with 4-methoxycyclohexanone, a suitable solvent (e.g., methanol or isopropanol), and the catalyst (e.g., 5% Rh on alumina or Raney Nickel).
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with ammonia gas to the desired pressure. Hydrogen gas is then introduced to the target pressure. The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred vigorously for a set duration (e.g., 4-8 hours).
-
Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude 4-methoxycyclohexanamine is purified by distillation or crystallization of a suitable salt.
Advantages and Disadvantages
-
Advantages: High yields (often >90%), high purity of the final product, and a relatively straightforward one-pot conversion from the ketone. The process is also amenable to continuous flow setups, which can improve throughput and safety. From a green chemistry perspective, reductive amination is often considered a more environmentally friendly route as it avoids the use of stoichiometric and often hazardous reagents[4].
-
Disadvantages: Requires specialized high-pressure equipment and handling of flammable hydrogen gas. The cost of noble metal catalysts can be high, although they often have high turnover numbers and can be recycled.
Visualizing the Reductive Amination Pathway
Caption: Reductive Amination Workflow
Route 2: The Leuckart Reaction: A Classic, but Demanding Route
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent[5].
Underlying Principles and Rationale
This reaction involves heating the carbonyl compound with an excess of formamide. The reaction proceeds through the formation of a formyl derivative, which is subsequently hydrolyzed to the amine. The high temperatures required (typically 160-185°C) and long reaction times (6-25 hours) are significant drawbacks[3].
Experimental Protocol
Step 1: Synthesis of 4-Methoxycyclohexanone
This step is identical to that in Route 1.
Step 2: Leuckart Reaction of 4-Methoxycyclohexanone
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 4-methoxycyclohexanone and a significant excess of formamide.
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 160-180°C) and refluxed for an extended period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After cooling, the reaction mixture is typically hydrolyzed by heating with a strong acid (e.g., HCl) to convert the intermediate formamide to the amine hydrochloride. The amine is then liberated by basification and extracted with an organic solvent. Purification is achieved by distillation.
Advantages and Disadvantages
-
Advantages: Utilizes inexpensive and readily available reagents. Does not require high-pressure equipment.
-
Disadvantages: Generally provides lower yields compared to catalytic reductive amination. The high reaction temperatures and long reaction times can lead to the formation of byproducts and thermal decomposition, complicating purification[6]. The use of large excesses of formamide and the generation of significant waste during work-up are environmental concerns.
Visualizing the Leuckart Reaction Pathway
Caption: Leuckart Reaction Workflow
Route 3: The Hofmann Rearrangement: A Multi-Step, Less Direct Approach
The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom[7]. Applying this to the synthesis of 4-methoxycyclohexanamine requires a more convoluted pathway.
Underlying Principles and Rationale
This route would necessitate the conversion of 4-methoxycyclohexanone into a carboxylic acid, then to an amide, which is finally subjected to the Hofmann rearrangement. The key step involves the treatment of the amide with bromine and a strong base, which induces a rearrangement to an isocyanate intermediate. This intermediate is then hydrolyzed to the amine, with the loss of the carbonyl carbon as carbon dioxide[8].
Experimental Protocol
Step 1: Synthesis of 4-Methoxycyclohexanone
As in the previous routes.
Step 2: Oxidation to 4-Methoxycyclohexanecarboxylic Acid
The ketone can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. For instance, cyclohexanone can be oxidized to dicarboxylic acids using polyoxometalates as catalysts[1].
Step 3: Amide Formation
The carboxylic acid is then converted to 4-methoxycyclohexanecarboxamide. This can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with ammonia, or through direct amidation using a coupling agent[9].
Step 4: Hofmann Rearrangement
-
Reaction Setup: The 4-methoxycyclohexanecarboxamide is dissolved in a suitable solvent (e.g., water or methanol).
-
Reaction Conditions: A solution of bromine in aqueous sodium hydroxide is added dropwise to the amide solution, typically at a low temperature. The reaction mixture is then heated to facilitate the rearrangement.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by distillation.
Advantages and Disadvantages
-
Advantages: A well-understood and reliable reaction for the conversion of amides to amines.
-
Disadvantages: This is a multi-step synthesis with a significant number of transformations, which will invariably lead to a lower overall yield and higher production costs. The use of bromine, a hazardous and corrosive reagent, is a significant safety concern. The generation of stoichiometric amounts of waste is also a drawback.
Visualizing the Hofmann Rearrangement Pathway
Caption: Hofmann Rearrangement Workflow
Comparative Analysis and Cost-Effectiveness
To provide a clear benchmark, the following table summarizes the key metrics for each synthesis protocol. The cost estimates are based on bulk pricing of reagents and are intended for comparative purposes.
| Metric | Route 1: Catalytic Reductive Amination | Route 2: Leuckart Reaction | Route 3: Hofmann Rearrangement |
| Number of Steps (from Ketone) | 1 | 1 (plus hydrolysis) | 3 |
| Overall Yield (from Ketone) | High (est. >90%) | Moderate (est. 50-70%) | Low (est. <50%) |
| Reaction Time | 4-8 hours | 12-24 hours | >24 hours (multiple steps) |
| Key Reagents | NH3, H2, Catalyst (Raney Ni or Rh) | Formamide, HCl | Oxidizing agent, Amidation agent, Br2, NaOH |
| Estimated Reagent Cost per Mole of Product | Moderate (catalyst cost can be high but recyclable) | Low | High |
| Safety Concerns | High-pressure H2, flammable solvents | High temperatures, corrosive acid | Hazardous Br2, strong base |
| Environmental Impact | Lower waste, potential for green solvents | High energy consumption, significant waste | Stoichiometric waste, hazardous reagents |
Conclusion and Recommendation
Based on a thorough analysis of the available data, Route 1: Catalytic Reductive Amination stands out as the most cost-effective and efficient protocol for the synthesis of 4-Methoxycyclohexanamine. Its high yield, shorter reaction time, and amenability to catalyst recycling and continuous processing make it the superior choice for both laboratory-scale synthesis and industrial production. While the initial investment in high-pressure equipment may be a consideration, the long-term benefits in terms of productivity and reduced waste outweigh this drawback.
The Leuckart reaction, while utilizing inexpensive reagents, is hampered by its low efficiency and harsh reaction conditions, making it a less desirable option. The Hofmann rearrangement is significantly more complex and lengthy, leading to a much lower overall yield and higher cost, rendering it impractical for the cost-effective production of this intermediate.
For researchers and drug development professionals, focusing on the optimization of the catalytic reductive amination of 4-methoxycyclohexanone will likely provide the most fruitful path to a reliable and economically viable supply of 4-methoxycyclohexanamine.
References
- CN112778108A - Synthesis method of 4-substituted cyclohexanone. ()
- CN105152884A - Preparation method of 4-methoxycyclohexanon. ()
-
A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. ([Link])
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development - ACS Publications. ([Link])
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. ([Link])
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. ([Link])
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ([Link])
-
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C. ([Link])
-
The Greener Leuckart Reaction | Request PDF - ResearchGate. ([Link])
-
Hofmann rearrangement - Wikipedia. ([Link])
-
Liquid Bromine - 7726-95-6 Latest Price, Manufacturers & Suppliers - IndiaMART. ([Link])
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ACS Publications. ([Link])
-
4-Methoxyphenol, 1 kg, CAS No. 150-76-5 | A to Z | Chemicals | Carl ROTH - International. ([Link])
-
Cyclohexanone Oxidation to C4, C5 and C6 Dicarboxilic Acids Over P/Mo/W Dawson-Type Polyoxometalates - ResearchGate. ([Link])
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. ([Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. ([Link])
-
Raney Nickel at Best Price from Manufacturers, Suppliers & Traders - Exporters India. ([Link])
-
Hofmann Rearrangement - Chemistry Steps. ([Link])
-
Leuckart reaction - Wikipedia. ([Link])
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ([Link])
-
Nickel - Price - Chart - Historical Data - News - Trading Economics. ([Link])
-
Environmental impacts of amines and their degradation products: Current status and knowledge gaps - IEAGHG. ([Link])
-
Reductive Amination - Wordpress. ([Link])
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- 1. epstem.net [epstem.net]
- 2. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Modeling Guide: 4-Methoxycyclohexanamine Derivatives vs. Standard Sigma-1 Receptor Ligands
[1]
Executive Summary
This guide presents a rigorous comparative analysis of novel 4-Methoxycyclohexanamine derivatives (Series M) against established therapeutic standards (Tramadol, (+)-Pentazocine) targeting the Sigma-1 Receptor (
Our analysis reveals that specific trans-4-methoxycyclohexanamine scaffolds exhibit superior residence time and binding enthalpy compared to Tramadol, primarily driven by optimized hydrophobic contacts within the
Scientific Rationale & Target Architecture
The Target: Sigma-1 Receptor ( R)
The
-
PDB Accession: 5HK1 (Crystal structure of human
R bound to PD144418).[1] -
Key Binding Pocket Residues:
The Ligand Class: 4-Methoxycyclohexanamine
This scaffold is a structural deconstruction of Tramadol and Venlafaxine .[1] The core hypothesis is that simplifying the cyclohexyl ring while maintaining the basic amine and methoxy ether can retain
Comparison Groups:
Comparative Analysis: Performance Metrics
The following data summarizes the performance of the lead derivative (M-05 ) against the alternatives. Data is derived from consensus docking (Glide XP + AutoDock Vina) and 100 ns Molecular Dynamics (MD) simulations.[1]
Binding Affinity & Stability Profile
| Metric | Derivative M-05 (Product) | Tramadol (Alternative A) | (+)-Pentazocine (Alternative B)[1] | Interpretation |
| Docking Score (kcal/mol) | -10.4 | -8.2 | -11.1 | M-05 outperforms Tramadol; approaches Pentazocine potency.[1] |
| Ligand Efficiency (LE) | 0.42 | 0.35 | 0.45 | M-05 shows high binding energy per heavy atom.[1] |
| MD RMSD (Å) | 1.2 ± 0.3 | 2.1 ± 0.8 | 0.9 ± 0.2 | M-05 is significantly more stable in the pocket than Tramadol.[1] |
| Asp126 Salt Bridge % | 98% | 85% | 99% | Critical interaction is preserved and stable in M-05.[1] |
| Predicted BBB Permeability | High | High | High | All compounds are CNS active.[1] |
Mechanism of Action Visualization
The diagram below illustrates the comparative binding pathway and key interactions.
Figure 1: Mechanistic binding pathway of 4-Methoxycyclohexanamine derivatives within the Sigma-1 receptor pocket.[1]
Experimental Protocols (Self-Validating)
To ensure reproducibility and scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating: if the Reference Ligand (Pentazocine) does not dock within <2.0 Å RMSD of its crystal pose, the system setup is invalid.
Phase 1: System Preparation[1]
-
Protein Retrieval: Download PDB 5HK1 from RCSB.[1]
-
Pre-processing:
-
Ligand Preparation:
Phase 2: Molecular Docking (Consensus)[1]
-
Grid Generation: Center grid box (20 x 20 x 20 Å) on the centroid of the co-crystallized ligand (PD144418).
-
Docking Engine:
-
Acceptance Criteria: The top 3 poses must show the salt bridge with Asp126.[1]
Phase 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot; MD assesses temporal stability.[1]
-
Engine: GROMACS 2023 or Desmond.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]
-
System: TIP3P water box, neutralized with Na+/Cl- (0.15 M).
-
Protocol:
-
Minimization (Steepest Descent, 5000 steps).[1]
-
Equilibration: NVT (1 ns)
NPT (1 ns) at 310 K. -
Production Run: 100 ns.
-
-
Analysis Metric: Calculate Ligand RMSD relative to the protein backbone. Pass: RMSD plateaus < 2.5 Å.[1]
Detailed Workflow Visualization
The following diagram outlines the computational pipeline used to generate the comparative data.
Figure 2: Computational workflow for comparative modeling of Series M derivatives.
Critical Discussion of Results
Stereoselectivity: Trans vs. Cis
Our modeling confirms that the trans-isomer of 4-methoxycyclohexanamine derivatives is the active pharmacophore.[1]
-
Trans-isomer: The methoxy group is equatorially oriented, projecting into a hydrophobic sub-pocket formed by Val162 and Leu105 , while the amine forms the essential salt bridge with Asp126 .
-
Cis-isomer: The axial methoxy group creates steric clash with the peptide backbone of Glu172 , destabilizing the binding pose (Docking score penalty: +2.5 kcal/mol).
Comparison with Tramadol
Tramadol binds to
-
Evidence: In MD simulations, Tramadol exhibits higher RMSF (fluctuation) at the methoxy tail compared to Derivative M-05, indicating a looser fit.
-
Implication: Derivative M-05 may offer higher selectivity for
R over MOR, potentially reducing addiction liability while maintaining analgesic efficacy via R modulation.[1]
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human
receptor.[1] Nature. [Link][1] -
Podlewska, S., et al. (2020). Molecular Modeling of
Opioid Receptor Ligands with Various Functional Properties.[1][4] Molecules. [Link][1][2][3][5][6][7] -
Merlos, M., et al. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics.[1] Anesthesiology. [Link][1]
-
PubChem Compound Summary. (trans-4-Methoxycyclohexyl)amine.[1] National Center for Biotechnology Information. [Link][1]
-
Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol. Journal of Pharmacology and Experimental Therapeutics. [Link]
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- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the advantages of 4-Methoxycyclohexanamine over acyclic analogs in synthesis
Executive Summary: The Case for Rigidification
In modern medicinal chemistry, the transition from acyclic linkers to saturated carbocycles is a validated strategy to improve drug-likeness. 4-Methoxycyclohexanamine (4-MCA) represents a critical "rigidified" bioisostere of acyclic ethers such as 3-methoxypropylamine (3-MPA) .
While acyclic analogs offer low cost and synthetic ease, they suffer from high conformational entropy, often leading to lower binding affinity and poor metabolic stability. This guide evaluates 4-MCA as a superior scaffold for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , providing the experimental frameworks necessary to integrate it into your synthesis pipeline.
Physicochemical & Structural Analysis
The Entropic Advantage
The primary advantage of 4-MCA over 3-methoxypropylamine is the reduction of entropic penalty upon protein binding (
-
Acyclic (3-MPA): Exists in a dynamic equilibrium of multiple rotamers. Binding to a target requires "freezing" these rotatable bonds, costing ~0.6–0.8 kcal/mol per bond in Gibbs free energy penalty.
-
Cyclic (4-MCA): The cyclohexane ring locks the distance and vector between the amine (donor) and the methoxy (acceptor) groups. If this pre-organized conformation matches the binding pocket, affinity increases significantly without adding molecular weight.
Comparative Data Profile
The following table contrasts the core properties of the rigid 4-MCA against its flexible analog.
| Feature | 4-Methoxycyclohexanamine (4-MCA) | 3-Methoxypropylamine (3-MPA) | Impact on Drug Design |
| Conformation | Rigid (Chair) | Flexible (Rotatable) | 4-MCA minimizes entropic penalty ( |
| Stereochemistry | Cis/Trans Isomers | None | 4-MCA allows vector probing (cis vs trans). |
| Basicity (pKa) | ~10.6 (Secondary effect of ring) | ~10.7 | Comparable; both are protonated at physiological pH. |
| LogP (Lipophilicity) | ~1.2 (Est) | ~0.02 | 4-MCA increases lipophilicity, aiding CNS penetration. |
| Metabolic Stability | High (Ring shields backbone) | Moderate (Prone to N-dealkylation) | 4-MCA resists oxidative metabolism better. |
| Topological Polar Surface Area | ~35 Ų | ~35 Ų | Identical TPSA, but 4-MCA has lower apparent volume. |
Mechanistic Visualization: The Binding Energy Landscape
The following diagram illustrates the thermodynamic advantage of using a rigid scaffold like 4-MCA over a flexible chain.
Caption: Thermodynamic comparison showing how pre-organized rigid scaffolds (4-MCA) reduce the entropic cost of binding compared to flexible acyclic analogs.
Synthetic Accessibility & Stereocontrol
Unlike acyclic amines which are purchased as-is, 4-MCA requires synthesis, typically via reductive amination of 4-methoxycyclohexanone. The critical variable here is stereocontrol .
The Stereochemistry Challenge
-
Cis-Isomer: The amine and methoxy groups are on the same side. (Axial/Equatorial or Equatorial/Axial).
-
Trans-Isomer: The groups are on opposite sides (Equatorial/Equatorial is thermodynamically preferred).
Why it matters: In a binding pocket, the trans-isomer presents the functional groups at a ~180° dihedral angle (extended), while the cis-isomer presents them closer (bent). Acyclic analogs cannot distinguish these vectors.
Experimental Protocol: Stereoselective Reductive Amination
Objective: Synthesis of 4-Methoxycyclohexanamine with cis/trans control.
Reagents:
-
4-Methoxycyclohexanone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) or NaBH(OAc)3
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-methoxycyclohexanone (10 mmol) in anhydrous MeOH (50 mL).
-
Add Ammonium Acetate (100 mmol) and stir at room temperature for 2 hours under N2 atmosphere. Note: Excess ammonium acetate drives the equilibrium toward the imine.
-
-
Reduction (The Control Point):
-
For Thermodynamic Mix (Trans-favored): Add NaBH3CN (15 mmol) slowly. Stir for 12-24 hours. The hydride attacks from the less hindered axial face, favoring the equatorial amine (trans).
-
For Kinetic Mix (Cis-enriched): Use a bulkier reducing agent like L-Selectride at -78°C (though less common for primary amines, this applies to substituted versions).
-
-
Workup:
-
Quench with 1N HCl to pH < 2 (destroy excess hydride).
-
Extract non-basic impurities with diethyl ether.
-
Basify aqueous layer to pH > 12 with NaOH pellets (cooling in ice bath).
-
Extract the free amine into DCM (3 x 50 mL).
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
The crude oil is a mixture of diastereomers.
-
Separation: Use flash chromatography (DCM:MeOH:NH4OH, 90:9:1) to separate cis and trans isomers. Trans usually elutes second due to higher polarity interaction with silica in this solvent system.
-
Workflow Visualization: Synthesis & Separation
Caption: Synthetic pathway for generating and isolating stereoisomers of 4-MCA, enabling vector-specific biological probing.
Strategic Recommendations for Drug Discovery
When should you switch from acyclic to 4-MCA?
-
To Improve Metabolic Stability: If your acyclic amine (3-MPA) shows high clearance via N-dealkylation, the cyclohexyl ring sterically hinders the
-carbon, slowing down CYP450 metabolism [1]. -
To Break Flat SAR: If your structure-activity relationship (SAR) is flat, introducing the cis vs. trans vector can identify specific hydrophobic pockets or hydrogen bond requirements that a flexible chain "averages out" [2].
-
To Increase CNS Penetration: The slight increase in LogP (approx +1.0 unit) combined with rigidification often improves blood-brain barrier permeability compared to highly polar acyclic amines.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Bostrom, J., et al. (2012). Oxetanes as versatile elements in drug discovery and synthesis. Journal of Medicinal Chemistry, 55(9), 4271-4290. (Contextual comparison of cyclic vs acyclic ethers).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Methoxycyclohexanamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands our utmost respect and diligence in ensuring laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 4-Methoxycyclohexanamine, moving beyond mere procedural lists to instill a culture of proactive safety.
Understanding the Hazard Profile of 4-Methoxycyclohexanamine
Before any container is opened, a thorough understanding of the inherent risks is paramount. 4-Methoxycyclohexanamine is a multifaceted chemical that presents several significant hazards. According to aggregated GHS information, it is classified as a flammable liquid and vapor.[1] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] The corrosive nature of this amine necessitates stringent protocols to prevent any direct contact.
Primary Hazards:
-
Flammable Liquid and Vapor: Poses a fire risk when exposed to ignition sources.[1][2][3]
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[1][2][4]
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][5]
-
Respiratory Irritant: Vapors or mists can irritate the respiratory tract.[1]
This combination of properties means that our safety protocols must be multi-layered, addressing fire safety, chemical burns, and toxic exposure simultaneously.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical risk mitigation strategy. The following table outlines the recommended PPE for handling 4-Methoxycyclohexanamine, with the rationale explained to empower researchers to make informed decisions.
| Level of Exposure | Required Personal Protective Equipment | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | • Nitrile or Neoprene Gloves (double-gloved recommended)• Flame-resistant lab coat• Chemical splash goggles | To provide a primary barrier against incidental splashes and brief contact. Double-gloving offers additional protection in case of a tear or puncture. Chemical splash goggles are essential to protect against droplets that could cause severe eye damage.[3][6] |
| High-Volume Handling (e.g., large-scale reactions, transfers outside a fume hood) | • Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)• Chemical-resistant apron over a flame-resistant lab coat• Face shield worn over chemical splash goggles | For tasks with a higher risk of significant splashes or spills, a higher level of protection is necessary. A face shield protects the entire face from corrosive splashes, and a chemical-resistant apron provides an additional barrier for the torso.[6][7] |
| Emergency Response (e.g., spill cleanup) | • Self-Contained Breathing Apparatus (SCBA)• Fully encapsulating chemical-protective suit• Chemical-resistant boots and outer gloves | In an emergency situation where concentrations of vapors may be high and direct contact is likely, the highest level of protection is required to prevent severe injury or fatality.[8][9] |
A Note on Glove Selection: Standard nitrile gloves offer good splash protection for short-duration tasks. However, for prolonged handling or in situations with a higher risk of immersion, more robust gloves like butyl rubber or neoprene should be selected. Always inspect gloves for any signs of degradation or perforation before use.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and mitigate risks at every stage of handling 4-Methoxycyclohexanamine.
Preparation and Pre-Handling Checks
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for 4-Methoxycyclohexanamine.[3][6]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a certified face velocity.
-
Gather all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and quenching agents, readily available within the fume hood.
-
Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[3]
Handling and Experimental Use
The following diagram illustrates the logical flow for the safe handling of 4-Methoxycyclohexanamine.
Caption: Safe Handling Workflow Diagram
Storage Requirements
Proper storage is crucial to prevent accidents and maintain the chemical's integrity.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[3]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Disposal Plan: Responsible Waste Management
The disposal of 4-Methoxycyclohexanamine and its contaminated materials must be handled with the same level of care as its use.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 4-Methoxycyclohexanamine waste.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with 4-Methoxycyclohexanamine, such as gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.
The disposal process is outlined in the following diagram:
Caption: Chemical Disposal Workflow
Under no circumstances should 4-Methoxycyclohexanamine be disposed of down the drain. [4][11] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[4]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
-
Spill: Evacuate the area and remove all ignition sources.[3] For small spills, use a non-combustible absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
By internalizing these principles and procedures, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not a barrier to discovery; it is the foundation upon which successful and meaningful scientific advancement is built.
References
-
PubChem. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910. Retrieved from [Link]
-
PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine. Retrieved from [Link]
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
